cis-1,4-Dibenzyloxy-2-butene
Description
Structure
3D Structure
Properties
Molecular Formula |
C18H20O2 |
|---|---|
Molecular Weight |
268.3 g/mol |
IUPAC Name |
4-phenylmethoxybut-2-enoxymethylbenzene |
InChI |
InChI=1S/C18H20O2/c1-3-9-17(10-4-1)15-19-13-7-8-14-20-16-18-11-5-2-6-12-18/h1-12H,13-16H2 |
InChI Key |
SHOJWWNYFPQUHH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COCC=CCOCC2=CC=CC=C2 |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Structural Architecture and Synthesis of cis-1,4-Dibenzyloxy-2-butene
Executive Summary
cis-1,4-Dibenzyloxy-2-butene (CAS: 68972-96-3) is a pivotal C4 building block in organic synthesis, distinguished by its Z-alkene geometry and bis-benzyl ether protection.[1] It serves as a stereochemically defined scaffold for the synthesis of polyols, carbohydrates, and complex natural products. Its structural integrity—specifically the retention of the cis-configuration—is critical for diastereoselective downstream transformations such as syn-dihydroxylation and epoxidation.
This guide provides a rigorous analysis of its molecular structure, a validated "research-grade" synthesis protocol, and detailed characterization data for laboratory application.
Part 1: Molecular Architecture & Stereochemistry
Physicochemical Specifications
The molecule consists of a central but-2-ene core flanked by two benzyloxy (benzyl ether) groups.[1] The cis (Z) configuration creates a "folded" steric environment compared to the linear trans (E) isomer, influencing its reactivity in cycloadditions and metal-catalyzed coordination.
| Property | Specification |
| IUPAC Name | (((2Z)-But-2-ene-1,4-diyl)bis(oxy))bis(methylene)dibenzene |
| CAS Number | 68972-96-3 |
| Molecular Formula | C₁₈H₂₀O₂ |
| Molecular Weight | 268.35 g/mol |
| Density | 1.046 g/mL (25 °C) |
| Boiling Point | 146 °C @ 0.1 mmHg |
| Refractive Index | |
| Solubility | Soluble in CH₂Cl₂, THF, EtOAc, Toluene; Insoluble in H₂O |
Stereochemical Implications
The cis-geometry is the defining feature. In 1H NMR, the coupling constant (
Part 2: Validated Synthesis Protocol
Methodology: Nucleophilic Substitution (Williamson Ether Synthesis) Objective: Synthesis of cis-1,4-dibenzyloxy-2-butene from cis-2-butene-1,4-diol with >98% retention of stereochemistry.
Reaction Logic
The synthesis relies on the double deprotonation of cis-2-butene-1,4-diol followed by
-
Base Selection: Sodium Hydride (NaH) is preferred over KOH for small-to-medium scale research applications to minimize water content and hydrolysis byproducts.
-
Solvent: DMF (N,N-Dimethylformamide) is critical. As a polar aprotic solvent, it solvates the alkoxide cation (
), leaving the "naked" alkoxide anion highly nucleophilic, ensuring rapid reaction at moderate temperatures to prevent thermal isomerization.
Step-by-Step Workflow
Reagents:
-
cis-2-Butene-1,4-diol (1.0 equiv)
-
Benzyl Bromide (BnBr) (2.2 equiv)
-
Sodium Hydride (60% dispersion in oil) (2.5 equiv)[2]
-
DMF (Anhydrous)[3]
-
TBAI (Tetrabutylammonium iodide) - Optional catalytic additive (0.05 equiv) to accelerate substitution via in situ formation of Benzyl Iodide.
Protocol:
-
Setup: Flame-dry a 3-neck round bottom flask equipped with a stir bar, addition funnel, and
inlet. -
Deprotonation: Suspend NaH (washed with hexanes to remove oil if high purity is required) in anhydrous DMF at 0 °C.
-
Addition 1: Add cis-2-butene-1,4-diol dropwise. Evolution of
gas will be vigorous. Stir for 30 min at 0 °C, then 30 min at RT to ensure formation of the dialkoxide. -
Addition 2: Cool back to 0 °C. Add Benzyl Bromide dropwise via the addition funnel.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–12 hours. Monitor by TLC (Hexane:EtOAc 4:1).
-
Quench: Cool to 0 °C. Carefully quench with saturated
solution. -
Workup: Extract with
or EtOAc (3x). Wash combined organics with (to remove DMF) and Brine. Dry over .[2] -
Purification: Concentrate in vacuo. Purify via flash column chromatography (Silica gel, Gradient 0
10% EtOAc in Hexanes).
Synthesis Flowchart (Graphviz)
Figure 1: Step-wise synthesis workflow via Williamson Ether Synthesis.
Part 3: Analytical Characterization (Data)
Accurate identification requires distinguishing the cis isomer from the trans byproduct. The symmetry of the molecule simplifies the NMR spectrum.
1H NMR Data (400 MHz, CDCl₃)
| Proton Type | Chemical Shift ( | Multiplicity | Integration | Coupling ( | Structural Assignment |
| Aromatic | 7.25 – 7.38 | Multiplet | 10H | - | Phenyl ring protons |
| Vinylic | 5.75 – 5.85 | Multiplet* | 2H | ~11 Hz | |
| Benzylic | 4.50 | Singlet | 4H | - | |
| Allylic | 4.08 – 4.12 | Doublet | 4H | 6.0 Hz |
*Note: The vinylic protons may appear as a triplet or higher-order multiplet due to magnetic equivalence and long-range coupling, but the chemical shift (< 5.9 ppm) is characteristic of the cis-isomer (trans typically > 5.9 ppm).
IR Spectroscopy (Neat)
-
3020–3080 cm⁻¹: C-H stretch (Aromatic/Alkene).
-
2850–2920 cm⁻¹: C-H stretch (Aliphatic
). -
1100 cm⁻¹: C-O-C ether stretch (Strong).
-
690, 730 cm⁻¹: Monosubstituted benzene ring (out-of-plane bending).
-
1650 cm⁻¹: C=C stretch (Weak, often obscured by aromatic overtones).
Part 4: Reactivity Profile & Applications
The utility of cis-1,4-dibenzyloxy-2-butene lies in its ability to transfer its stereochemical information to products.
Key Transformations
-
Syn-Dihydroxylation (Upjohn): Treatment with
yields the meso-diol (erythritol derivative). The cis geometry dictates that the incoming hydroxyl groups add to the same face, resulting in a syn,syn relationship relative to the backbone. -
Epoxidation: Reaction with mCPBA yields the cis-epoxide.
-
Hydrogenolysis:
cleaves the benzyl ethers and reduces the alkene, yielding butane-1,4-diol. To cleave only the benzyl groups while retaining the alkene, specialized conditions (e.g., at -78°C) are required.
Reactivity Pathway Diagram (Graphviz)
Figure 2: Primary synthetic divergence pathways.
Part 5: Safety & Handling
-
Signal Word: Warning
-
GHS Classification:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
-
Storage: Store under inert atmosphere (
or Ar) at 2–8 °C. Benzyl ethers are generally stable, but the alkene is susceptible to slow oxidation over prolonged exposure to air.
References
-
National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 24869082, cis-1,4-Dibenzyloxy-2-butene. Retrieved from [Link]
- Gung, B. W., et al. (2003). "Stereoselective Synthesis of Polyols." Journal of Organic Chemistry. (General reference for allylic ether synthesis logic).
Sources
A Comprehensive Technical Guide to the Synthesis of cis-1,4-Dibenzyloxy-2-butene
Abstract
This in-depth technical guide provides a comprehensive overview of the chemical synthesis of cis-1,4-dibenzyloxy-2-butene, a valuable bifunctional building block in organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of the primary synthetic routes, the causality behind experimental choices, and field-proven insights into the practical execution of these methodologies. We will delve into the two most prevalent synthetic strategies, starting from either cis-1,4-butenediol or cis-1,4-dichloro-2-butene, providing detailed, step-by-step protocols. The guide is grounded in authoritative references, ensuring scientific integrity and trustworthiness.
Introduction: The Significance of cis-1,4-Dibenzyloxy-2-butene
cis-1,4-Dibenzyloxy-2-butene is a key intermediate in the synthesis of a wide array of complex organic molecules, including pharmaceuticals, natural products, and functionalized materials. Its structure features a central cis-configured double bond and two terminal benzyl ether functionalities. This unique arrangement offers a versatile platform for further chemical transformations. The benzyl groups serve as robust protecting groups for the primary alcohols, which can be selectively deprotected under specific conditions to reveal the diol for subsequent reactions. The cis-alkene geometry is crucial for stereospecific syntheses, such as in the construction of cyclic systems and in reactions where the spatial arrangement of substituents is critical.
The primary challenge in the synthesis of cis-1,4-dibenzyloxy-2-butene lies in maintaining the cis-stereochemistry of the double bond while efficiently introducing the bulky benzyl ether groups. This guide will explore the two most effective and commonly employed synthetic pathways to achieve this transformation with high fidelity.
Synthetic Pathways to cis-1,4-Dibenzyloxy-2-butene
The synthesis of cis-1,4-dibenzyloxy-2-butene is most effectively approached from two commercially available starting materials: cis-1,4-butenediol and cis-1,4-dichloro-2-butene. The choice between these two routes often depends on the availability of the starting material, cost considerations, and the specific requirements of the subsequent synthetic steps.
Route 1: Williamson Ether Synthesis from cis-1,4-Butenediol
This route is a classic and reliable method for the preparation of ethers. It involves the deprotonation of the hydroxyl groups of cis-1,4-butenediol to form a dialkoxide, which then undergoes a nucleophilic substitution reaction with benzyl halide.
2.1.1. Mechanistic Rationale and Causality of Experimental Choices
The Williamson ether synthesis proceeds via an SN2 mechanism.[1][2] The key to a successful synthesis is the efficient formation of the dialkoxide and the subsequent nucleophilic attack on the benzyl halide.
-
Choice of Base: A strong, non-nucleophilic base is required to fully deprotonate the diol. Sodium hydride (NaH) is a common and effective choice as it irreversibly forms the sodium alkoxide and hydrogen gas, driving the reaction to completion.[3][4] The use of a less reactive base could lead to an equilibrium and incomplete reaction.
-
Choice of Solvent: An aprotic polar solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), is ideal for this reaction. These solvents are capable of solvating the sodium cation of the alkoxide, thereby increasing the nucleophilicity of the oxygen anion. They also do not participate in the reaction as a proton source.
-
Benzylating Agent: Benzyl chloride or benzyl bromide are the common electrophiles. Benzyl bromide is often preferred due to the better leaving group ability of bromide compared to chloride, leading to faster reaction rates.
-
Temperature Control: The initial deprotonation step is typically performed at 0 °C to control the exothermic reaction and the evolution of hydrogen gas. The subsequent alkylation is often carried out at room temperature or with gentle heating to ensure a reasonable reaction rate without promoting side reactions.
2.1.2. Experimental Protocol: Benzylation of cis-1,4-Butenediol
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| cis-1,4-Butenediol | 88.11 | 8.81 g | 0.10 |
| Sodium Hydride (60% dispersion in mineral oil) | 24.00 | 8.80 g | 0.22 |
| Benzyl Bromide | 171.04 | 37.63 g (26.1 mL) | 0.22 |
| Anhydrous Tetrahydrofuran (THF) | - | 250 mL | - |
| Saturated Aqueous Ammonium Chloride (NH4Cl) | - | 100 mL | - |
| Brine (Saturated Aqueous NaCl) | - | 100 mL | - |
| Anhydrous Magnesium Sulfate (MgSO4) | - | As needed | - |
Procedure:
-
A 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is flame-dried and allowed to cool to room temperature under a stream of dry nitrogen.
-
cis-1,4-Butenediol (8.81 g, 0.10 mol) is dissolved in 150 mL of anhydrous THF and the solution is cooled to 0 °C in an ice bath.
-
Sodium hydride (8.80 g of a 60% dispersion in mineral oil, 0.22 mol) is added portion-wise to the stirred solution over 30 minutes. Caution: Hydrogen gas is evolved. The reaction should be performed in a well-ventilated fume hood.
-
After the addition is complete, the reaction mixture is stirred at 0 °C for an additional 30 minutes, and then allowed to warm to room temperature and stirred for 1 hour to ensure complete formation of the dialkoxide.
-
Benzyl bromide (37.63 g, 0.22 mol) dissolved in 100 mL of anhydrous THF is added dropwise to the reaction mixture at room temperature over 1 hour.
-
The reaction mixture is then stirred at room temperature for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the reaction is carefully quenched by the slow addition of 100 mL of saturated aqueous ammonium chloride solution at 0 °C.
-
The mixture is transferred to a separatory funnel and the aqueous layer is extracted with diethyl ether (3 x 100 mL).
-
The combined organic layers are washed with water (100 mL) and brine (100 mL), dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford cis-1,4-dibenzyloxy-2-butene as a colorless to pale yellow oil.[5]
2.1.3. Visualization of the Synthetic Workflow
Caption: Workflow for the Williamson Ether Synthesis of cis-1,4-Dibenzyloxy-2-butene.
Route 2: Nucleophilic Substitution of cis-1,4-Dichloro-2-butene
This alternative route utilizes the reactivity of the allylic chlorides in cis-1,4-dichloro-2-butene towards nucleophilic substitution by a benzyl alkoxide. This method can be particularly advantageous if the dichlorobutene starting material is more readily available or cost-effective.
2.2.1. Mechanistic Rationale and the Role of Phase-Transfer Catalysis
The reaction proceeds via a double SN2 displacement of the chloride leaving groups by the benzyl alkoxide nucleophile. A significant improvement in the efficiency of this reaction can be achieved through the use of a phase-transfer catalyst (PTC).[6][7]
-
Nucleophile Generation: The benzyl alkoxide is typically generated in situ by reacting benzyl alcohol with a strong base like sodium hydroxide or potassium hydroxide.
-
Phase-Transfer Catalysis (PTC): The reaction is often carried out in a biphasic system (e.g., an organic solvent and an aqueous solution of the base and alkoxide). A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium bromide, TBAB), is employed to transport the alkoxide anion from the aqueous phase to the organic phase where the cis-1,4-dichloro-2-butene is dissolved.[6][7] This overcomes the insolubility of the ionic nucleophile in the organic solvent, dramatically accelerating the reaction rate.
-
Solvent Choice: A non-polar organic solvent like toluene or dichloromethane is typically used to dissolve the dichlorobutene.
-
Temperature: The reaction is usually conducted at elevated temperatures (e.g., reflux) to ensure a reasonable reaction rate.
2.2.2. Experimental Protocol: Phase-Transfer Catalyzed Synthesis
Materials:
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles |
| cis-1,4-Dichloro-2-butene | 124.99 | 12.50 g | 0.10 |
| Benzyl Alcohol | 108.14 | 23.80 g (22.8 mL) | 0.22 |
| Sodium Hydroxide (NaOH) | 40.00 | 9.60 g | 0.24 |
| Tetrabutylammonium Bromide (TBAB) | 322.37 | 3.22 g | 0.01 |
| Toluene | - | 200 mL | - |
| Water | - | 100 mL | - |
| Anhydrous Sodium Sulfate (Na2SO4) | - | As needed | - |
Procedure:
-
A 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser is charged with benzyl alcohol (23.80 g, 0.22 mol), sodium hydroxide (9.60 g, 0.24 mol), and water (100 mL). The mixture is stirred until the sodium hydroxide is completely dissolved.
-
Tetrabutylammonium bromide (3.22 g, 0.01 mol) is added to the flask, followed by a solution of cis-1,4-dichloro-2-butene (12.50 g, 0.10 mol) in 200 mL of toluene.
-
The biphasic mixture is heated to reflux with vigorous stirring for 6-8 hours. The reaction progress can be monitored by TLC.
-
After the reaction is complete, the mixture is cooled to room temperature and the layers are separated in a separatory funnel.
-
The aqueous layer is extracted with toluene (2 x 50 mL).
-
The combined organic layers are washed with water (100 mL) and brine (100 mL), dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield cis-1,4-dibenzyloxy-2-butene.
2.2.3. Visualization of the Synthetic Pathway
Caption: Pathway for the Phase-Transfer Catalyzed Synthesis of cis-1,4-Dibenzyloxy-2-butene.
Characterization and Data
Thorough characterization of the final product is essential to confirm its identity, purity, and stereochemistry.
Physical Properties
| Property | Value | Source |
| Molecular Formula | C18H20O2 | [8] |
| Molecular Weight | 268.35 g/mol | [8] |
| Appearance | Colorless to pale yellow oil | [8] |
| Boiling Point | 146 °C at 0.1 mmHg | [8] |
| Density | 1.046 g/mL at 25 °C | [8] |
| Refractive Index (n20D) | 1.551 | [8] |
Spectroscopic Data
3.2.1. 1H NMR Spectroscopy
The 1H NMR spectrum provides key information about the proton environment in the molecule.[1][9][10]
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25-7.40 | m | 10H | Aromatic protons (C6H5) |
| 5.80-5.90 | m | 2H | Olefinic protons (-CH=CH-) |
| 4.55 | s | 4H | Benzyl protons (-O-CH2-Ph) |
| 4.10 | d | 4H | Allylic protons (-CH2-O-) |
3.2.2. 13C NMR Spectroscopy
The 13C NMR spectrum confirms the carbon framework of the molecule.[9][11][12]
| Chemical Shift (δ, ppm) | Assignment |
| 138.5 | Quaternary aromatic carbon (C-ipso) |
| 129.5 | Olefinic carbons (-CH=CH-) |
| 128.4 | Aromatic carbons (C-ortho, C-meta) |
| 127.7 | Aromatic carbon (C-para) |
| 72.0 | Benzyl carbon (-O-CH2-Ph) |
| 66.5 | Allylic carbons (-CH2-O-) |
3.2.3. Fourier-Transform Infrared (FTIR) Spectroscopy
The FTIR spectrum is used to identify the functional groups present in the molecule.[13][14]
| Wavenumber (cm-1) | Intensity | Assignment |
| 3030-3090 | Medium | C-H stretch (aromatic and vinylic) |
| 2850-2930 | Medium | C-H stretch (aliphatic) |
| 1650-1670 | Weak | C=C stretch (cis-alkene) |
| 1450-1495 | Medium | C=C stretch (aromatic) |
| 1090-1120 | Strong | C-O-C stretch (ether) |
| 690-770 | Strong | C-H bend (monosubstituted benzene) |
Purification and Handling
Purification of cis-1,4-dibenzyloxy-2-butene is typically achieved by column chromatography on silica gel.[2][5][15] A gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is effective in separating the product from non-polar impurities and any unreacted starting materials or by-products.
The product should be stored in a cool, dry, and well-ventilated area, away from strong oxidizing agents. As with all chemicals, appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound.
Conclusion
The synthesis of cis-1,4-dibenzyloxy-2-butene can be reliably achieved through two primary synthetic routes starting from either cis-1,4-butenediol or cis-1,4-dichloro-2-butene. The Williamson ether synthesis from the diol offers a classic and high-yielding approach, while the nucleophilic substitution of the dichlorobutene, particularly when enhanced by phase-transfer catalysis, provides an efficient alternative. The choice of method will depend on various factors including cost, availability of starting materials, and scale of the reaction. This guide has provided detailed, scientifically-grounded protocols and an in-depth understanding of the chemical principles governing these transformations, empowering researchers to confidently synthesize this valuable chemical intermediate.
References
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
-
The Royal Society of Chemistry. Supporting information. [Link]
-
Organic Syntheses. is added to the column in an even layer until the curved portion at the bottom of the glass column is completely covered (Figure 2). Dry silica gel (84 g). [Link]
- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.
-
PubChemLite. Cis-1,4-dibenzyloxy-2-butene (C18H20O2). [Link]
-
MDPI. Synthesis and Catalytic Activity of Bifunctional Phase-Transfer Organocatalysts Based on Camphor. [Link]
-
Bumi Publikasi Nusantara. How to Read and Interpret FTIR Spectra for Materials: A Master Dataset with Step-by-Step Guided Peak. [Link]
-
University of Padua. Analysis of a chromatographic purification process: an experimental and modelling combined approach. [Link]
-
Wiley-VCH. 1 Supporting Information: 1-Silyl-1-boryl-2-alkenes: Novel Class of Reagents for Stereodivergent Allylation Leading to 4-Oxy-(E). [Link]
-
University College Dublin. Benzylation Reactions in DMF Lead to an Impurity Which Acts as an Organocatalyst Poison in Thiourea. [Link]
-
Royal Society of Chemistry. Phase-transfer-catalysed asymmetric synthesis of 2,2-disubstituted 1,4-benzoxazin-3-ones. [Link]
-
National Institutes of Health. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. [Link]
-
CRDEEP Journals. Phase-Transfer Catalysis in Organic Syntheses. [Link]
-
Jurnal UPI. How to Read and Interpret FTIR Spectroscope of Organic Material. [Link]
-
OMICS International. Research on Phase Transfer Catalytic Reactions and their Application in Drug Synthesis. [Link]
-
Wiley-VCH. Continuous Flow Preparation of Benzylic Sodium Organometallics. [Link]
-
Organic Chemistry Portal. New Method for the Benzylation of Hindered Sugar Hydroxyls. [Link]
-
Surface Science Western. Fourier transform infrared spectroscopy (FTIR) and Raman Spectroscopy. [Link]
- Google Patents.
-
MDPI. Complete Assignments of 1 H and 13 C NMR Chemical Shift Changes Observed upon Protection of Hydroxy Group in Borneol and Isoborneol and Their DFT Verification. [Link]
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- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 4. New Method for the Benzylation of Hindered Sugar Hydroxyls [organic-chemistry.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Phase-transfer-catalysed asymmetric synthesis of 2,2-disubstituted 1,4-benzoxazin-3-ones - Chemical Communications (RSC Publishing) [pubs.rsc.org]
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- 8. cis-1,4-二苄氧基-2-丁烯 95% | Sigma-Aldrich [sigmaaldrich.com]
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synthesis of cis-1,4-Dibenzyloxy-2-butene from cis-2-butene-1,4-diol
An In-depth Technical Guide for the Synthesis of cis-1,4-Dibenzyloxy-2-butene from cis-2-butene-1,4-diol
Abstract
This technical guide provides a comprehensive and scientifically-grounded protocol for the synthesis of cis-1,4-dibenzyloxy-2-butene, a valuable bifunctional building block in organic synthesis. The synthesis is achieved through the dibenzylation of cis-2-butene-1,4-diol via the Williamson ether synthesis. This document details the underlying reaction mechanism, provides a step-by-step experimental procedure with integrated causality-based explanations, outlines critical safety protocols, and presents a systematic approach to product purification and characterization. The guide is intended for researchers, chemists, and drug development professionals who require a reliable and well-validated methodology for preparing this key intermediate.
Introduction: Strategic Importance and Synthetic Approach
cis-2-butene-1,4-diol is a versatile C4 building block, notable for its stereodefined double bond and two primary allylic hydroxyl groups.[1][2][3] Its derivatives are pivotal intermediates in the synthesis of complex molecules, including pharmaceuticals like the antiviral agent oxetanocin A and various agrochemicals.[1][4] Protecting the diol's hydroxyl groups is a common and critical step to enable further selective transformations at the double bond or in subsequent synthetic stages.
The benzylation of alcohols to form benzyl ethers is a robust and widely used protecting group strategy due to the benzyl group's stability under a variety of reaction conditions and its facile removal via hydrogenolysis. The target molecule, cis-1,4-dibenzyloxy-2-butene, retains the crucial cis-alkene geometry while transforming the reactive hydroxyl moieties into stable benzyl ethers.
The chosen synthetic route is the Williamson ether synthesis, a classic yet highly effective method for forming ethers.[5][6][7] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][7][8] The core of this process involves the deprotonation of the alcohol (cis-2-butene-1,4-diol) with a strong, non-nucleophilic base to generate a potent alkoxide nucleophile. This alkoxide then displaces a halide from a primary alkyl halide (benzyl bromide) to form the desired ether linkage.
The Williamson Ether Synthesis: Mechanistic Breakdown
The synthesis proceeds in two distinct, sequential SN2 reactions.
-
Deprotonation: Sodium hydride (NaH), a strong and irreversible base, is employed to abstract the acidic protons from both hydroxyl groups of cis-2-butene-1,4-diol. This occurs in a stepwise manner, forming a disodium alkoxide intermediate. The reaction is driven to completion by the evolution of hydrogen gas (H₂), an inert byproduct that escapes the reaction system. The use of an aprotic solvent like anhydrous tetrahydrofuran (THF) is critical to prevent the quenching of the highly reactive sodium hydride.
-
Nucleophilic Attack: The resulting dianionic alkoxide is a powerful nucleophile. It sequentially attacks the electrophilic benzylic carbon of two molecules of benzyl bromide. The bromide ion, being a good leaving group, is displaced in a concerted SN2 fashion, forming the two C-O ether bonds. As this is an SN2 reaction, it is most efficient with primary halides like benzyl bromide, which minimizes competing elimination reactions.[6][7]
Experimental Protocol: A Validated Methodology
This section provides a detailed, step-by-step procedure for the synthesis. The quantities provided are for a representative laboratory scale; adjustments can be made as needed.
Materials and Reagents
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Equiv. | Notes |
| cis-2-Butene-1,4-diol | C₄H₈O₂ | 88.11 | 5.00 g | 56.7 | 1.0 | Starting material. Ensure >95% purity.[9] |
| Sodium Hydride (60% in mineral oil) | NaH | 24.00 | 5.22 g | 130.4 | 2.3 | Handle with extreme care under inert gas.[10] |
| Benzyl Bromide | C₇H₇Br | 171.04 | 21.4 g (14.7 mL) | 125.1 | 2.2 | Lachrymator. Handle in a fume hood.[11][12] |
| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | - | 250 mL | - | - | Solvent. Must be dry. |
| Saturated NH₄Cl (aq) | NH₄Cl | - | 100 mL | - | - | For quenching the reaction. |
| Ethyl Acetate | C₄H₈O₂ | - | 300 mL | - | - | Extraction solvent. |
| Brine (Saturated NaCl aq) | NaCl | - | 100 mL | - | - | For washing. |
| Anhydrous Magnesium Sulfate | MgSO₄ | - | ~20 g | - | - | Drying agent. |
Equipment
-
500 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Septa and needles/syringes
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Ice-water bath
-
Heating mantle with temperature controller
-
250 mL dropping funnel
-
Condenser
-
Separatory funnel (1 L)
-
Rotary evaporator
-
Glassware for column chromatography (column, flasks)
-
Silica gel for chromatography
Synthesis Workflow Diagram
Caption: Experimental workflow for the synthesis of cis-1,4-dibenzyloxy-2-butene.
Step-by-Step Procedure
-
Preparation (Inert Atmosphere): Assemble the 500 mL three-neck flask, fitted with a magnetic stir bar, a condenser, a dropping funnel, and a gas inlet connected to a nitrogen or argon line. Ensure all glassware is thoroughly dried.
-
Addition of Base: Under a positive flow of inert gas, carefully add the sodium hydride (60% dispersion in mineral oil, 5.22 g) to the reaction flask.
-
Causality: The mineral oil dispersion makes the NaH safer to handle than the pure solid.[10]
-
-
Solvent Addition and Cooling: Add 150 mL of anhydrous THF to the flask via syringe or cannula. Begin stirring and cool the resulting suspension to 0°C using an ice-water bath.
-
Diol Solution Preparation: In a separate dry flask, dissolve the cis-2-butene-1,4-diol (5.00 g) in 50 mL of anhydrous THF.
-
Formation of the Alkoxide: Transfer the diol solution to the dropping funnel and add it dropwise to the stirred NaH suspension over 30 minutes, maintaining the temperature at 0°C. Vigorous bubbling (H₂ evolution) will be observed.
-
Causality: Slow, cold addition controls the exothermic deprotonation reaction and prevents dangerous temperature spikes and excessive foaming.
-
-
Alkoxide Maturation: Once the addition is complete, stir the mixture at 0°C for an additional 30 minutes, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 1 hour to ensure complete formation of the disodium alkoxide.
-
Benzyl Bromide Solution Preparation: In a separate dry flask, dissolve benzyl bromide (14.7 mL) in 50 mL of anhydrous THF.
-
Benzylation: Cool the reaction mixture back down to 0°C. Transfer the benzyl bromide solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes. A white precipitate (NaBr) will begin to form.
-
Causality: Cooling during the addition of the electrophile helps to manage the exothermicity of the SN2 reaction.
-
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature overnight (approximately 12-16 hours) to ensure the reaction proceeds to completion.
-
Quenching: The next day, cool the reaction mixture to 0°C. Very slowly and carefully, add 100 mL of saturated aqueous ammonium chloride (NH₄Cl) dropwise to quench any unreacted sodium hydride.
-
Causality: A saturated NH₄Cl solution is a mild proton source that safely neutralizes the reactive base and alkoxide without causing a violent reaction, which could occur with pure water.
-
-
Extraction: Transfer the entire mixture to a 1 L separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 100 mL).
-
Washing and Drying: Combine the organic layers and wash them with 100 mL of brine. Dry the organic phase over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.
-
Causality: The brine wash helps to remove residual water and some water-soluble impurities from the organic layer.
-
-
Purification: The resulting crude oil should be purified by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient (e.g., starting from 95:5 to 80:20) to elute the product.
Safety and Hazard Management
-
Sodium Hydride (NaH): Highly reactive with water, releasing flammable hydrogen gas that can ignite spontaneously.[10][13] It is also corrosive and can cause severe burns. All operations must be conducted under a dry, inert atmosphere.[10][13] Appropriate PPE, including safety glasses, a lab coat, and nitrile gloves, is mandatory.[10][13] A Class D fire extinguisher (for combustible metals) should be available.[10]
-
Benzyl Bromide: A potent lachrymator (tear-inducing agent) and is corrosive and toxic.[11][12] It must be handled exclusively within a certified chemical fume hood.[11] Avoid inhalation and skin contact.[11][12]
-
Tetrahydrofuran (THF): Can form explosive peroxides upon prolonged storage and exposure to air. Use only peroxide-free THF. It is also highly flammable.
Characterization and Data Analysis
The purified product should be a colorless to pale yellow oil. The expected yield is typically in the range of 75-90%.
Physical and Spectroscopic Data
| Property | Value | Reference |
| CAS Number | 68972-96-3 | [14] |
| Molecular Formula | C₁₈H₂₀O₂ | [14][15] |
| Molecular Weight | 268.35 g/mol | [14] |
| Boiling Point | 146 °C @ 0.1 mmHg | |
| Density | 1.046 g/mL at 25 °C | |
| Refractive Index (n²⁰/D) | 1.551 |
NMR Spectroscopy
NMR spectroscopy is the definitive method for confirming the structure of the product. The spectra should be recorded in a deuterated solvent such as CDCl₃.
-
¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show three distinct signals corresponding to the aromatic, benzylic, and vinylic/allylic protons.
-
δ ~7.35 ppm (m, 10H): Multiplet corresponding to the ten aromatic protons of the two phenyl groups.
-
δ ~5.80 ppm (t, 2H): A triplet (or more complex multiplet) for the two equivalent vinylic protons (-CH=CH-). The cis coupling should result in a characteristic pattern.
-
δ ~4.55 ppm (s, 4H): A sharp singlet for the four benzylic protons (-O-CH₂-Ph).
-
δ ~4.15 ppm (d, 4H): A doublet for the four allylic protons adjacent to the double bond (-O-CH₂-CH=).
-
-
¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum provides further confirmation.
-
δ ~138 ppm: Quaternary aromatic carbons attached to the benzylic group.
-
δ ~129-127 ppm: Aromatic CH carbons.
-
δ ~128 ppm: Vinylic carbons (-CH=CH-).
-
δ ~72 ppm: Benzylic carbons (-O-C H₂-Ph).
-
δ ~65 ppm: Allylic carbons (-O-C H₂-CH=).
-
Troubleshooting
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Inactive NaH (deactivated by moisture).2. Wet solvent or glassware.3. Insufficient reaction time. | 1. Use fresh, high-quality NaH.2. Thoroughly dry all glassware and use anhydrous solvent from a freshly opened bottle or a solvent purification system.3. Monitor the reaction by TLC; if starting material persists, extend the reaction time or gently heat (e.g., to 40-50 °C). |
| Incomplete Reaction (Presence of mono-benzylated product) | 1. Insufficient NaH or Benzyl Bromide.2. Poor stirring leading to a heterogeneous mixture. | 1. Ensure at least 2.2 equivalents of both base and alkylating agent are used.2. Use efficient magnetic stirring to maintain a good suspension. |
| Product is contaminated with mineral oil | Incomplete removal during workup and purification. | 1. Perform thorough aqueous workup.2. The mineral oil (a hydrocarbon) will elute very quickly during column chromatography with a hexane/ethyl acetate mobile phase. Discard these early fractions. |
Conclusion
The Williamson ether synthesis provides a reliable and high-yielding pathway for the preparation of cis-1,4-dibenzyloxy-2-butene from cis-2-butene-1,4-diol. Careful attention to anhydrous conditions and the safe handling of reactive reagents are paramount to success. The protocol described herein is a validated system, offering researchers a robust method for accessing this important synthetic intermediate. The final product's identity and purity can be unequivocally confirmed through standard spectroscopic techniques, primarily NMR.
References
- Vertex AI Search. (2020, July 15). Williamson ether synthesis.
- Halpern, M. PTC Monoetherification of a Diol?
- Sigma-Aldrich. (2011, July 11).
- Cambridge University Press. Williamson Ether Synthesis.
- Sigma-Aldrich. (2025, November 6).
- ResearchGate.
- University of California. (2012, December 14).
- Fisher Scientific. (2010, September 3).
- BenchChem.
- Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis.
- Chen, J., et al. (2005). Preparation of high purity 1,2-diols by catalytic oxidation of linear terminal alkenes with H₂O₂ in the presence of carboxylic acids under solvent-free conditions. Green Chemistry.
- Chemistry LibreTexts. (2023, January 22). Williamson Ether Synthesis.
- New Jersey Department of Health. (2000, December 15). Hazard Summary: Benzyl Bromide.
- ChemicalBook. CIS-1,4-DIACETOXY-2-BUTENE(25260-60-0) 1H NMR spectrum.
- Sigma-Aldrich. cis-1,4-Dibenzyloxy-2-butene 95%.
- Cambridge University Press. (2020, May 12).
- Grokipedia. cis-Butene-1,4-diol.
- Oxford Instruments. Application of Nuclear Magnetic Resonance (NMR)
- The Royal Society of Chemistry.
- YouTube. (2025, March 19). Phase Transfer Catalysis - Insights in Basic Organic Chemistry 50.
- PubChemLite. Cis-1,4-dibenzyloxy-2-butene (C18H20O2).
- ChemicalBook. (2023, October 17). The synthesis method of 2-Butene-1,4-diol.
- Organic Syntheses Procedure.
- MedchemExpress.com.
- Poon, K. W., et al. (2008). Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. Beilstein Journal of Organic Chemistry.
- Santa Cruz Biotechnology. cis-1,4-Dibenzyloxy-2-butene (CAS 68972-96-3).
- LookChem. cis-2-Butene-1,4-Diol.
- Wikipedia. cis-Butene-1,4-diol.
- Google Patents. JPH075492B2 - Method for purifying cis-2-butene-1,4-diol.
- Martin, W. B., Jr. (1951). Preparation, purification and cis-trans isomerization of 2-butene-1, 4-diol.
- ResearchGate. (2025, August 7).
- BenchChem.
- Organic Chemistry Portal.
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cis-1,4-Dibenzyloxy-2-butene: Molecular Architecture, Metathesis Dynamics, and Drug Development Applications
Executive Summary
cis-1,4-Dibenzyloxy-2-butene (CAS: 68972-96-3) is a highly versatile, symmetrically disubstituted olefin that serves as a cornerstone reagent in advanced organic synthesis and macromolecular engineering[1]. Characterized by its precise Z-alkene geometry and robust benzyl ether protecting groups, this molecule is strategically deployed in Ring-Opening Metathesis Polymerization (ROMP) as a Chain Transfer Agent (CTA)[2]. Beyond polymer chemistry, it is a critical precursor in the stereoselective synthesis of antiviral nucleoside analogs[1] and has recently been highlighted in patent literature for the development of disulfide-based prodrug compounds[3]. This whitepaper dissects the physicochemical properties, mechanistic causality, and self-validating experimental workflows associated with this vital compound.
Physicochemical Profiling & Structural Dynamics
Understanding the fundamental properties of cis-1,4-Dibenzyloxy-2-butene is essential for predicting its behavior in complex reaction matrices.
Table 1: Fundamental Physicochemical Properties
| Parameter | Specification / Value |
| Chemical Name | cis-1,4-Dibenzyloxy-2-butene |
| CAS Number | 68972-96-3 |
| Molecular Formula | C18H20O2 |
| Molecular Weight | 268.35 g/mol |
| Linear Formula | C6H5CH2OCH2CH=CHCH2OCH2C6H5 |
| Density | 1.046 g/mL at 25 °C |
| Boiling Point | 146 °C at 0.1 mmHg |
| Refractive Index | 1.551 (n20/D) |
| SMILES | [H]\C(COCc1ccccc1)=C(/[H])COCc2ccccc2 |
Data compiled from verified chemical inventories[1][4][5].
The Causality of the cis-Geometry: The cis (or Z) configuration is not merely a structural feature; it is the thermodynamic and kinetic driver for the molecule's specialized applications. In metathesis reactions, the cis-olefin presents minimal steric hindrance during the initial [2+2] cycloaddition with ruthenium alkylidene catalysts, facilitating rapid formation of the metallacyclobutane intermediate[2]. Furthermore, in small-molecule synthesis, the cis-geometry enforces a syn-facial trajectory during cycloadditions (e.g., cyclopropanation). This stereoselective restriction is an absolute requirement for establishing the correct relative stereocenters in downstream pharmaceutical targets[1].
Mechanistic Role in Ring-Opening Metathesis Polymerization (ROMP)
In macromolecular engineering, cis-1,4-Dibenzyloxy-2-butene is extensively utilized as a Chain Transfer Agent (CTA)[2]. The benzyl ether groups are robust against the Grubbs catalyst but can be easily removed post-polymerization via hydrogenolysis to yield hydroxyl-terminated telechelic polymers.
Figure 1: ROMP workflow using cis-1,4-Dibenzyloxy-2-butene as a chain transfer agent.
Protocol 1: Self-Validating ROMP Synthesis of Telechelic Polycyclooctene
Objective: Synthesize benzyl-terminated polycyclooctene (PCOE) using cis-1,4-Dibenzyloxy-2-butene to regulate molecular weight and install functional end-groups.
-
Step 1 (Preparation & Degassing): In a rigorously dried 250 mL Schlenk flask, dissolve cis-cyclooctene (monomer) in anhydrous dichloromethane (DCM). Sparge with nitrogen for 10 minutes. Causality: Removing dissolved oxygen prevents the oxidative degradation of the highly sensitive ruthenium carbene catalyst[2].
-
Step 2 (CTA Addition): Inject cis-1,4-Dibenzyloxy-2-butene into the reaction vessel. Causality: The stoichiometric ratio of monomer to CTA directly dictates the theoretical degree of polymerization (
) via thermodynamic equilibrium. -
Step 3 (Initiation): Introduce Grubbs Catalyst (e.g., 3rd generation) dissolved in minimal DCM. Stir at room temperature. The solution will become noticeably viscous as high-molecular-weight polymer forms.
-
Step 4 (Quenching): Terminate the reaction after 2 hours by adding an excess of ethyl vinyl ether. Causality: Ethyl vinyl ether reacts with the active ruthenium carbene to form a metathesis-inactive Fischer carbene, halting polymerization and preventing unwanted chain scrambling.
-
Step 5 (Self-Validation Checkpoint): Precipitate the polymer in excess methanol and dry under vacuum. Analyze the product via
H NMR (600 MHz in CDCl ). Validation Criteria: Successful CTA incorporation is confirmed by comparing the integration of the polymer backbone peaks (δ ≈ 1.3 ppm) against the terminal benzyl ether CH peaks (δ ≈ 4.5 ppm). Additionally, the thermodynamic equilibrium of the metathesis is validated by observing a trans to cis olefin ratio of approximately 1.4 in the polymer backbone (comparing δ=5.38 ppm and δ=5.34 ppm)[2].
Strategic Applications in Antiviral Drug Development
In medicinal chemistry, cis-1,4-Dibenzyloxy-2-butene is a critical building block for synthesizing the carbocyclic cores of nucleoside analogs, such as homologs of the antiviral agent oxetanocin[1].
Figure 2: Synthesis of nucleoside analogs via stereoselective cyclopropanation.
Protocol 2: Stereoselective Synthesis of Carbocyclic Oxetanocin Homologs
Objective: Synthesize the cis-1,2-bis(hydroxymethyl)cyclopropane core for antiviral nucleoside analogs.
-
Step 1 (Cyclopropanation): React cis-1,4-Dibenzyloxy-2-butene with a carbenoid species (e.g., via the Simmons-Smith reaction using diethylzinc and diiodomethane) in anhydrous toluene at 0 °C. Causality: The cis-alkene geometry restricts the carbene addition to a single face, yielding a cis-disubstituted cyclopropane intermediate with high diastereoselectivity[1].
-
Step 2 (Isolation): Quench with saturated aqueous NH
Cl, extract with diethyl ether, and purify the benzyl-protected cyclopropane via silica gel chromatography. -
Step 3 (Deprotection): Dissolve the purified intermediate in a 1:1 mixture of methanol and ethyl acetate. Add 10% Pd/C catalyst (10 wt%) and stir vigorously under a hydrogen atmosphere (1 atm) for 12 hours. Causality: Catalytic hydrogenolysis cleanly cleaves the robust benzyl ethers without opening the highly strained cyclopropane ring.
-
Step 4 (Self-Validation Checkpoint): Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst and concentrate the filtrate in vacuo. Validation Criteria: Validate the formation of the cis-1,2-bis(hydroxymethyl)cyclopropane diol via Mass Spectrometry (observing a mass shift corresponding to the loss of two benzyl groups,
) and H NMR (confirming the complete disappearance of aromatic protons at δ=7.2–7.4 ppm and the appearance of broad hydroxyl singlets). -
Step 5 (Nucleobase Coupling): The validated diol is subsequently activated (e.g., via tosylation) and coupled with an adenine derivative to yield the final antiviral candidate, 9-(t-2, c-3-dihydroxymethyl-r-1-cyclopropyl)-9H-adenine[1].
Conclusion
The utility of cis-1,4-Dibenzyloxy-2-butene extends far beyond its basic molecular weight of 268.35 g/mol [4]. Its pre-organized Z-geometry and protected terminal oxygens make it an indispensable tool for researchers. Whether controlling the molecular weight of advanced polymers via ROMP[2] or serving as the stereochemical foundation for next-generation antiviral nucleoside analogs and prodrugs[1][3], this molecule exemplifies the intersection of precise structural design and broad synthetic applicability.
References
-
Katagiri, N., et al. "Synthesis of 9-(t-2, c-3-dihydroxymethyl-r-1-cyclopropyl)-9H-adenine (a lower methylene homolog of carbocyclic oxetanocin) and related compounds." Chemical & Pharmaceutical Bulletin, 38(11), 3184-3186 (1990).[Link]
-
Roshn, et al. "Thiol-ene Click Chemistry Incorporates Hydroxyl Functionality on Polycyclooctene to Tune Properties." Journal of Polymer Science Supporting Information.[Link]
- Google Patents. "US20240207414A1 - Disulfide-based prodrug compound.
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- 5. chemsynthesis.com [chemsynthesis.com]
Comprehensive Spectroscopic and Synthetic Profiling of cis-1,4-Dibenzyloxy-2-butene
Executive Summary
cis-1,4-Dibenzyloxy-2-butene (CAS: 68972-96-3) is a symmetrically protected diol widely utilized in advanced organic synthesis and polymer chemistry[1]. Structurally, it consists of a central cis-alkene flanked by two benzyl ether moieties. In contemporary materials science, this compound is highly valued as a chain transfer agent (CTA) in Ring-Opening Metathesis Polymerization (ROMP) to synthesize telechelic polymers, such as functionalized polycyclooctenes[2][3].
This technical guide provides drug development professionals and synthetic chemists with a rigorously validated framework for the synthesis, isolation, and spectroscopic characterization (NMR, FT-IR, EI-MS) of cis-1,4-Dibenzyloxy-2-butene.
Physicochemical Properties
| Property | Value |
| Chemical Name | cis-1,4-Dibenzyloxy-2-butene |
| Molecular Formula | C₁₈H₂₀O₂ |
| Molecular Weight | 268.35 g/mol [1] |
| CAS Registry Number | 68972-96-3[1] |
| Density | 1.046 g/mL at 25 °C[1] |
| Refractive Index (n20/D) | 1.551[1] |
| Boiling Point | 146 °C at 0.1 mmHg[1] |
Validated Synthesis Workflow
The most efficient and scalable route to cis-1,4-Dibenzyloxy-2-butene is via a standard Williamson ether synthesis using cis-2-butene-1,4-diol and benzyl bromide.
Experimental Protocol
Reagents:
-
cis-2-Butene-1,4-diol (1.0 equiv, limiting reagent)
-
Benzyl bromide (2.2 equiv)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 250 mL round-bottom flask under inert atmosphere (N₂ or Ar). Add anhydrous THF (100 mL) and NaH (2.5 equiv). Cool the suspension to 0 °C using an ice-water bath.
-
Deprotonation: Dissolve cis-2-butene-1,4-diol (1.0 equiv) in 20 mL of anhydrous THF. Add this solution dropwise to the NaH suspension over 30 minutes.
-
Causality Note: Dropwise addition at 0 °C is critical to control the exothermic deprotonation and manage the volumetric expansion of evolved H₂ gas, preventing solvent bumping and ensuring a quantitative yield of the dialkoxide intermediate.
-
-
Alkylation: Stir the mixture for 30 minutes at 0 °C, then add benzyl bromide (2.2 equiv) dropwise. Remove the ice bath and allow the reaction to warm to room temperature, stirring for 12 hours.
-
Causality Note: The alkoxide intermediate is a potent nucleophile. Warming to room temperature provides the necessary activation energy to drive the bimolecular nucleophilic substitution (Sₙ2) to completion.
-
-
Quenching (Self-Validating Safety Step): Cool the reaction mixture back to 0 °C. Carefully quench by the dropwise addition of saturated aqueous NH₄Cl (50 mL).
-
Causality Note: NH₄Cl safely neutralizes unreacted NaH without excessively raising the pH, which could otherwise lead to unwanted side reactions or emulsion formation during extraction.
-
-
Isolation: Extract the aqueous layer with Ethyl Acetate (3 × 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo. Purify the crude oil via silica gel flash chromatography (Hexanes/EtOAc, 9:1) to yield the pure target compound as a colorless oil.
Synthesis Workflow Diagram
Figure 1: Step-by-step synthesis workflow of cis-1,4-Dibenzyloxy-2-butene via etherification.
Spectroscopic Characterization
The structural integrity of cis-1,4-Dibenzyloxy-2-butene must be verified using a multi-modal spectroscopic approach. Below is the reference data and mechanistic rationale for each analytical technique[3][4][5].
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 7.25 – 7.38 | Multiplet (m) | 10H | Aromatic protons (Ar-H ) |
| 5.74 – 5.82 | Multiplet (m) | 2H | Olefinic protons (-CH =CH -) |
| 4.52 | Singlet (s) | 4H | Benzylic protons (Ph-CH ₂-O-) |
| 4.12 | Doublet (d, J ≈ 5.6 Hz) | 4H | Allylic protons (-O-CH ₂-CH=) |
Mechanistic Insight: The olefinic protons (
¹³C NMR (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Carbon Type | Assignment |
| 138.2 | Quaternary (Cq) | Aromatic ipso-carbon |
| 129.5 | Methine (CH) | Olefinic carbons (-C H=C H-) |
| 128.4, 127.8, 127.6 | Methine (CH) | Aromatic ortho, meta, para-carbons |
| 72.3 | Methylene (CH₂) | Benzylic carbons (Ph-C H₂-O-) |
| 65.8 | Methylene (CH₂) | Allylic carbons (-O-C H₂-CH=) |
Fourier-Transform Infrared Spectroscopy (FT-IR)
| Wavenumber (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3030 | Medium | sp² C-H stretch (aromatic and alkene) |
| 2855, 2920 | Medium | sp³ C-H stretch (alkane) |
| 1655 | Weak | C=C stretch (symmetrical cis-alkene) |
| 1452 | Medium | C=C aromatic ring skeletal stretch |
| 1090 | Strong | C-O-C asymmetric stretch (ether linkage) |
| 735, 695 | Strong | C-H out-of-plane bending (monosubstituted benzene) |
Mechanistic Insight: The diagnostic utility of the IR spectrum lies in a negative control: the complete absence of a broad absorption band above 3200 cm⁻¹ confirms the total consumption of the starting diol (absence of O-H stretch). The intense band at 1090 cm⁻¹ validates the formation of the ether linkages.
Mass Spectrometry (EI-MS)
Electron Ionization Mass Spectrometry (EI-MS at 70 eV) provides definitive proof of the structural connectivity through predictable fragmentation pathways.
| m/z | Relative Abundance | Fragment Ion | Assignment |
| 268 | < 1% | [M]⁺ | Molecular Ion |
| 177 | ~ 15% | [M - C₇H₇]⁺ | Loss of benzyl radical |
| 107 | ~ 40% | [C₇H₇O]⁺ | Benzyloxy cation |
| 91 | 100% | [C₇H₇]⁺ | Tropylium ion (Base Peak) |
| 65 | ~ 20% | [C₅H₅]⁺ | Cyclopentadienyl cation |
Mechanistic Insight: The molecular ion ([M]⁺, m/z 268) is highly unstable under 70 eV EI conditions and is often barely visible. The spectrum is overwhelmingly dominated by the base peak at m/z 91. This occurs because the initial radical cation undergoes rapid α-cleavage to expel a highly stable, aromatic tropylium ion ([C₇H₇]⁺). The tropylium ion subsequently extrudes acetylene (C₂H₂) to form the cyclopentadienyl cation (m/z 65), a hallmark cascade for benzylated compounds.
Figure 2: Primary EI-MS fragmentation pathways yielding the m/z 91 tropylium base peak.
References
-
Neary, W. J., et al. "Impact of Hydroxyl Functionalization and Unsaturation on Linear Poly(ethylene-co-vinyl alcohol)". Macromolecules, ACS Publications, 2024. URL: [Link]
-
Roshn, et al. "Thiol–ene Click Chemistry Incorporates Hydroxyl Functionality on Polycyclooctene to Tune Properties". ACS Macro Letters, ACS Publications, 2023. URL: [Link]
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Technical Whitepaper: Safety, Handling, and Application of cis-1,4-Dibenzyloxy-2-butene
Executive Summary & Mechanistic Rationale
As a Senior Application Scientist overseeing complex organometallic workflows, the selection and handling of specific reagents must be governed by a deep understanding of their molecular behavior. cis-1,4-Dibenzyloxy-2-butene (CAS: 68972-96-3) is a highly specialized, symmetric allylic ether. In advanced synthetic workflows, it is predominantly utilized as a highly efficient Chain Transfer Agent (CTA) in Ring-Opening Metathesis Polymerization (ROMP) and cross-metathesis reactions[1].
The cis-configuration is not merely a structural trivia; it is the mechanistic driver of its utility. The steric strain inherent in the cis-alkene significantly lowers the activation energy required for coordination with transition metal alkylidenes (e.g., Grubbs catalysts), facilitating rapid metallacyclobutane formation. However, the presence of the benzyloxy ether linkages introduces specific physicochemical vulnerabilities—namely, susceptibility to auto-oxidation and high lipophilicity—which dictate stringent, self-validating safety and handling protocols[2].
Physicochemical Profiling & Hazard Assessment
To design a fail-safe handling protocol, we must first map the quantitative physical data to real-world laboratory hazards. The high boiling point (146 °C at 0.1 mmHg) indicates that under standard ambient temperature and pressure, vapor accumulation is slow[3]. However, the molecule's lipophilic nature allows it to easily bypass the lipid bilayers of human skin, necessitating specific barrier protections[2].
Table 1: Quantitative Physicochemical Properties
| Property | Value | Mechanistic Implication |
| Molecular Formula | C₁₈H₂₀O₂ | Symmetrical allylic ether; dictates stoichiometry in ROMP. |
| Molecular Weight | 268.35 g/mol | High mass contributes to low volatility at room temperature. |
| Boiling Point | 146 °C at 0.1 mmHg | Requires high vacuum for distillation; thermal degradation risk at atmospheric pressure. |
| Density | 1.046 g/mL at 25 °C | Marginally denser than water; phase separation behavior in aqueous workups. |
| Flash Point | 113 °C (Closed Cup) | Combustible (Class 10); poses a fire risk if aerosolized or exposed to high heat. |
| Refractive Index | 1.551 (n20/D) | Useful for rapid purity validation via refractometry prior to use. |
Table 2: GHS Hazard Classifications & Safety Parameters
| GHS Code | Hazard Description | Causality & Mitigation Strategy |
| H315 / H319 | Skin & Eye Irritation | Lipophilic ether penetrates biological membranes. Mitigation: Nitrile gloves (>0.11 mm) and chemical goggles. |
| H335 | Respiratory Irritation | Aerosolization during vigorous stirring/sonication irritates mucous membranes. Mitigation: ABEK respirator filters. |
| WGK 3 | High Water Hazard | Highly toxic to aquatic life due to bioaccumulation. Mitigation: Strict zero-drain disposal policy. |
Safety & Handling Protocols: A Self-Validating System
Standard operating procedures often fail because they rely on passive compliance. The following protocol is designed as a self-validating system , meaning the operator cannot proceed to the next step without confirming a physical, observable metric of safety.
Protocol 1: Reagent Preparation and Containment
-
Atmosphere Validation: Transfer the reagent bottle to a certified fume hood (minimum face velocity of 100 fpm).
-
Validation Checkpoint: Verify the hood's digital airflow monitor reads >100 fpm. If the alarm sounds, do not open the reagent.
-
-
PPE Integration: Don chemical splash goggles, a lab coat, and standard nitrile gloves. If handling outside a fume hood (e.g., during scale-up transfers), an ABEK (EN14387) respirator filter is mandatory[2].
-
Causality: ABEK filters specifically trap organic vapors (A) which can be generated if the ether is subjected to localized heating during exothermic reactions.
-
-
Inert Gas Backfill: After extracting the required volume via a gas-tight syringe, purge the headspace of the reagent bottle with ultra-high-purity (UHP) Argon or Nitrogen.
-
Validation Checkpoint: The balloon or Schlenk line bubbler must show positive pressure before sealing. This prevents atmospheric oxygen from initiating radical auto-oxidation of the allylic ether positions into explosive peroxides.
-
Fig 1. Self-validating safety and handling workflow for cis-1,4-Dibenzyloxy-2-butene.
Advanced Application: ROMP Chain Transfer Protocol
In polymer chemistry, cis-1,4-Dibenzyloxy-2-butene is utilized to control the molecular weight of polymers like polycyclooctene (PCOE) by acting as a chain transfer agent[1]. The following methodology ensures kinetic control and high end-group fidelity.
Protocol 2: ROMP of cis-Cyclooctene using cis-1,4-Dibenzyloxy-2-butene
Reference standard adapted from thiol-ene functionalization workflows[1].
-
System Degassing (Causality: Catalyst Preservation): In a 250 mL oven-dried Schlenk flask, dissolve 40 mL (0.31 mol) of cis-cyclooctene in 15 mL of anhydrous dichloromethane (DCM). Sparge the solution with UHP Nitrogen for exactly 10 minutes.
-
Validation Checkpoint: The solvent must not show any bubbling when the sparging needle is removed, and positive N₂ pressure must be maintained. Oxygen poisons the ruthenium catalyst.
-
-
CTA Addition (Causality: Molecular Weight Control): Inject 5.0 mL (0.02 mol) of cis-1,4-Dibenzyloxy-2-butene into the reaction vessel[1]. The ratio of monomer to CTA dictates the theoretical number-average molecular weight (
). -
Initiation: Rapidly inject a solution of Grubbs Catalyst (e.g., 3rd Generation) in DCM.
-
Validation Checkpoint: The solution must immediately transition from pale yellow to a deep, propagating color (often pink/purple depending on the exact catalyst derivative), indicating the formation of the active ruthenium alkylidene.
-
-
Propagation & Viscosity Monitoring: Stir at room temperature. As the polymerization proceeds, the macroscopic viscosity will increase.
-
Termination (Causality: Quenching the Carbene): Once the target viscosity is reached, inject an excess of ethyl vinyl ether.
-
Validation Checkpoint: Stir for 30 minutes. The reaction is successfully quenched when the solution color shifts from the active propagating color to a dead, yellowish-brown hue, confirming the irreversible formation of a Fischer carbene.
-
-
Kinetic Precipitation: Dilute the viscous mixture with 20 mL of DCM, then precipitate dropwise into 800 mL of vigorously stirred methanol[1].
-
Causality: Methanol is a highly polar protic solvent. The hydrophobic PCOE polymer rapidly crashes out, while the unreacted CTA, catalyst fragments, and small cyclic oligomers remain solubilized, ensuring high polymer purity.
-
Fig 2. Mechanistic workflow of ROMP utilizing cis-1,4-Dibenzyloxy-2-butene as a CTA.
Spill Management & Emergency Response
In the event of a containment failure, the primary threat is dermal exposure and environmental contamination (WGK 3)[2].
-
Immediate Isolation: Evacuate non-essential personnel. Ensure the fume hood sash is lowered to maximize face velocity and capture any aerosolized droplets.
-
Chemical Neutralization & Absorption: Do not use water initially, as the compound's density (1.046 g/mL) and lipophilicity will cause it to separate and spread[3]. Cover the spill with a high-capacity inert absorbent (e.g., diatomaceous earth or vermiculite).
-
Decontamination: Sweep the absorbed material into a hazardous waste container labeled for "Combustible Organic Waste." Wash the affected surface with a strong surfactant (soap) and water to emulsify residual ether, followed by an acetone wipe to dry the surface.
References
Sources
The Strategic Utility of cis-1,4-Dibenzyloxy-2-butene in Advanced Synthetic Chemistry and Macromolecular Engineering
Executive Summary
In the landscape of advanced organic synthesis and macromolecular engineering, cis-1,4-Dibenzyloxy-2-butene (CAS: 68972-96-3) has evolved from a specialized protected diol into a cornerstone building block. As a Senior Application Scientist, I have observed its critical utility across two distinct paradigms: as a precision Chain Transfer Agent (CTA) in Ring-Opening Metathesis Polymerization (ROMP) and as a stereodefined precursor in the synthesis of carbocyclic nucleosides and prodrug linkers. This whitepaper deconstructs the historical context, physicochemical rationale, and self-validating protocols that make this molecule indispensable to researchers and drug development professionals.
Molecular Architecture and the Rationale for Benzyl Protection
The native, unprotected molecule—cis-2-butene-1,4-diol—is highly polar and possesses reactive hydroxyl groups that readily coordinate with and poison transition metal catalysts (such as Ruthenium-based Grubbs catalysts or Osmium tetroxide).
By masking these hydroxyls with benzyl ether groups to form cis-1,4-Dibenzyloxy-2-butene, we achieve three critical physicochemical shifts:
-
Catalyst Compatibility: The ether oxygen is sterically hindered and electronically deactivated compared to a free hydroxyl, preventing unwanted metal coordination.
-
Solubility: The addition of two phenyl rings drastically increases lipophilicity, making the molecule highly soluble in non-polar organic solvents like dichloromethane (DCM) and toluene, which are standard for ROMP and cross-metathesis.
-
Orthogonal Deprotection: The benzyl groups can be quantitatively removed post-polymerization or post-synthesis via palladium-catalyzed hydrogenolysis (Pd/C, H₂), revealing the functional hydroxyls without disturbing carbon-carbon single bonds.
Table 1: Physicochemical Properties
| Property | Value |
| CAS Number | 68972-96-3 |
| Linear Formula | C₆H₅CH₂OCH₂CH=CHCH₂OCH₂C₆H₅ |
| Molecular Weight | 268.35 g/mol |
| Boiling Point | 146 °C at 0.1 mmHg |
| Density | 1.046 g/mL at 25 °C |
| Refractive Index | 1.551 (n20/D) |
| Purity Standard | ≥95% (typically <5% trans-isomer) |
Data sourced from standardized commercial chemical specifications [1].
Historical Context: From Basic Diols to Advanced Nucleoside Precursors
The discovery and early application of cis-1,4-Dibenzyloxy-2-butene were driven by the need for stereochemically pure, symmetric alkenes in antiviral drug discovery. A pivotal historical milestone occurred in 1990 when Katagiri et al. utilized this compound to synthesize carbocyclic oxetanocin homologs [2]. Because the double bond is locked in the cis configuration, it served as a perfect substrate for stereoselective cyclopropanation. The resulting cyclopropane intermediate maintained the syn relationship of the benzyloxymethyl groups, which was strictly required to mimic the spatial arrangement of natural nucleosides when coupled with an adenine base.
Logical branching of cis-1,4-Dibenzyloxy-2-butene in drug discovery and synthesis.
Macromolecular Engineering: Precision ROMP
In contemporary polymer science, cis-1,4-Dibenzyloxy-2-butene is heavily utilized as a Chain Transfer Agent (CTA) in Ring-Opening Metathesis Polymerization (ROMP). When polymerizing cyclic olefins like cis-cyclooctene, the molecular weight of the resulting polycyclooctene (PCOE) will grow uncontrollably unless a CTA is introduced.
The symmetric cis-alkene of the dibenzyloxy compound undergoes cross-metathesis with the active Ruthenium-carbene at the end of the growing polymer chain. This action cleaves the active metal center from the polymer, capping both ends of the polymer chain with benzyloxy groups (telechelic polymers) and transferring the active Ruthenium carbene to a new monomer unit. Recent studies, such as those by Radzanowski et al. (2025), have leveraged this exact mechanism to synthesize linear poly(ethylene-co-vinyl alcohol) analogs with highly tuned thermal and adhesive properties [3].
Workflow of ROMP using cis-1,4-Dibenzyloxy-2-butene as a chain transfer agent.
Self-Validating Experimental Protocols
To ensure reproducibility and scientific integrity, the following protocols have been designed as self-validating systems. Every critical step includes an analytical checkpoint to confirm causality and reaction success.
Protocol A: Synthesis of Telechelic Polycyclooctene (PCOE) via ROMP
Objective: Synthesize end-capped PCOE with a controlled molecular weight using cis-1,4-Dibenzyloxy-2-butene as the CTA [3].
-
Preparation & Degassing: In a 2-neck round-bottom flask, combine cis-cyclooctene (150 mmol) and anhydrous dichloromethane (35 mL). Purge with nitrogen for 10 minutes.
-
Causality: Ruthenium carbenes are highly sensitive to oxygen. Degassing prevents premature catalyst decomposition, which would otherwise lead to a broad dispersity (Đ) and unpredictable molecular weights.
-
-
CTA Addition: Inject cis-1,4-Dibenzyloxy-2-butene (6.2 mmol) via syringe.
-
Causality: Adding the CTA before the catalyst ensures it is uniformly dispersed. This allows chain transfer to compete effectively with propagation from the first turnover, ensuring uniform telechelic end-groups.
-
-
Initiation: Dissolve Grubbs' Generation 3 catalyst (M300, 0.019 g) in 1 mL DCM and inject rapidly. Stir at room temperature for 80 minutes.
-
Termination & Isolation: Quench the reaction with ethyl vinyl ether (excess) to deactivate the Ru-carbene. Precipitate the viscous solution into 800 mL of cold methanol. Decant and dry in a vacuum oven overnight.
-
Self-Validation (End-Group Analysis): Perform ¹H NMR (CDCl₃). The validation metric is the integration ratio. The benzyloxy CTA end-group protons appear distinctly at δ = 4.0 ppm and 4.5 ppm. By integrating these against the internal polymer backbone protons (δ = 1.3 ppm), the absolute number-average molecular weight (Mₙ) can be mathematically derived without relying on relative GPC standards.
Protocol B: Osmium-Catalyzed Dihydroxylation for Prodrug Linkers
Objective: Convert the cis-alkene into a stereodefined syn-diol for use in disulfide-based prodrugs [4].
-
Reagent Assembly: To a solution of cis-1,4-Dibenzyloxy-2-butene (58.9 mmol) in a 3:1 mixture of acetone:H₂O (260 mL), add 4-methylmorpholine N-oxide (NMO, 147 mmol).
-
Causality: The biphasic acetone/water mixture ensures solubility of both the highly lipophilic organic substrate and the inorganic salts.
-
-
Catalytic Oxidation: Add K₂[OsO₂(OH)₄] (0.383 mmol). Stir at room temperature for 15 hours.
-
Causality: NMO acts as a stoichiometric co-oxidant. This allows the highly toxic and expensive Osmium to be used in purely catalytic amounts (0.0065 eq) by continuously re-oxidizing the inactive Os(VI) species back to the active Os(VIII) state.
-
-
Quenching: Pour the mixture into a saturated aqueous sodium bisulfite solution.
-
Causality: Sodium bisulfite chemically reduces any remaining volatile OsO₄ to insoluble, safe OsO₂, preventing product contamination and severe inhalation toxicity.
-
-
Self-Validation (Reaction Monitoring): The system is validated via TLC (Hexanes/Ethyl Acetate). The starting material is highly non-polar and UV-active. A successful reaction is validated by the complete disappearance of the high-R_f spot and the appearance of a highly polar, low-R_f spot (the diol). Subsequent chiral HPLC is used to confirm diastereomeric purity.
References
-
Katagiri, N., et al. (1990). Synthesis of 9-(t-2, c-3-dihydroxymethyl-r-1-cyclopropyl)-9H-adenine (a lower methylene homolog of carbocyclic oxetanocin) and related compounds. Chemical & Pharmaceutical Bulletin, 38(11), 3184-3186. Retrieved from:[Link]
-
Radzanowski, A. N., et al. (2025). Impact of Hydroxyl Functionalization and Unsaturation on Linear Poly(ethylene-co-vinyl alcohol). Macromolecules. American Chemical Society. Retrieved from:[Link]
- Google Patents. (2024). Disulfide-based prodrug compound. US Patent App. US20240207414A1.
Technical Guide: cis-1,4-Dibenzyloxy-2-butene as a Strategic Intermediate
Executive Summary
cis-1,4-Dibenzyloxy-2-butene (CAS 68972-96-3) is a specialized C4 building block extensively utilized in organic synthesis for its ability to transfer cis-stereochemistry into complex molecular architectures. Unlike its trans isomer, this olefin exhibits superior reactivity in metathesis cycles and serves as a critical progenitor for meso-epoxides and meso-diols—substrates that are ideal for enantioselective desymmetrization strategies. This guide details its synthesis, reactivity profile, and application in generating high-value chiral synthons for medicinal chemistry.
Chemical Profile & Synthesis[1][2][3][4][5][6][7][8][9][10]
Structural Characteristics
The molecule consists of a cis-disubstituted alkene flanked by two benzyl ether moieties. The cis (Z) geometry is thermodynamically less stable than the trans (E) isomer, imparting higher potential energy that drives subsequent functionalizations, particularly in ring-closing and cross-metathesis reactions.[1]
| Property | Specification |
| CAS Number | 68972-96-3 |
| Formula | C₁₈H₂₀O₂ |
| Molecular Weight | 268.35 g/mol |
| Boiling Point | 146 °C (0.1 mmHg) |
| Density | 1.046 g/mL |
| Geometry | cis (Z) configuration |
| Protecting Group | Benzyl (Bn) - Stable to base, nucleophiles; cleaved by hydrogenolysis or Lewis acids. |
Synthesis Protocol
The industrial and laboratory standard for preparation involves the double alkylation of cis-2-butene-1,4-diol. The retention of cis-geometry is critical; therefore, conditions must avoid thermodynamic equilibration to the trans isomer.
Optimized Protocol:
-
Reagents: cis-2-Butene-1,4-diol (1.0 equiv), Benzyl bromide (2.2 equiv), KOH (powdered, 4.0 equiv), DMSO or DMF (Solvent).
-
Procedure:
-
Suspend powdered KOH in DMSO at 0°C.
-
Add cis-2-butene-1,4-diol dropwise to form the dialkoxide.
-
Add Benzyl bromide slowly to control exotherm.
-
Stir at room temperature for 4–12 hours.
-
Quench: Pour into ice water and extract with Et₂O or EtOAc.
-
Purification: Distillation or flash chromatography (Hexanes/EtOAc) is required to remove trace trans isomer (<5%) and mono-benzylated byproducts.
-
Reactivity & Mechanistic Insights[1]
The "Cis-Effect" in Metathesis
In Ruthenium-catalyzed olefin metathesis (e.g., using Grubbs II or Hoveyda-Grubbs catalysts), cis-1,4-dibenzyloxy-2-butene is significantly more reactive than its trans counterpart.
-
Mechanism: The cis-geometry facilitates the formation of the metallacyclobutane intermediate by minimizing steric clashes with the bulky ligands of the catalyst.
-
Application: It is an excellent "Type I" substrate for Cross-Metathesis (CM), often used to append protected allylic alcohol motifs to terminal olefins.
Stereocontrolled Oxidations
The cis-alkene acts as a template for stereospecific oxidations, yielding meso compounds that are pivotal for asymmetric synthesis.
-
Epoxidation: Reaction with m-CPBA yields the cis-epoxide (a meso compound).[2] This epoxide retains the relative stereochemistry of the starting alkene.[3][2]
-
Dihydroxylation: Syn-dihydroxylation (OsO₄/NMO) yields the meso-diol (2R,3S-1,4-dibenzyloxybutane-2,3-diol).
Desymmetrization Strategies
The primary strategic value of this molecule lies in the desymmetrization of its derivatives. Because the oxidation products are meso (achiral but possessing a plane of symmetry), they can be converted into single enantiomers via chiral catalysis.[4]
-
Pathway: cis-Alkene
meso-Epoxide Chiral Amino-Alcohol (via asymmetric ring opening). -
Pathway: cis-Alkene
meso-Diol Chiral Acylated Alcohol (via enzymatic or organocatalytic acylation).
Experimental Protocols
Protocol A: Epoxidation to meso-Epoxide
This reaction yields 2,3-anhydro-1,4-dibenzyloxy-erythritol.
-
Setup: Dissolve cis-1,4-dibenzyloxy-2-butene (10 mmol) in CH₂Cl₂ (50 mL).
-
Addition: Cool to 0°C. Add m-CPBA (1.2 equiv) portion-wise.
-
Reaction: Stir at 0°C to RT for 12 hours. Monitor by TLC.
-
Workup: Quench with sat. Na₂SO₃ (to destroy excess peroxide) followed by sat. NaHCO₃.
-
Isolation: Extract with CH₂Cl₂, dry over MgSO₄, and concentrate.
-
Result: The product is the cis-epoxide (meso), used directly for ring-opening.
Protocol B: Asymmetric Dihydroxylation (SAD) Note
Note: While SAD is typically used to induce chirality from prochiral alkenes, applying AD-mix-α or β to this symmetrical cis-alkene yields the meso-diol. However, this is a high-purity route to the erythro configuration.
-
Reagents: AD-mix-α (1.4 g/mmol of alkene), methanesulfonamide (1 equiv), t-BuOH/H₂O (1:1).
-
Procedure: Stir at 0°C until conversion is complete.
-
Outcome: Formation of the syn-diol with high diastereocontrol.
Visualizations
Figure 1: Synthesis and Reactivity Map
The following diagram illustrates the transformation of the diol into the protected alkene and its subsequent divergence into metathesis and oxidation pathways.
Caption: Figure 1. The central role of cis-1,4-dibenzyloxy-2-butene in accessing meso-intermediates and metathesis products.
Figure 2: Stereochemical Logic of Desymmetrization
This diagram details how the cis-geometry is leveraged to create stereochemical complexity.
Caption: Figure 2. Conversion of the symmetrical cis-alkene into chiral building blocks via meso-epoxide desymmetrization.
References
-
Synthesis and Properties
-
Metathesis Reactivity
-
Desymmetrization Strategies (Contextual)
-
Beilstein J. Org. Chem. Organocatalyzed enantioselective desymmetrization of aziridines and epoxides. (Mechanistic grounding for using meso-epoxides derived from cis-alkenes). Link
-
Holland, J. M., et al. Desymmetrization of a centrosymmetric diepoxide.[6] J. Org.[6][7][8] Chem. 2003.[6][7][8] (Example of desymmetrization logic in total synthesis). Link
-
-
Dihydroxylation
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. quora.com [quora.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. BJOC - Organocatalyzed enantioselective desymmetrization of aziridines and epoxides [beilstein-journals.org]
- 5. cis-1,4-Dibenzyloxy-2-butene | CAS 68972-96-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 6. Desymmetrization of a centrosymmetric diepoxide: efficient synthesis of a key intermediate in a total synthesis of hemibrevetoxin B - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. organic-chemistry.org [organic-chemistry.org]
- 8. Epoxide synthesis by epoxidation [organic-chemistry.org]
- 9. Dihydroxylation - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Strategic Utilization of cis-1,4-Dibenzyloxy-2-butene in Natural Product Synthesis and Advanced Methodology
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Guide & Standard Operating Protocols
Executive Summary
In the landscape of complex natural product synthesis, selecting the right building blocks dictates the efficiency, stereocontrol, and scalability of the entire synthetic route. cis-1,4-Dibenzyloxy-2-butene is a highly versatile, symmetrically functionalized C4 synthon. Its precisely defined Z-geometry, combined with robust benzyl ether protecting groups, makes it an exceptional substrate for transition-metal-catalyzed metathesis, stereoselective dihydroxylation, and oxidative cleavage.
This application note provides a comprehensive guide to utilizing cis-1,4-dibenzyloxy-2-butene across three pivotal synthetic domains:
-
Asymmetric Ring-Opening Cross Metathesis (AROCM) for desymmetrizing bicyclic systems.
-
Stereoselective Dihydroxylation to generate chiral C4 building blocks (e.g., for Macrolactin A).
-
Oxidative Cleavage to yield highly reactive C2 synthons (2-benzyloxyacetaldehyde).
Mechanistic Rationale: Why cis-1,4-Dibenzyloxy-2-butene?
The strategic value of this reagent lies in its structural causality:
-
Thermodynamic Reactivity in Metathesis: The cis-alkene geometry inherently possesses higher ground-state energy compared to its trans-counterpart. This steric strain facilitates rapid coordination and reaction with Ruthenium alkylidene catalysts, making it a highly efficient cross-metathesis (CM) partner that minimizes unproductive self-metathesis (homodimerization) [1].
-
Stereospecificity in Dihydroxylation: The Z-configuration ensures that syn-dihydroxylation (via OsO₄) exclusively yields the meso-1,4-bis(benzyloxy)butane-2,3-diol. This meso-diol is a prime candidate for subsequent enzymatic or chemical desymmetrization.
-
Symmetry for Atom Economy: When subjected to oxidative cleavage, the symmetrical nature of the molecule ensures that one equivalent of the starting material yields exactly two equivalents of 2-benzyloxyacetaldehyde, maximizing atom economy.
Core Applications in Natural Product Synthesis
Asymmetric Ring-Opening Cross Metathesis (AROCM)
AROCM is a powerful methodology for converting achiral or meso-bicyclic olefins (like norbornenes) into highly functionalized, enantioenriched cyclopentanes—core motifs in numerous prostaglandins and carbocyclic nucleosides. When cis-1,4-dibenzyloxy-2-butene is used as the cross-metathesis partner with a chiral Ru-catalyst, the reaction proceeds with exceptional enantioselectivity. The bulky benzyloxy groups prevent the terminal cross-metathesis product from undergoing secondary metathesis events, effectively "locking" the kinetic product in place [1].
AROCM pathway generating functionalized cyclopentanes via Ru-catalyzed metathesis.
Stereoselective Dihydroxylation to Chiral C4 Synthons
The synthesis of macrolide antibiotics, such as Macrolactin A, requires precise construction of polyol chains. cis-1,4-Dibenzyloxy-2-butene is subjected to Upjohn dihydroxylation (OsO₄/NMO) to yield meso-1,4-bis(benzyloxy)butane-2,3-diol. This intermediate can be desymmetrized using chiral acetalization or enzymatic resolution to provide enantiopure C4 fragments with differentiated hydroxyl groups [2].
Oxidative Cleavage to 2-Benzyloxyacetaldehyde
2-Benzyloxyacetaldehyde is a ubiquitous C2 building block, but it is notoriously unstable and prone to polymerization if stored neat. By utilizing cis-1,4-dibenzyloxy-2-butene as a stable precursor, chemists can generate the aldehyde in situ or immediately prior to use via ozonolysis or sodium periodate/osmium tetroxide cleavage [3].
Divergent synthetic utility of cis-1,4-Dibenzyloxy-2-butene via oxidation.
Quantitative Data Summary
The following table compares the efficiency of cis-1,4-dibenzyloxy-2-butene across standard synthetic transformations, providing expected yields and critical parameters for reaction planning.
| Transformation | Reagents / Catalyst | Target Intermediate | Expected Yield | Key Parameter / Causality |
| AROCM [1] | Chiral Ru-Alkylidene, CH₂Cl₂ | Functionalized Cyclopentane | 60–85% (>90% ee) | cis-geometry prevents homodimerization; bulk prevents over-reaction. |
| Dihydroxylation [2] | K₂[OsO₂(OH)₄], NMO, Acetone/H₂O | meso-1,4-bis(benzyloxy)butane-2,3-diol | 88–95% | NMO acts as a stoichiometric oxidant, regenerating Os(VIII) safely. |
| Oxidative Cleavage [3] | O₃, CH₂Cl₂, then Me₂S | 2-Benzyloxyacetaldehyde | 85–92% | Symmetrical cleavage yields 2 equivalents; Me₂S reduces the ozonide safely. |
| ROMP (CTA) [4] | Grubbs Gen 3, DCM | Polycyclooctene (End-capped) | Quantitative | Acts as a Chain Transfer Agent (CTA) to control polymer molecular weight. |
Standard Operating Protocols
Protocol A: Synthesis of meso-1,4-Bis(benzyloxy)butane-2,3-diol (Upjohn Dihydroxylation)
This protocol is a self-validating system: the reaction progress is easily monitored by TLC (disappearance of the non-polar alkene), and the reductive workup ensures no toxic Os(VIII) remains.
Reagents:
-
cis-1,4-Dibenzyloxy-2-butene (1.0 equiv, 58.9 mmol)
-
4-Methylmorpholine N-oxide (NMO) (2.5 equiv, 147 mmol)
-
Potassium osmate dihydrate (K₂[OsO₂(OH)₄]) (0.0065 equiv, 0.383 mmol)
-
Acetone / H₂O (3:1 v/v)
Step-by-Step Methodology:
-
Preparation: In a 500 mL round-bottom flask equipped with a magnetic stir bar, dissolve cis-1,4-dibenzyloxy-2-butene (15.8 g, 58.9 mmol) in 260 mL of an Acetone:H₂O (3:1) mixture.
-
Oxidant Addition: Add NMO (19.9 g, 147 mmol) to the stirring solution. Ensure complete dissolution. Rationale: Excess NMO is required to maintain the catalytic cycle and drive the reaction to completion.
-
Catalyst Introduction: Carefully add K₂[OsO₂(OH)₄] (141 mg, 0.383 mmol). The solution will transition to a pale yellow/brown color indicating the active Os(VIII) species.
-
Reaction: Stir the mixture at room temperature (20–25 °C) for 15 hours. Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (R_f ~0.8) should completely convert to the highly polar diol (R_f ~0.2).
-
Quenching (Critical Step): Pour the reaction mixture into 150 mL of a saturated aqueous sodium bisulfite (NaHSO₃) solution. Stir vigorously for 1 hour. Causality: NaHSO₃ reduces the volatile and highly toxic Os(VIII) to insoluble, safe Os(IV) salts, turning the solution black/dark brown.
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 100 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the meso-diol as a colorless solid.
Protocol B: Oxidative Cleavage to 2-Benzyloxyacetaldehyde (Ozonolysis)
This protocol provides a rapid, clean route to the C2 aldehyde. Temperature control is critical to prevent over-oxidation to the carboxylic acid.
Reagents:
-
cis-1,4-Dibenzyloxy-2-butene (1.0 equiv, 10 mmol)
-
Ozone (O₃) gas
-
Dimethyl sulfide (Me₂S) (3.0 equiv, 30 mmol)
-
Anhydrous Dichloromethane (DCM)
Step-by-Step Methodology:
-
Cooling: Dissolve cis-1,4-dibenzyloxy-2-butene (2.68 g, 10 mmol) in 50 mL of anhydrous DCM in a 100 mL 3-neck flask. Cool the solution to -78 °C using a dry ice/acetone bath.
-
Ozonolysis: Bubble O₃ gas through the solution using a dispersion frit. Continue bubbling until the solution develops a persistent faint blue color, indicating saturation of ozone and complete cleavage of the alkene.
-
Purging: Immediately purge the solution with dry Nitrogen (N₂) or Argon for 10-15 minutes until the blue color completely dissipates. Rationale: Removing excess oxygen/ozone prevents over-oxidation during the reductive quench.
-
Reductive Quench: Add Dimethyl sulfide (2.2 mL, 30 mmol) dropwise at -78 °C.
-
Warming: Remove the cooling bath and allow the reaction to slowly warm to room temperature over 2 hours. Causality: Me₂S safely reduces the explosive ozonide intermediate to the desired aldehyde, producing DMSO as a byproduct.
-
Isolation: Concentrate the mixture under reduced pressure (keep bath temperature <30 °C to prevent aldehyde degradation). Purify rapidly via short-path silica gel chromatography to isolate 2-benzyloxyacetaldehyde. Store neat under Argon at -20 °C, or use immediately.
References
-
Title: Ru-Based Catalysts for Asymmetric Ring-Opening Cross-Metathesis Source: Journal of the American Chemical Society (2003) URL: [Link]
-
Title: Convergent Highly Stereoselective Preparation of the C12−C24 Fragment of Macrolactin A Source: The Journal of Organic Chemistry (2004) URL: [Link]
-
Title: A Convenient Preparation of 2-Benzyloxyacetaldehyde Source: Synthetic Communications (Taylor & Francis, 2006) URL: [Link]
-
Title: Impact of Hydroxyl Functionalization and Unsaturation on Linear Poly(ethylene-co-vinyl alcohol) Source: Macromolecules (ACS Publications, 2025) URL: [Link]
experimental protocol for the synthesis of carbocyclic nucleosides using cis-1,4-Dibenzyloxy-2-butene
Application Note: Divergent Synthesis of Carbocyclic Nucleosides Utilizing cis-1,4-Dibenzyloxy-2-butene
Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, stereocontrol, and detailed experimental workflows.
Introduction & Mechanistic Rationale
Carbocyclic nucleosides (e.g., abacavir, entecavir, and neplanocin A analogs) represent a highly robust class of antiviral and antineoplastic agents. By replacing the labile furanose oxygen atom with a methylene group, these analogs become completely resistant to cleavage by nucleoside phosphorylases, dramatically enhancing their in vivo stability and pharmacokinetic profiles.
The synthesis of these complex molecules requires rigorous stereocontrol to ensure the correct spatial orientation of the nucleobase and hydroxymethyl groups, which is critical for polymerase recognition. cis-1,4-Dibenzyloxy-2-butene serves as an ideal, symmetric C6 building block for this purpose[1].
Causality in Precursor Selection:
-
Stereochemical Templating: The cis-geometry of the central double bond is the mechanistic linchpin of this pathway. It forces subsequent concerted reactions—such as osmium-catalyzed dihydroxylation or Simmons-Smith cyclopropanation—to proceed via syn-addition. This stereoretention guarantees that the resulting substituents remain on the same face of the molecule, perfectly mimicking the native cis-relationship of the 1'-nucleobase and 4'-hydroxymethyl group in natural ribose.
-
Orthogonal Protection Strategy: The benzyl ether groups protect the primary hydroxyls during aggressive oxidative or organometallic transformations. They are strategically selected because they can be cleaved under mild, neutral hydrogenolysis conditions (Pd/C, H₂) late in the synthesis, preventing the degradation of the newly formed, acid/base-sensitive nucleobase linkages.
Synthetic Workflow Visualization
The following diagram illustrates the divergent synthetic pathways from the symmetric cis-alkene precursor to either cyclopentane-based or cyclopropane-based carbocyclic nucleosides.
Fig 1. Divergent synthetic pathways from cis-1,4-Dibenzyloxy-2-butene to carbocyclic nucleosides.
Quantitative Data Summary
Table 1: Comparison of Divergent Synthetic Pathways
| Parameter | Pathway A: Upjohn Dihydroxylation | Pathway B: Simmons-Smith Cyclopropanation |
| Target Intermediate | meso-1,4-Dibenzyloxybutane-2,3-diol | cis-1,2-Bis(benzyloxymethyl)cyclopropane |
| Key Reagents | K₂OsO₂(OH)₄ (cat.), NMO | CH₂I₂, Et₂Zn |
| Solvent System | Acetone / H₂O (3:1) | Anhydrous CH₂Cl₂ |
| Temperature | 20–25 °C (Room Temp) | 0 °C to Room Temp |
| Stereochemical Outcome | syn-Addition (meso compound) | Stereoretentive cis-cyclopropane |
| Typical Yield | 85–92% | 70–80% |
Detailed Experimental Protocols
Protocol A: Synthesis of meso-1,4-Dibenzyloxybutane-2,3-diol
This step utilizes the Upjohn dihydroxylation to generate a meso-diol, which serves as the precursor for cyclopentane-based nucleosides[2].
Self-Validating Logic: The use of N-methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant constantly regenerates the active Os(VIII) species, allowing the highly toxic osmium to be used in trace catalytic amounts. The reaction's progress is self-evident via TLC: the non-polar alkene starting material is consumed to form a highly polar diol, resulting in a distinct, measurable shift in retention factor (
Step-by-Step Procedure:
-
Preparation: To a reaction vessel, add commercial cis-1,4-dibenzyloxy-2-butene (15.8 g, 58.9 mmol) and dissolve in 260 mL of an Acetone:H₂O mixture (3:1 ratio)[2].
-
Catalyst Initiation: Add 4-methylmorpholine N-oxide (NMO) (19.9 g, 147 mmol, 2.5 equiv) followed by Potassium osmate dihydrate (K₂[OsO₂(OH)₄]) (141 mg, 0.383 mmol, 0.0065 equiv)[2].
-
Reaction: Stir the mixture vigorously at room temperature (20–25 °C) for 15 hours[2]. Monitor via TLC (Hexanes/Ethyl Acetate 7:3) until the starting material is completely consumed.
-
Quenching (Critical Step): Pour the reaction mixture into a saturated aqueous sodium bisulfite solution (150 mL)[2]. Causality: Sodium bisulfite reduces any residual, volatile Os(VIII) to insoluble, black Os(IV) salts. The visual change to a dark suspension validates the neutralization of the toxic oxidant and prevents over-oxidation of the newly formed diol.
-
Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 × 150 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography to yield the pure meso-diol.
Protocol B: Synthesis of cis-1,2-Bis(benzyloxymethyl)cyclopropane
This protocol constructs the cyclopropyl core necessary for lower methylene homologs of carbocyclic oxetanocin (e.g., cyclopropyl adenine analogs)[1].
Self-Validating Logic: The Simmons-Smith cyclopropanation uses a zinc carbenoid to perform a stereospecific [2+1] cycloaddition. Validation of success is achieved via ¹H-NMR: the disappearance of the alkene protons (
Step-by-Step Procedure:
-
Preparation: Flame-dry a multi-neck flask under an argon atmosphere. Dissolve cis-1,4-dibenzyloxy-2-butene (10.0 g, 37.3 mmol) in anhydrous CH₂Cl₂ (150 mL) and cool the solution to 0 °C using an ice bath.
-
Carbenoid Generation: Slowly add Diethylzinc (Et₂Zn, 1.0 M in hexanes, 75 mL, 75.0 mmol) dropwise via syringe. Stir for 15 minutes.
-
Cycloaddition: Carefully add Diiodomethane (CH₂I₂, 6.0 mL, 74.6 mmol) dropwise over 30 minutes. Caution: This reaction is highly exothermic; control the addition rate to maintain the internal temperature near 0 °C.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 12 hours.
-
Quenching & Workup: Cool the mixture back to 0 °C and carefully quench with saturated aqueous NH₄Cl (100 mL). Separate the organic layer and extract the aqueous layer with CH₂Cl₂ (2 × 100 mL).
-
Purification: Wash the combined organics with saturated NaHCO₃, brine, and dry over MgSO₄. Concentrate and purify via silica gel chromatography to isolate the cis-cyclopropane intermediate.
Protocol C: Nucleobase Condensation (General Framework)
Once the carbocyclic core is established and appropriately desymmetrized/deprotected to yield a primary alcohol, the nucleobase is introduced.
Step-by-Step Procedure:
-
Mitsunobu Coupling: Dissolve the carbocyclic alcohol intermediate (1.0 equiv), the desired nucleobase (e.g., Adenine, 1.5 equiv), and Triphenylphosphine (PPh₃, 1.5 equiv) in anhydrous THF under argon.
-
Activation: Cool to 0 °C and add Diisopropyl azodicarboxylate (DIAD, 1.5 equiv) dropwise. Causality: The Mitsunobu reaction proceeds via an Sₙ2 mechanism, resulting in a strict inversion of stereochemistry at the reacting carbon. This inversion must be accounted for during the prior desymmetrization steps to ensure the final nucleoside has the correct absolute configuration[1].
-
Global Deprotection: Following successful coupling, the benzyl ethers are removed via catalytic hydrogenolysis (H₂ gas, 10% Pd/C in Methanol) to yield the final, biologically active carbocyclic nucleoside[1].
References
- US Patent US20240207414A1. (2024). Disulfide-based prodrug compound. Google Patents.
-
Katagiri, N., Sato, H., & Kaneko, C. (1992). Synthesis and Biological Evaluation of 9-(f-2, c-3-Bishydroxymethyl-r-cyclopropylmethyl)-9H-adenine (A Lower Methylene Homolog of Carbocyclic Oxetanocin) and Related Compounds. Nucleosides and Nucleotides. Available at: [Link]
Sources
step-by-step synthesis of cis-1,4-Dibenzyloxy-2-butene in the lab
Application Note: High-Fidelity Synthesis of cis-1,4-Dibenzyloxy-2-butene
Executive Summary & Scientific Context
cis-1,4-Dibenzyloxy-2-butene is a pivotal intermediate in the synthesis of complex natural products, including nucleoside analogues (e.g., carbocyclic oxetanocin) and chiral cyclopropanes [1]. Its utility stems from the cis-alkene moiety, which serves as a rigid scaffold for stereoselective functionalization (e.g., Simmons-Smith cyclopropanation or dihydroxylation), while the benzyl ethers provide robust protection for the terminal hydroxyls, stable against a wide range of pH conditions yet removable via hydrogenolysis.
This protocol details the synthesis via the Williamson Ether Synthesis of cis-2-butene-1,4-diol. Unlike industrial methods that might utilize phase-transfer catalysis (PTC) with aqueous bases, this research-grade protocol employs Sodium Hydride (NaH) in anhydrous Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) . This choice is deliberate: it minimizes hydrolysis byproducts, ensures high stereoretention of the cis-geometry, and simplifies the purification profile for drug development applications where impurity limits are stringent.
Mechanistic Insight & Reaction Design
The transformation is a double nucleophilic substitution (
-
Deprotonation: The alkoxide is generated by the irreversible reaction of the diol with NaH.
-
Alkylation: The highly nucleophilic alkoxide attacks the benzylic carbon of benzyl bromide, displacing the bromide ion.
Critical Control Point (Stereochemistry): The cis (Z) geometry of the starting material, cis-2-butene-1,4-diol, is thermodynamically less stable than the trans (E) isomer. High temperatures or prolonged exposure to acidic conditions can induce isomerization. Therefore, this protocol operates under strictly basic, kinetic conditions at controlled temperatures to preserve the Z-configuration.
Visualizing the Reaction Pathway
Figure 1: Mechanistic pathway for the double benzylation of cis-2-butene-1,4-diol via alkoxide intermediates.
Experimental Protocol
Caution: This procedure involves Sodium Hydride (flammable solid, water-reactive) and Benzyl Bromide (lachrymator). All operations must be performed in a functioning fume hood under an inert atmosphere (Nitrogen or Argon).
Reagents & Materials Table
| Reagent | MW ( g/mol ) | Equiv.[2][3] | Quantity (Example) | Role |
| cis-2-Butene-1,4-diol | 88.11 | 1.0 | 8.81 g (100 mmol) | Substrate |
| Sodium Hydride (60% in oil) | 24.00 | 2.5 | 10.0 g (250 mmol) | Base |
| Benzyl Bromide | 171.04 | 2.4 | 41.0 g (240 mmol) | Electrophile |
| THF (Anhydrous) | 72.11 | Solvent | 400 mL | Solvent |
| TBAI (Tetrabutylammonium iodide) | 369.37 | 0.05 | 1.85 g | Catalyst (Optional)* |
*Note: TBAI is added only if reaction kinetics are sluggish; usually not required with NaH/DMF but helpful in THF.
Step-by-Step Methodology
Phase 1: Setup and Deprotonation
-
Apparatus Preparation: Flame-dry a 1 L two-necked round-bottom flask equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and a rubber septum. Flush with Nitrogen (
) for 15 minutes. -
Base Suspension: Charge the flask with Sodium Hydride (60% dispersion, 10.0 g).
-
Expert Tip: To remove mineral oil (if high purity is required), wash the NaH with dry hexane (
mL) under , decanting the supernatant carefully. Resuspend the clean NaH in anhydrous THF (200 mL).
-
-
Cooling: Cool the suspension to
using an ice/water bath. -
Substrate Addition: Dissolve cis-2-butene-1,4-diol (8.81 g) in anhydrous THF (50 mL). Add this solution dropwise to the NaH suspension over 30 minutes.
-
Observation: Vigorous evolution of Hydrogen gas (
) will occur. Ensure adequate venting through a bubbler.
-
-
Activation: After addition, allow the mixture to stir at
for an additional 30 minutes, then warm to room temperature (RT) for 30 minutes to ensure complete formation of the bis-alkoxide.
Phase 2: Benzylation
6. Electrophile Addition: Re-cool the mixture to
- Control: Maintain internal temperature below
to prevent exotherms that could degrade the cis-alkene.
- Reaction: Remove the ice bath and allow the reaction to stir at RT for 12–16 hours.
- Monitoring: Monitor by TLC (Hexane:EtOAc 4:1). The diol (
) should disappear, and the product ( ) should appear.
Phase 3: Quench and Workup
8. Quenching: Cool the mixture to
Phase 4: Purification 12. Chromatography: Purify the crude yellow oil via flash column chromatography on silica gel.
- Eluent Gradient: Start with 100% Hexane to remove excess Benzyl Bromide, then ramp to 5%
10% Ethyl Acetate in Hexane.
- Analysis: Collect fractions containing the pure product. Evaporate solvent to yield cis-1,4-dibenzyloxy-2-butene as a colorless to pale yellow oil.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis process.
Characterization & Quality Control
To validate the synthesis, the following analytical parameters should be met.
| Parameter | Expected Value | Method |
| Physical State | Colorless to pale yellow oil | Visual |
| Boiling Point | Vacuum Distillation | |
| Refractive Index | Refractometer | |
| 400 MHz NMR | ||
| Purity | GC-MS / HPLC |
Troubleshooting Note: If the trans isomer is detected (via NMR coupling constants,
References
-
Katagiri, N., et al. (1990). "Synthesis of 9-(t-2, c-3-dihydroxymethyl-r-1-cyclopropyl)-9H-adenine and related compounds." Chemical & Pharmaceutical Bulletin, 38(11), 3184-3186.
-
Sigma-Aldrich. (n.d.). "cis-1,4-Dibenzyloxy-2-butene Product Sheet." Merck KGaA.
-
BenchChem. (2025).[4] "Application Notes and Protocols: But-2-yne-1,4-diol as a Versatile Precursor." BenchChem Protocols.
Sources
Application Notes & Protocols: The Strategic Application of cis-1,4-Dibenzyloxy-2-butene in Advanced Polymer Chemistry
Introduction: A Latent Functionality Building Block for High-Performance Polymers
In the landscape of modern polymer chemistry, precision and control over macromolecular architecture are paramount. The ability to introduce specific functional groups at desired locations within a polymer chain is the key to unlocking advanced material properties for applications ranging from drug delivery to high-performance coatings.[1] cis-1,4-Dibenzyloxy-2-butene emerges as a strategic building block, not for its direct polymerizable characteristics, but as a stable precursor that introduces protected hydroxyl functionalities.
The core utility of this molecule lies in the benzyl ether groups, which serve as robust protecting groups for the underlying cis-2-butene-1,4-diol structure.[2] Benzyl ethers are widely employed in organic synthesis due to their stability across a range of acidic and basic conditions, allowing for diverse polymerization chemistries to be performed without interference from the hydroxyl groups.[3] Once the polymer backbone is constructed, these benzyl groups can be cleanly and efficiently removed under reductive conditions to unmask the diol functionality.[2] This "protect-polymerize-deprotect" strategy enables the synthesis of highly functionalized polymers with hydrophilic domains or reactive handles for subsequent modification, which would be otherwise challenging to produce.
This guide details the primary applications of cis-1,4-Dibenzyloxy-2-butene as a chain transfer agent in Ring-Opening Metathesis Polymerization (ROMP) for the synthesis of end-functionalized polymers and as a precursor for creating functional unsaturated polyesters.
Application I: End-Functionalization of ROMP Polymers
Ring-Opening Metathesis Polymerization (ROMP) is a powerful method for synthesizing polymers from strained cyclic olefins with exceptional control over molecular weight and architecture.[4] A key technique in controlling polymer chain length and introducing terminal functionality is the use of a chain transfer agent (CTA).[5] By analogy with structurally similar molecules like cis-1,4-diacetoxy-2-butene, cis-1,4-Dibenzyloxy-2-butene is an ideal CTA for introducing protected hydroxyl groups at both ends of a polymer chain.[6][7]
Mechanism of Action
In a ROMP reaction, the catalyst (typically a Ruthenium-based complex like a Grubbs catalyst) resides at the end of the growing polymer chain.[4] When the CTA, cis-1,4-Dibenzyloxy-2-butene, is introduced, it reacts with the catalyst-terminated chain end. This reaction cleaves the polymer from the catalyst and simultaneously regenerates the active catalyst species, which is then free to initiate a new polymer chain.[6] This process results in "telechelic" polymers, where both the alpha (α) and omega (ω) termini are capped with the benzyloxy-functionalized butene moiety. Subsequent deprotection via hydrogenolysis liberates the terminal diols, creating a hydroxyl-terminated polymer.
Workflow for Synthesis of Hydroxyl-Terminated Polymers via ROMP
The following diagram illustrates the two-stage process of creating telechelic diol polymers using ROMP followed by deprotection.
Caption: Workflow for ROMP with a CTA followed by deprotection.
Experimental Protocols
Protocol 1: Synthesis of α,ω-Dibenzyloxy-Terminated Poly(norbornene)
-
Rationale: This protocol utilizes a well-defined Grubbs catalyst for controlled polymerization. The ratio of monomer to CTA is the primary determinant of the final polymer's molecular weight. All glassware must be oven-dried, and solvents must be anhydrous, as metathesis catalysts are sensitive to air and moisture.
-
Preparation: In a nitrogen-filled glovebox, add a stir bar to a dried Schlenk flask.
-
Reagents: Add the cyclic olefin monomer (e.g., a norbornene derivative, 100 equivalents) and cis-1,4-Dibenzyloxy-2-butene (1 equivalent) to the flask. Dissolve the solids in anhydrous dichloromethane (DCM).
-
Initiation: In a separate vial, dissolve the Ruthenium catalyst (e.g., Grubbs 2nd Generation, 0.1 equivalents) in a minimal amount of anhydrous DCM. Add the catalyst solution to the monomer solution via syringe.
-
Polymerization: Allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by observing the increase in viscosity.
-
Termination: Quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Isolation: Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol. Filter the solid polymer, wash with fresh methanol, and dry under vacuum to a constant weight.
-
Characterization: Analyze the resulting α,ω-dibenzyloxy-terminated polymer by ¹H NMR to confirm the presence of benzyl and polymer backbone signals and by Gel Permeation Chromatography (GPC) to determine molecular weight (Mn) and polydispersity index (PDI).
Protocol 2: Deprotection via Catalytic Hydrogenolysis
-
Rationale: Catalytic hydrogenolysis is the most common and effective method for cleaving benzyl ethers without affecting other functional groups like esters or the polymer backbone.[3] Palladium on carbon (Pd/C) is the catalyst of choice.
-
Setup: Dissolve the dibenzyloxy-terminated polymer (1 g) in a suitable solvent (e.g., a mixture of methanol and ethyl acetate) in a round-bottom flask equipped with a stir bar.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (10 wt% of the polymer) to the solution under a nitrogen atmosphere.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (or use a Parr hydrogenator for larger scales). Purge the flask with hydrogen by evacuating and refilling three times.
-
Reaction: Stir the mixture vigorously at room temperature under a positive pressure of hydrogen for 12-24 hours.
-
Monitoring: Monitor the reaction by taking small aliquots and analyzing via ¹H NMR, looking for the disappearance of the aromatic signals from the benzyl groups.
-
Workup: Once complete, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with the reaction solvent.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the α,ω-dihydroxy-terminated polymer. Purify further by precipitation if necessary.
-
Characterization: Confirm the complete removal of benzyl groups using ¹H NMR and FTIR (appearance of a broad O-H stretch).
Application II: Precursor for Functional Unsaturated Polyesters
Unsaturated polyesters containing double bonds in their backbone are valuable materials that can be cross-linked or further functionalized. cis-1,4-Dibenzyloxy-2-butene can serve as a protected precursor to cis-2-butene-1,4-diol, a key monomer for introducing this unsaturation.[8] Direct polycondensation with the benzyloxy-protected monomer is generally avoided due to high reaction temperatures that could degrade the molecule. The more robust strategy involves deprotection first, followed by polymerization.
Synthetic Strategy
This approach involves two discrete chemical transformations: first, the quantitative conversion of the starting material to the diol, and second, the melt polycondensation of this diol with a suitable diacid.
Caption: Workflow for unsaturated polyester synthesis.
Experimental Protocols
Protocol 3: Synthesis of cis-2-Butene-1,4-diol Monomer
-
Rationale: This is a straightforward deprotection of the starting material to generate the reactive diol monomer. The protocol is identical to Protocol 2 but performed on the small molecule instead of a polymer.
-
Dissolve cis-1,4-Dibenzyloxy-2-butene (10 g, 37.2 mmol) in methanol (100 mL) in a flask suitable for hydrogenation.
-
Add 10% Pd/C (1.0 g).
-
Pressurize the vessel with H₂ (50 psi) and stir vigorously at room temperature for 6-8 hours.
-
Monitor for the consumption of starting material by TLC.
-
Upon completion, filter the catalyst through Celite and concentrate the solvent under reduced pressure to yield crude cis-2-butene-1,4-diol, which can be purified by distillation or recrystallization.
Protocol 4: Synthesis of Poly(cis-butylene adipate)
-
Rationale: This protocol uses melt polycondensation, a common industrial method for polyester synthesis.[8] The reaction is driven to completion by the removal of the water byproduct under high temperature and vacuum.
-
Setup: Charge a three-neck flask equipped with a mechanical stirrer, a nitrogen inlet, and a distillation condenser with cis-2-butene-1,4-diol (8.81 g, 0.1 mol), adipic acid (14.61 g, 0.1 mol), and an esterification catalyst like tin(II) octoate (0.05 wt%).
-
First Stage (Esterification): Heat the mixture to 180-200 °C under a slow stream of nitrogen. Water will begin to distill off. Continue this stage for 3-4 hours until >90% of the theoretical amount of water has been collected.
-
Second Stage (Polycondensation): Gradually reduce the pressure to below 1 mmHg while increasing the temperature to 220-240 °C.
-
Reaction: Continue the reaction under high vacuum for another 4-6 hours, observing a significant increase in the melt viscosity.
-
Isolation: Cool the reactor to room temperature and break the vacuum with nitrogen. The solid polyester can be removed and purified by dissolving in a suitable solvent (e.g., chloroform) and precipitating into a non-solvent (e.g., methanol).
Data Summary & Expected Outcomes
The precise properties of the resulting polymers will depend on the specific monomers and reaction conditions chosen. The following table provides expected outcomes for the protocols described above.
| Parameter | Protocol 1 (ROMP) | Protocol 4 (Polyester) | Characterization Method |
| Polymer Type | α,ω-Functional Polyolefin | Linear Unsaturated Polyester | ¹H NMR, FTIR |
| Functionality | Terminal -OH groups | In-chain C=C bonds | ¹H NMR, Titration |
| Mol. Weight (Mn) | Controllable (5-100 kDa) | High (10-80 kDa) | GPC |
| PDI (Mw/Mn) | Narrow (1.05 - 1.3) | Broad (1.8 - 2.5) | GPC |
| Control Mechanism | [Monomer]:[CTA] Ratio | Reaction Time, Temp, Vacuum | GPC |
Conclusion and Future Prospects
cis-1,4-Dibenzyloxy-2-butene is a highly valuable, albeit indirect, contributor to the field of functional polymers. Its primary role as a stable, protected source of cis-2-butene-1,4-diol allows chemists to leverage powerful but sensitive polymerization techniques like ROMP to create well-defined, hydroxyl-terminated macromolecules. These resulting polymers are ideal platforms for further research, particularly in the biomedical field.[9] The terminal hydroxyl groups can be used as initiation sites for other polymerizations to create block copolymers or as anchor points for conjugating drugs, imaging agents, or targeting ligands, thereby creating sophisticated drug delivery systems.[10] The strategic use of this "protecting group" monomer underscores a fundamental principle in advanced synthesis: control at the molecular level begets function at the macroscopic level.
References
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Organic Chemistry Portal. Benzyl Ethers. Available from: [Link]
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Organic Chemistry Portal. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Available from: [Link]
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Madsen, J., Viuf, C., & Bols, M. (2000). A new method for the deprotection of benzyl ethers or the selective protection of alcohols. Chemistry, 6(7), 1140-6. Available from: [Link]
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CoLab. Selective deprotection of benzyl (Bn) ethers in the presence of para-methoxybenzyl (PMB) ethers. (2015). Available from: [Link]
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Çetinkaya, S., & Yaşar, E. (2018). Efficient Two Step Synthesis for Trimethylsiloxy-Functionalized New Polymers. Silicon. Available from: [Link]
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Keitz, B. K., & Grubbs, R. H. (2011). Cis-Selective Ring-Opening Metathesis Polymerization with Ruthenium Catalysts. Journal of the American Chemical Society, 133(42), 16277–16279. Available from: [Link]
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Bielawski, C. W., Benitez, D., & Grubbs, R. H. (2003). Pulsed-Addition Ring-Opening Metathesis Polymerization: Catalyst-Economical Syntheses of Homopolymers and Block Copolymers. Macromolecules, 36(1), 16-20. Available from: [Link]
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Tsuchida, Y., et al. (2022). Synthesis of Chain-End Functional Polydienes Using Diene Comonomer Bearing Boronic Acid Masked with Diaminonaphthalene. Polymers, 14(24), 5530. Available from: [Link]
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Al-Zoubi, M. S., et al. (2023). Polymeric Drug Delivery Systems: Chemical Design, Functionalization, and Biomedical Applications. Pharmaceutics, 15(10), 2419. Available from: [Link]
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Camacho, D. H., & Guan, Z. (2010). Synthesis of End-functionalized Poly(norbornene)s and Poly(ethylidene norbornene)s Using a Pd(II) Catalyst in Combination with C. Macromolecules, 43(15), 6379–6386. Available from: [Link]
-
Slugovc, C. (2010). Functional end groups for polymers prepared using ring-opening metathesis polymerization. Macromolecular Rapid Communications, 31(18), 1547-1563. Available from: [Link]
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PubChemLite. Cis-1,4-dibenzyloxy-2-butene (C18H20O2). Available from: [Link]
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Lo, C., et al. (2009). Benzaldehyde-functionalized Polymer Vesicles. Biomacromolecules, 10(9), 2419–2422. Available from: [Link]
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Zhang, Z., et al. (2023). End-Functionalization in Coordination Chain Transfer Polymerization of Conjugated Dienes. Catalysts, 13(2), 297. Available from: [Link]
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Parker, K. A., & Sampson, N. S. (2018). Ring Opening Metathesis Polymerization of Cyclic Allenes. ACS Macro Letters, 7(1), 114-118. Available from: [Link]
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Lo, C.-Y. (2016). Design and Application of Functional Hydrophilic Polymers in Engineering and Biomedical Drug Delivery. eScholarship, University of California. Available from: [Link]
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ResearchGate. Synthesis, Physical Properties, and Functionalization of Biobased Unsaturated Polyesters Derived from Cis-2-butene-1,4-diol. (2022). Available from: [Link]
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Ritter, H. (2010). Functionalized polymers: synthesis and properties. Beilstein Journal of Organic Chemistry, 6, 55. Available from: [Link]
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Gibson, V. C., et al. (1999). Ring opening metathesis polymerization of 2,3-diazanorborn-5-ene derivatives. Polymer, 40(15), 4317-4323. Available from: [Link]
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ResearchGate. Trans-2-Butene-1,4-Diol as an Olefinic Building Block to Prepare Biobased Unsaturated Copolyesters with High Molecular Weight: Synthesis, Characterization, and Physical Properties. (2021). Available from: [Link]
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Al-Lami, M. K., et al. (2020). Synthesis, Characterization and Thermal Properties of Some Acrylamide and Cis-2-Butene-1, 4-Diol Copolymers Using CAN as Initiator. Advanced Journal of Chemistry, Section A, 3(2), 147-160. Available from: [Link]
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Gumerov, R. A., et al. (2022). Polymeric and Polymer-Functionalized Drug Delivery Vectors: From Molecular Architecture and Elasticity to Cellular Uptake. Polymers, 14(16), 3416. Available from: [Link]
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- 10. mdpi.com [mdpi.com]
protecting group strategies involving cis-1,4-Dibenzyloxy-2-butene
Application Note: Strategic Manipulation of cis-1,4-Dibenzyloxy-2-butene Subtitle: Orthogonal Protection, Selective Deprotection, and Scaffold Utilization in Complex Synthesis
Part 1: Core Directive & Strategic Overview
1.1 Executive Summary cis-1,4-Dibenzyloxy-2-butene is a pivotal "linchpin" intermediate in organic synthesis. It serves not merely as a protected form of cis-2-butene-1,4-diol, but as a versatile scaffold that allows for orthogonal manipulation. The strategic value lies in the Benzyl (Bn) ether's stability against basic and nucleophilic conditions, combined with the cis-alkene's reactivity toward electrophiles (e.g., epoxidation, dihydroxylation) and cycloadditions.
This guide addresses the primary challenge in utilizing this scaffold: Chemoselective Deprotection. Standard hydrogenolysis (H₂/Pd-C) destroys the alkene. Therefore, this protocol focuses on Lewis Acid-mediated cleavage and Isomerization-Hydrolysis strategies to preserve the alkene or reveal latent functionalities.
1.2 Strategic Utility Matrix
| Feature | Chemical Advantage | Strategic Application |
|---|---|---|
| Benzyl Ethers | Stable to bases, nucleophiles, and hydrides (LiAlH₄). | Allows modification of the alkene (e.g., Simmons-Smith cyclopropanation) without affecting the alcohols. |
| cis-Alkene | High reactivity due to ring strain/geometry; latent carbonyl functionality. | Precursor for cis-epoxides, dihydrofurans, or 1,4-dicarbonyls via isomerization. |
| C2 Symmetry | Simplifies NMR analysis and stereochemical outcomes. | Ideal for synthesizing chiral ligands or symmetric building blocks. |
Part 2: Detailed Protocols
Protocol A: High-Fidelity Synthesis of cis-1,4-Dibenzyloxy-2-butene
Objective: Scaleable preparation avoiding cis-to-trans isomerization.
Mechanism: Williamson Ether Synthesis. Critical Control Point: Temperature control is vital to prevent base-catalyzed isomerization of the cis-alkene to the thermodynamically stable trans-isomer.
Materials:
-
cis-2-Butene-1,4-diol (1.0 equiv)
-
Benzyl bromide (BnBr) (2.2 equiv)
-
Sodium Hydride (NaH) (60% in oil, 2.5 equiv)
-
THF (Anhydrous) or DMF (Dry)
-
Tetrabutylammonium iodide (TBAI) (0.05 equiv - Catalyst)
Step-by-Step Methodology:
-
Setup: Flame-dry a 3-neck round-bottom flask under Argon atmosphere.
-
Deprotonation: Suspend NaH in anhydrous THF at 0°C. Add cis-2-butene-1,4-diol dropwise over 30 mins. Note: Evolution of H₂ gas.[1] Maintain 0°C to minimize isomerization.
-
Activation: Stir for 45 mins at 0°C to ensure complete alkoxide formation. Add TBAI (catalytic) to accelerate the substitution.
-
Alkylation: Add Benzyl bromide dropwise via syringe pump (rate: 1 mL/min) while maintaining internal temperature <5°C.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 12–18 hours. Monitor by TLC (Hexane/EtOAc 8:1).
-
Quench: Cool to 0°C. Carefully quench with sat. NH₄Cl solution.
-
Workup: Extract with Et₂O (3x). Wash combined organics with H₂O and Brine. Dry over Na₂SO₄.[2][3]
-
Purification: Flash chromatography (SiO₂).[3] Elute with Hexane -> 5% EtOAc/Hexane.
Protocol B: Chemoselective Deprotection (Preserving the Alkene)
Objective: Remove Benzyl groups without reducing the C=C double bond.
Challenge: Standard Hydrogenolysis (H₂/Pd) reduces the alkene to butane-1,4-diol. Solution: Boron Trichloride (BCl₃) or Boron Tribromide (BBr₃) cleavage at low temperature.
Reagents:
-
Substrate: cis-1,4-Dibenzyloxy-2-butene derivatives.
-
Reagent: BCl₃ (1.0 M in DCM).
-
Solvent: Dichloromethane (DCM), anhydrous.
Methodology:
-
Cooling: Dissolve substrate in DCM (0.1 M) and cool to -78°C (Dry ice/Acetone bath). Strict anhydrous conditions are required.
-
Addition: Add BCl₃ solution (3.0 equiv per Bn group) dropwise. The solution may turn yellow/orange.
-
Reaction: Stir at -78°C for 1 hour, then slowly warm to -20°C over 2 hours. Do not exceed 0°C as polymerization of the alkene may occur.
-
Quench: Recool to -78°C. Add MeOH (excess) dropwise to destroy borate esters.
-
Workup: Dilute with DCM, wash with sat. NaHCO₃.
-
Result: Yields the free diol (or modified alkene-diol) with the double bond intact.
Protocol C: The "Smart" Deprotection (Isomerization-Hydrolysis)
Objective: Unmasking latent carbonyls or releasing the diol via Vinyl Ether intermediates.
This strategy utilizes the allylic nature of the ether. Transition metal catalysts can isomerize the Allyl Ether (stable) to a Vinyl Ether (labile), which hydrolyzes in mild acid.
Mechanism:
Catalyst: [Ir(COD)(PMePh₂ )₂]PF₆ (Crabtree’s Catalyst derivative) or RuClH(CO)(PPh₃)₃.
Methodology:
-
Activation: Dissolve substrate in THF.
-
Isomerization: Add Catalyst (1-5 mol%). Activate with H₂ (briefly) to form the active hydride species, then purge with N₂.
-
Heating: Heat to 50-60°C. The double bond migrates into conjugation with the oxygen.
-
Hydrolysis: Add 1N HCl (aq) and stir at RT for 30 mins.
-
Outcome: Cleavage of the ether linkage under conditions neutral to other protecting groups (like silyl ethers or esters).
Part 3: Visualization & Logic
Strategic Pathway Diagram
The following diagram illustrates the divergent utility of the cis-1,4-Dibenzyloxy-2-butene scaffold.
Caption: Figure 1 outlines the three primary strategic fates of the scaffold: Functionalization (Path A), Isomerization to carbonyls (Path B), and Exhaustive Reduction (Path C).
Part 4: Troubleshooting & Critical Analysis
Table 1: Troubleshooting Common Issues
| Issue | Probable Cause | Corrective Action |
| Isomerization to trans-isomer | Reaction temperature too high during synthesis; prolonged exposure to base. | Keep alkylation at <5°C initially. Use TBAI to accelerate reaction at lower temps. |
| Over-reduction (Alkene loss) | Used H₂/Pd-C for deprotection. | Switch to BCl₃ (Lewis Acid) or DDQ (if PMB analog was used). |
| Polymerization | BCl₃ reaction warmed too fast or too high. | Quench BCl₃ reaction at -78°C with MeOH. Do not warm above 0°C. |
| Incomplete Deprotection | Boron-complex formation stable. | Ensure oxidative workup or vigorous hydrolysis (MeOH/NaHCO₃) breaks the Boron-Oxygen bonds. |
References
-
Greene, T. W., & Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. Wiley. (Standard reference for Benzyl ether stability and BCl3 cleavage conditions).
-
Vaid, et al. (2017). Experimental and Computational Study on the Debenzylation of Protected Diazaoxindoles. Periodica Polytechnica Chemical Engineering. Link (Demonstrates Lewis acid deprotection strategies).
-
Ohmura, T., & Suginome, M. (2009). Development of Functionalization of Terminal Alkenes via Iridium-Catalyzed Isomerization. Chemical Reviews. (Mechanistic basis for Protocol C).
-
BenchChem Technical Support. (2025). Synthesis and Reactivity of cis-1,4-Dibenzyloxy-2-butene. Link (Practical synthesis parameters).
-
Organic Syntheses. (1985). Differentiation of diols and benzyl protection strategies. Org. Synth. Coll. Vol. 7. (Foundational protocols for Williamson ether synthesis).
Sources
Application Note: Selective Deprotection Strategies for cis-1,4-Dibenzyloxy-2-butene
This Application Note provides a rigorous technical guide for the selective cleavage of benzyl ethers from cis-1,4-dibenzyloxy-2-butene (CAS 68972-96-3) to yield cis-2-butene-1,4-diol (CAS 6117-80-2).
Executive Summary
The deprotection of cis-1,4-dibenzyloxy-2-butene presents a classic "Chemoselectivity Paradox." Standard hydrogenolysis (H₂/Pd-C), the most common method for benzyl ether cleavage, poses a severe risk of reducing the internal alkene or facilitating cis-to-trans isomerization.
This guide details three non-hydrogenolytic protocols designed to cleave the benzyl ether while strictly preserving the cis-alkene geometry. The recommended "Gold Standard" method utilizes Boron Trichloride (BCl₃) with a cation scavenger, offering the highest stereochemical fidelity. Alternative protocols using Trimethylsilyl Iodide (TMSI) and Ferric Chloride (FeCl₃) are provided for specific operational constraints.
The Chemoselectivity Challenge
The substrate contains two primary functional groups with overlapping reactivity profiles under reductive conditions:
-
Allylic Benzyl Ethers: Generally cleaved by hydrogenolysis or dissolving metals.
-
cis-Alkene: Susceptible to catalytic hydrogenation or thermodynamic isomerization to the trans isomer.
Failure Mode Analysis of Standard Methods:
-
Catalytic Hydrogenolysis (Pd/C, H₂): High probability of over-reduction to butane-1,4-diol.
-
Dissolving Metal (Na/NH₃): High probability of isomerization to the thermodynamic trans-alkene.
-
Acidic Hydrolysis: High risk of allylic rearrangement or polymerization.
Method A: The Gold Standard – Lewis Acid Cleavage (BCl₃)
Best For: High-value intermediates requiring >98% cis-retention.
Mechanism & Rationale
Boron trichloride (BCl₃) acts as a strong Lewis acid, coordinating to the ether oxygen.[1] This weakens the C-O bond, facilitating cleavage. Crucially, this reaction proceeds via an oxonium intermediate that does not interact with the alkene π-system.
Critical Optimization: The cleavage generates a reactive benzyl cation. Without a scavenger, this cation can re-attack the electron-rich double bond (electrophilic alkylation). We utilize pentamethylbenzene as a non-Lewis-basic cation scavenger to trap the benzyl species irreversibly [1].
Protocol: BCl₃ Mediated Cleavage
Reagents:
-
Substrate: cis-1,4-dibenzyloxy-2-butene (1.0 equiv)
-
Reagent: Boron Trichloride (BCl₃), 1.0 M in CH₂Cl₂ (2.5 equiv)
-
Scavenger: Pentamethylbenzene (3.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)[2]
Step-by-Step Workflow:
-
Setup: Flame-dry a two-neck round-bottom flask under Argon atmosphere.
-
Solvation: Dissolve cis-1,4-dibenzyloxy-2-butene (1 mmol) and pentamethylbenzene (3 mmol) in anhydrous DCM (10 mL).
-
Cooling: Cool the solution to -78 °C (Dry ice/acetone bath). Note: Low temperature is vital to suppress polymerization.
-
Addition: Add BCl₃ (2.5 mL, 2.5 mmol) dropwise over 10 minutes. The solution may turn dark red/purple due to complex formation.
-
Reaction: Stir at -78 °C for 2 hours. Monitor by TLC (silica; detection by KMnO₄ stain).
-
Quench: While still at -78 °C, add MeOH (5 mL) dropwise to quench excess BCl₃.
-
Workup: Warm to room temperature. Dilute with DCM (20 mL) and wash with saturated NaHCO₃ (2 x 15 mL).
-
Purification: The byproduct (pentamethylbenzyl chloride) is non-polar. Separate the polar diol product via flash column chromatography (EtOAc/Hexanes gradient).
Method B: The Cost-Effective Alternative – In Situ TMSI
Best For: Larger scales where BCl₃ handling is prohibitive.
Mechanism & Rationale
Trimethylsilyl iodide (TMSI) cleaves benzyl ethers under neutral conditions via an Sɴ2-type mechanism. The "hard" silicon atom coordinates to the ether oxygen, and the "soft" iodide nucleophile attacks the benzyl carbon. This method is mild and avoids heavy metals [2].
Protocol: In Situ Generation (TMSCl + NaI)
Reagents:
-
Substrate (1.0 equiv)
-
Sodium Iodide (NaI) (3.0 equiv)
-
Trimethylsilyl Chloride (TMSCl) (3.0 equiv)
-
Solvent: Acetonitrile (MeCN)
Step-by-Step Workflow:
-
Preparation: Dissolve NaI (3.0 mmol) in dry MeCN (10 mL) under Argon.
-
Activation: Add TMSCl (3.0 mmol) dropwise. Stir for 10 minutes until NaCl precipitates (white solid).
-
Addition: Add cis-1,4-dibenzyloxy-2-butene (1 mmol) dissolved in minimal MeCN.
-
Reaction: Stir at 0 °C to Room Temperature for 4-6 hours.
-
Quench: Pour mixture into cold saturated Sodium Thiosulfate (Na₂S₂O₃) solution. Note: Thiosulfate reduces the iodine byproduct (red color) to colorless iodide.
-
Extraction: Extract with EtOAc. The silyl ethers are hydrolyzed during the aqueous workup to yield the free diol.
Visualization of Pathways
Mechanistic Pathway (BCl₃)
The following diagram illustrates the critical role of the scavenger in preventing side reactions.
Figure 1: Mechanism of BCl₃ mediated deprotection highlighting the cation scavenging step to prevent alkene alkylation.
Decision Matrix for Method Selection
Figure 2: Selection workflow based on operational scale and stereochemical purity requirements.
Comparative Analysis
| Feature | Method A: BCl₃ | Method B: TMSI (in situ) | Method C: FeCl₃ [3] |
| Reagent Cost | High | Low | Very Low |
| Reaction Temp | -78 °C | 0 °C to RT | RT |
| Cis-Retention | Excellent (>99%) | Good (>95%) | Good (>95%) |
| Moisture Sensitivity | Extreme (Pyrophoric risk) | High | Moderate |
| Key Risk | Polymerization if T > -78°C | Iodine contamination | Incomplete reaction |
References
-
Okano, K., Okuyama, K., Fukuyama, T., & Tokuyama, H. (2008).[3][4] Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger.[4] Synlett, 2008(13), 1977-1980.
-
Olah, G. A., Narang, S. C., Gupta, B. G. B., & Malhotra, R. (1979). Synthetic methods and reactions.[1][2][5][3][4][6][7][8][9] 62. Transformations with chlorotrimethylsilane/sodium iodide, a convenient in situ iodotrimethylsilane reagent. The Journal of Organic Chemistry, 44(8), 1247-1251.
-
Congreve, M. S., et al. (1993).[10] Selective Cleavage of Benzyl Ethers. Synlett, 1993(09), 663-664.
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 5. cis-Butene-1,4-diol - Wikipedia [en.wikipedia.org]
- 6. Trimethylsilyl Iodide (TMSI) - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. quod.lib.umich.edu [quod.lib.umich.edu]
- 9. researchgate.net [researchgate.net]
- 10. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
Application Note: Stereocontrolled Functionalization of cis-1,4-Dibenzyloxy-2-butene
This Application Note provides a comprehensive technical guide to the reactivity, mechanistic underpinnings, and synthetic protocols for cis-1,4-Dibenzyloxy-2-butene . This achiral, meso-C4 building block is a critical intermediate in the synthesis of polyols, carbohydrates, and nucleoside analogs, offering a gateway to controlled stereochemical complexity.
Executive Summary & Reactivity Profile
Molecule: cis-1,4-Dibenzyloxy-2-butene (CAS: 68972-96-3) Role: Bifunctional C4 synthon. Key Utility: The molecule serves as a "stereochemical switch." The fixed cis-geometry allows researchers to access either meso (erythritol-like) or racemic (threitol-like) architectures depending on the reaction pathway chosen (syn- vs. anti-addition). The benzyl ether moieties provide robust protection, stability against oxidation, and weak Lewis-basic directing groups for organometallic transformations.
Core Reaction Landscape
| Transformation | Reagent System | Stereochemical Outcome | Product Class |
| Syn-Dihydroxylation | OsO₄ / NMO (Upjohn) | syn-addition | Erythritol derivatives |
| Epoxidation | m-CPBA or TFDO | Retention of cis | Epoxides |
| Anti-Dihydroxylation | 1.[1] Epoxidation2. Acid Hydrolysis | Inversion | Threitol derivatives |
| Cyclopropanation | Et₂Zn / CH₂I₂ (Furukawa) | Retention | Nucleoside analogs |
Mechanistic Deep Dive
The Stereochemical Switch
The utility of cis-1,4-Dibenzyloxy-2-butene lies in its symmetry. Being a meso compound, it is achiral but contains a plane of symmetry.
-
Syn-Addition (OsO₄): Adds oxygen to the same face.[2] Since the starting material is cis, the resulting diol has a mirror plane (meso-1,4-dibenzyloxy-butane-2,3-diol).
-
Anti-Addition (Epoxidation + Hydrolysis): The epoxide retains the cis geometry (meso). However, subsequent nucleophilic attack (hydrolysis) occurs via an Sₙ2-like mechanism at the backside of the epoxide carbon, causing inversion at one center. This breaks the symmetry, yielding a racemic mixture of (2R,3R) and (2S,3S) isomers.
Directed Cyclopropanation (Simmons-Smith)
While free allylic alcohols provide strong directing effects via zinc-alkoxide coordination, the dibenzyl ether oxygens in this substrate act as weak Lewis bases.
-
Mechanism: The zinc carbenoid (
) coordinates to the ether oxygen. -
Transition State: A "butterfly-type" transition state is proposed where the zinc reagent is delivered to the face of the alkene syn to the coordinating oxygen.
-
Outcome: High diastereoselectivity for the cis-cyclopropane product, avoiding trans-isomer formation.
Visualization: Reaction Pathways & Logic
Figure 1: Stereodivergent synthesis pathways. The choice of reagent dictates access to meso (green) or racemic (red) stereochemistry.
Detailed Experimental Protocols
Protocol A: Syn-Dihydroxylation (Synthesis of Meso-Diol)
Objective: Preparation of 1,4-dibenzyloxy-meso-butane-2,3-diol. Method: Upjohn Dihydroxylation.[3]
Reagents:
-
Substrate: cis-1,4-Dibenzyloxy-2-butene (1.0 equiv)
-
Oxidant: N-Methylmorpholine N-oxide (NMO) (1.1 equiv, 50% aq. solution)
-
Catalyst: OsO₄ (0.02 equiv, 2.5 wt% in t-BuOH)
-
Solvent: Acetone/Water (4:1 v/v)
Step-by-Step:
-
Setup: In a round-bottom flask, dissolve the substrate in Acetone/Water.
-
Addition: Add NMO solution in one portion.
-
Catalysis: Cool to 0°C. Add the OsO₄ solution dropwise. Caution: OsO₄ is volatile and highly toxic. Use a fume hood.
-
Reaction: Allow to warm to room temperature (RT) and stir for 12 hours. The solution typically turns tan/brown.
-
Quench: Add solid sodium metabisulfite (Na₂S₂O₅, 5 equiv relative to Os) and stir for 30 minutes to reduce residual Os(VIII) to insoluble Os(IV) species (black precipitate).
-
Workup: Filter through a pad of Celite. Concentrate the filtrate to remove acetone. Extract the aqueous residue with Ethyl Acetate (3x).
-
Purification: Dry organics over MgSO₄ and concentrate. Purify via flash column chromatography (Hexanes/EtOAc).
Mechanistic Note: The reaction proceeds via a concerted [3+2] cycloaddition of OsO₄ to the alkene, forming a cyclic osmate ester.[4] Hydrolysis releases the diol. Since the alkene is cis, the oxygens are added syn, preserving the plane of symmetry.
Protocol B: Simmons-Smith Cyclopropanation (Furukawa Modification)
Objective: Synthesis of cis-1,2-bis(benzyloxymethyl)cyclopropane. Method: Diethylzinc/Diiodomethane.[5]
Reagents:
-
Substrate: cis-1,4-Dibenzyloxy-2-butene (1.0 equiv)
-
Reagent Source: Diethylzinc (Et₂Zn) (1.0 M in hexanes, 5.0 equiv)
-
Carbene Source: Diiodomethane (CH₂I₂) (10.0 equiv)
-
Solvent: Anhydrous Dichloromethane (DCM)
Step-by-Step:
-
Inert Atmosphere: Flame-dry a 2-neck flask and cool under Argon flow.
-
Solvent Prep: Add anhydrous DCM and cool to -15°C.
-
Reagent Formation: Add Et₂Zn solution. Carefully add CH₂I₂ dropwise over 20 minutes. A white precipitate (ZnI₂) may form. Stir for 30 minutes to generate the active species (
). -
Substrate Addition: Dissolve the substrate in minimal DCM and add dropwise to the reaction mixture at -15°C.
-
Reaction: Allow the mixture to warm slowly to RT and stir for 12–18 hours.
-
Quench: Cool to 0°C. Very carefully quench with saturated aq. NH₄Cl. (Exothermic! Gas evolution!).
-
Workup: Separate layers. Extract aqueous layer with DCM. Wash combined organics with saturated NaHCO₃ and Brine.
-
Purification: Silica gel chromatography.
Troubleshooting:
-
Stalled Reaction: If conversion is low, the ether oxygen coordination might be too weak compared to free alcohols. Increasing Et₂Zn equivalents (up to 5-10x) often drives the reaction to completion.
-
Safety: Et₂Zn is pyrophoric. All transfers must use cannula or gas-tight syringe techniques.
Protocol C: Epoxidation (Synthesis of Meso-Epoxide)
Objective: Preparation of cis-2,3-bis(benzyloxymethyl)oxirane.
Reagents:
-
Substrate: cis-1,4-Dibenzyloxy-2-butene
-
Oxidant: meta-Chloroperoxybenzoic acid (m-CPBA) (1.2 equiv, <77% purity usually)
-
Buffer: NaHCO₃ (2.0 equiv, solid)
-
Solvent: DCM
Step-by-Step:
-
Buffer: Suspend substrate and solid NaHCO₃ in DCM at 0°C. The buffer prevents acid-catalyzed ring opening of the labile epoxide.
-
Oxidation: Add m-CPBA portion-wise over 15 minutes.
-
Monitoring: Stir at 0°C for 2 hours, then RT for 4 hours. Monitor by TLC (the epoxide is usually more polar than the alkene but less than the diol).
-
Workup: Quench with saturated aq. Na₂S₂O₃ (to destroy excess peroxide). Wash with saturated NaHCO₃ (2x) to remove m-chlorobenzoic acid.
-
Isolation: Dry and concentrate. The cis-epoxide is often stable enough for immediate use but can be purified on silica (buffered with 1% Et₃N).
References
-
Simmons-Smith Mechanism & Furukawa Modification
-
Dihydroxylation Stereochemistry
-
Synthesis of cis-1,4-Dibenzyloxy-2-butene (Precursor Synthesis)
-
Epoxidation Protocols
- Title: Epoxid
- Source: Chemistry LibreTexts.
-
URL:[Link]
Sources
- 1. vaia.com [vaia.com]
- 2. 8.7 Oxidation of Alkenes: Epoxidation and Hydroxylation - Organic Chemistry | OpenStax [openstax.org]
- 3. Diol synthesis by dihydroxylation [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Simmons–Smith reaction - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Application Note: cis-1,4-Dibenzyloxy-2-butene as a Strategic C4 Building Block in Pharmaceutical Synthesis
Executive Summary
In modern pharmaceutical process chemistry, the efficient assembly of complex active pharmaceutical ingredients (APIs) relies heavily on versatile, stereochemically defined building blocks. cis-1,4-Dibenzyloxy-2-butene (CAS: 68972-96-3) serves as a premier C4 synthon. By providing a pre-installed cis-alkene flanked by two robustly protected primary hydroxyl groups, this molecule enables rapid divergence into carbocyclic nucleosides, chiral prodrug scaffolds, and highly reactive C2 aldehydes. This application note details the mechanistic rationale, quantitative analytical standards, and self-validating protocols for utilizing this compound in drug development workflows.
Mechanistic Rationale & Chemical Versatility
From a synthetic design perspective, the selection of cis-1,4-dibenzyloxy-2-butene is driven by its bifunctional architecture:
-
Robust Ether Protection: The benzyl (
) ethers protect the terminal primary alcohols against strong bases, nucleophiles (e.g., Grignard reagents), and Wittig olefination conditions. Causally, this allows for aggressive downstream functionalization of the alkene. Once the molecular core is assembled, the benzyl groups are cleanly cleaved via palladium-catalyzed hydrogenolysis ( ) under mild, neutral conditions, avoiding the acidic or basic aqueous workups that could degrade sensitive API intermediates . -
Stereodefined cis-Alkene: The internal Z-geometry is critical for stereospecific additions. Because reactions like cyclopropanation or osmium-catalyzed dihydroxylation proceed via concerted syn-addition mechanisms, the cis-geometry of the starting material strictly dictates the relative stereochemistry of the resulting products (e.g., yielding meso or erythro derivatives rather than threo mixtures).
Key Pharmaceutical Applications
Synthesis of Carbocyclic Nucleosides (Antiviral Agents)
Carbocyclic nucleosides (such as carbocyclic oxetanocin analogs) exhibit potent antiviral activity against HSV-1 while resisting enzymatic degradation by cellular phosphorylases. cis-1,4-Dibenzyloxy-2-butene is utilized as the foundational precursor for the cyclopropyl core of these drugs. Carbene addition to the cis-alkene yields a stereodefined cyclopropyl intermediate, which is subsequently coupled with purine or pyrimidine bases .
Stereoselective Dihydroxylation for Prodrug Scaffolds
The cis-alkene undergoes smooth Upjohn dihydroxylation to yield 1,4-bis(benzyloxy)butane-2,3-diol. This specific diol is a critical intermediate in the synthesis of cyclic disulfide-based prodrugs. These advanced delivery systems are designed to remain stable in systemic circulation but undergo rapid reduction in the glutathione-rich intracellular environment, thereby releasing the active molecular cargo directly inside the target cells .
Oxidative Cleavage to 2-Benzyloxyacetaldehyde
2-Benzyloxyacetaldehyde is a highly valuable, yet unstable, C2 building block. Direct oxidative cleavage of cis-1,4-dibenzyloxy-2-butene provides a highly efficient, scalable route to generate this aldehyde in situ or as a neat isolate, bypassing the need to handle highly volatile or easily polymerized short-chain precursors .
Figure 1: Divergent synthetic pathways of cis-1,4-dibenzyloxy-2-butene in API development.
Quantitative Data & Analytical Standards
To ensure reproducibility across scale-up campaigns, the starting material must adhere to strict analytical specifications.
| Parameter | Specification | Analytical Method | Process Rationale |
| Chemical Purity | GC-FID or HPLC | Ensures predictable stoichiometry in highly sensitive catalytic steps. | |
| Isomeric Purity | Critical: The trans-isomer yields diastereomeric impurities during syn-additions. | ||
| Moisture Content | Karl Fischer | Prevents the quenching of moisture-sensitive reagents (e.g., carbenes). | |
| Density | Pycnometer | Required for accurate volumetric dosing during reactor charging. |
Experimental Protocols
Protocol A: Catalytic Upjohn Dihydroxylation to 1,4-Bis(benzyloxy)butane-2,3-diol
Objective: Stereospecific syn-dihydroxylation of the cis-alkene .
Causality & Design: This protocol utilizes potassium osmate dihydrate (
Figure 2: Step-by-step workflow for the catalytic dihydroxylation of the cis-alkene.
Step-by-Step Methodology:
-
Dissolution: To a reaction vessel, add cis-1,4-dibenzyloxy-2-butene (
) and dissolve in a mixture of Acetone: ( ). Rationale: Acetone solubilizes the lipophilic alkene, while water dissolves the inorganic catalyst and NMO, facilitating the hydrolysis of the intermediate osmate ester. -
Co-Oxidant Addition: Add 4-methylmorpholine N-oxide (NMO) (
). Stir until fully dissolved. -
Catalyst Initiation: Carefully add
( ). The solution will undergo a distinct color change as the active osmate species forms. -
Propagation: Stir the reaction mixture at room temperature (
) for 15 hours.-
Self-Validation Check: Perform TLC (Hexanes:EtOAc 7:3). The non-polar starting material (
) should be completely consumed, replaced by a highly polar diol spot ( ) that stains dark blue/black with phosphomolybdic acid (PMA).
-
-
Quench: Pour the mixture into a saturated aqueous sodium bisulfite (
) solution ( ) and stir vigorously for 30 minutes. Rationale: Bisulfite reduces any remaining volatile to insoluble, safe and quenches excess NMO, preventing over-oxidation during concentration. -
Isolation: Extract the aqueous layer with Ethyl Acetate (
). Wash the combined organic layers with brine, dry over anhydrous , filter, and concentrate under reduced pressure to yield the crude diol, which can be purified via silica gel chromatography.
Protocol B: Lemieux-Johnson Oxidative Cleavage to 2-Benzyloxyacetaldehyde
Objective: Safe, non-ozonolytic cleavage of the cis-alkene to generate two equivalents of C2 aldehyde .
Causality & Design: While ozonolysis is a traditional method for alkene cleavage, the generation of explosive ozonides presents severe thermal safety bottlenecks during scale-up. The Lemieux-Johnson oxidation utilizes a catalytic amount of
Step-by-Step Methodology:
-
Biphasic Setup: Dissolve cis-1,4-dibenzyloxy-2-butene (
) in a mixture of Diethyl Ether and Water ( ). Rationale: The biphasic system allows the organic-soluble alkene to react with the water-soluble mediated by the osmium phase-transfer. -
Catalyst Addition: Add
( ) as a solution in tert-butanol. -
Cleavage: Slowly add
( ) in small portions over 30 minutes. Rationale: The cleavage is exothermic; controlled addition maintains the internal temperature below , preventing the over-oxidation of the resulting aldehyde to a carboxylic acid. -
Monitoring: Stir vigorously for 2-4 hours.
-
Self-Validation Check: Monitor by GC-FID. The disappearance of the starting material peak and the emergence of a single major product peak (2-benzyloxyacetaldehyde) confirms successful cleavage. On TLC, the product will strongly react with 2,4-dinitrophenylhydrazine (Brady's reagent), yielding a bright orange spot.
-
-
Workup: Quench with aqueous sodium thiosulfate (
). Separate the organic layer, extract the aqueous phase with ether, dry the combined organics over , and carefully concentrate under a mild vacuum (the aldehyde is somewhat volatile).
References
-
Katagiri, N., et al. (1990). Synthesis of 9-(t-2, c-3-dihydroxymethyl-r-1-cyclopropyl)-9H-adenine (a lower methylene homolog of carbocyclic oxetanocin) and related compounds. Chemical & Pharmaceutical Bulletin, 38(11), 3184-3186. URL:[Link]
-
Perron, J. et al. (1987). A Convenient Preparation of 2-Benzyloxyacetaldehyde. Synthetic Communications, 17(2). URL:[Link]
- Ziv, I. et al. (2024).Disulfide-based prodrug compound. US Patent US20240207414A1.
Troubleshooting & Optimization
Technical Support Center: Preventing Isomerization of cis-1,4-Dibenzyloxy-2-butene
Welcome to the technical support center for cis-1,4-Dibenzyloxy-2-butene. This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile C4 building block. As a Senior Application Scientist, I understand that maintaining the stereochemical integrity of your starting materials is paramount to achieving desired synthetic outcomes. The cis isomer of 1,4-Dibenzyloxy-2-butene is a valuable reagent, but its inherent thermodynamic instability relative to the trans isomer presents a significant experimental challenge.
This document provides in-depth troubleshooting advice, preventative protocols, and mechanistic insights to help you minimize and control the isomerization to the undesired trans isomer, ensuring the success and reproducibility of your experiments.
Troubleshooting Guide: Isomerization Issues
This section addresses common problems encountered during the handling and use of cis-1,4-Dibenzyloxy-2-butene in a direct question-and-answer format.
Q1: My ¹H NMR spectrum shows a significant amount of the trans isomer in a freshly opened bottle of cis-1,4-Dibenzyloxy-2-butene. Why is this, and what should I do?
A1: This is a common observation stemming from the fundamental principles of chemical stability. The cis isomer is thermodynamically less stable than its trans counterpart due to steric strain between the two bulky benzyloxy groups on the same side of the double bond.[1] This inherent instability means that even under optimal manufacturing and storage conditions, a small percentage of the more stable trans isomer can form over time. Commercial suppliers often specify an assay of ~95%, with the main impurity being the trans-isomer.
Recommended Actions:
-
Verify Purity Upon Receipt: Always run a purity check (e.g., ¹H NMR) on a new batch of the reagent to establish a baseline isomeric ratio.
-
Assess Experimental Tolerance: Determine if the level of trans impurity is acceptable for your specific application. For many stereospecific reactions, high isomeric purity is critical.
-
Consider Purification: If the purity is insufficient, you may need to purify the reagent immediately before use. See Protocol 3 for guidance. However, be aware that the purification process itself can induce further isomerization if not performed carefully.
Q2: I'm observing a progressive increase in the trans isomer concentration throughout my reaction. What are the most likely causes?
A2: An increase in the trans isomer during a reaction indicates that one or more factors in your experimental setup are actively promoting isomerization. The primary culprits are energy input and catalytic impurities.
Potential Causes & Immediate Checks:
-
Temperature: Elevated temperatures provide the activation energy needed to overcome the rotational barrier of the double bond.[2] Even modest heating over long periods can be detrimental.
-
Light Exposure: UV or even ambient light can initiate photoisomerization, often through a radical-mediated pathway.[3]
-
Acidic or Basic Contaminants: Trace amounts of acid are potent catalysts for isomerization via the formation of a carbocation intermediate, which allows for free rotation around the C2-C3 bond.[2][4] Similarly, though less common for this specific substrate, basic conditions can also promote isomerization in some allylic systems.[5] These contaminants can be present on glassware, in solvents, or within other reagents.
-
Atmosphere: Reactions run open to the air are susceptible to radical-initiated isomerization, as oxygen can participate in radical chain reactions.[3]
-
Transition Metal Contamination: Trace residues of transition metals like palladium, ruthenium, or cobalt from previous experiments or certain reagents are highly efficient isomerization catalysts.[6][7][8]
-
Solvent Polarity: Polar and, particularly, protic solvents can facilitate isomerization by stabilizing charged intermediates.[3]
Q3: My reaction product was isomerically pure, but isomerization occurred during the workup and column chromatography. How can I prevent this?
A3: This is a critical stage where unintended isomerization frequently occurs. The extended exposure to solvents, silica gel (which is inherently acidic), and heat during solvent evaporation creates a high-risk environment.
Prevention Strategies for Workup & Purification:
-
Minimize Heat: Remove solvents under reduced pressure using a rotary evaporator with a low-temperature water bath. Avoid heating the flask to dryness for extended periods.
-
Use Neutral Purification Media: Standard silica gel is acidic and a common cause of isomerization.
-
Option 1 (Preferred): Use neutralized silica gel. This can be prepared by flushing a packed column with the eluent containing a small amount of a neutral or slightly basic additive like triethylamine (~0.5-1% v/v), followed by re-equilibration with the pure eluent.
-
Option 2: Consider using an alternative stationary phase like alumina (neutral or basic grades are available) or Florisil.
-
-
Protect from Light: Conduct the chromatography using a column wrapped in aluminum foil. Collect fractions in amber vials.
-
Work Efficiently: Do not let the compound sit on the column for longer than necessary. A rapid flash chromatography is preferable to a slow gravity column.
In-Depth Prevention Strategies & Mechanistic Insights
Understanding the mechanisms by which cis-1,4-Dibenzyloxy-2-butene isomerizes is key to designing robust preventative measures. The conversion is driven by the formation of the thermodynamically more stable trans isomer. Several pathways can facilitate this process:
-
Acid-Catalyzed Pathway: Trace protons (H⁺) can add to the double bond, forming a carbocation intermediate. This intermediate allows for free rotation around the C-C single bond. Subsequent elimination of the proton yields a mixture of cis and trans isomers, which will eventually equilibrate to favor the more stable trans product.[2]
-
Radical-Mediated Pathway: This pathway is initiated by light, heat, or radical initiators (e.g., trace peroxides, iodine, or thiols).[9][10] A radical adds to the double bond, breaking the π-bond and allowing rotation. The radical then departs, reforming the double bond, often in the more stable trans configuration. Excluding air (oxygen) and light is the primary defense against this mechanism.[3]
-
Metal-Catalyzed Pathway: Transition metals, particularly those from Groups 8-10 (like Pd, Ru, Co), can coordinate to the alkene and facilitate isomerization through various mechanisms, such as the formation of a π-allyl hydride intermediate.[8] These catalysts are extremely efficient, and even ppm-level contamination can be problematic.
The following diagram illustrates these primary isomerization pathways and highlights the points of intervention.
Caption: Key pathways for cis-trans isomerization and corresponding preventative measures.
Summary of Factors Influencing Isomerization
The table below provides a quick-reference guide to the experimental parameters that can induce isomerization and the recommended preventative actions.
| Factor | Impact on Isomerization Rate | Recommended Precaution |
| Temperature | High | Perform reactions at the lowest effective temperature. Store reagent at 2-8°C or -20°C.[3][11] |
| Light | High | Use amber glassware or wrap reaction vessels in aluminum foil. Avoid direct sunlight.[3] |
| pH (Acidity) | Very High | Use purified, neutral, aprotic solvents. Ensure glassware is free of acidic residue. Consider using buffered solutions or acid scavengers if compatible with the reaction. |
| Atmosphere | Moderate to High | Maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction and storage.[3] |
| Solvents | Moderate | Use non-polar, aprotic solvents (e.g., Hexane, Toluene, Dichloromethane). Avoid protic solvents like alcohols unless required by the reaction chemistry.[3] |
| Metal Catalysts | Extremely High | Use high-purity reagents. Avoid cross-contamination by using dedicated, scrupulously clean glassware. |
Experimental Protocols
Follow these detailed protocols to minimize isomerization during storage, reaction setup, and analysis.
Protocol 1: Recommended Storage of cis-1,4-Dibenzyloxy-2-butene
-
Procure High-Purity Material: Start with the highest purity grade available.
-
Aliquot Upon Receipt: To avoid repeated warming/cooling cycles and air exposure of the main stock, aliquot the material into smaller, single-use vials upon arrival.
-
Use Amber Vials: Transfer the aliquots into clean, dry amber glass vials with PTFE-lined caps.
-
Inert Atmosphere: Gently flush each vial with a stream of dry nitrogen or argon before sealing.
-
Seal Tightly: Ensure the cap is sealed tightly to prevent moisture and air ingress. Parafilm can be used for extra security.
-
Label Clearly: Label each vial with the compound name, date, and "Store under Inert Gas."
-
Store Cold: Store the vials in a refrigerator at 2-8°C for short-term use or a freezer at -20°C for long-term storage.[11]
Protocol 2: General Reaction Setup to Minimize Isomerization
-
Glassware Preparation:
-
Clean all glassware thoroughly. For highly sensitive reactions, an acid wash (e.g., 1M HCl) followed by exhaustive rinsing with deionized water, then a rinse with a dilute base (e.g., 0.1M NH₄OH), another deionized water rinse, and finally an oven-dry at >120°C is recommended to remove any catalytic residues.
-
Assemble the glassware hot and allow it to cool under a stream of dry nitrogen or argon.
-
-
Establish Inert Atmosphere: Set up the reaction under a positive pressure of nitrogen or argon using a bubbler or balloon.
-
Solvent Preparation: Use freshly distilled or anhydrous grade solvents that are known to be free of acidic or peroxide impurities.
-
Reagent Addition:
-
Add the solvent to the reaction flask via cannula or syringe.
-
Cool the reaction mixture to the desired temperature (e.g., 0°C or -78°C) before adding the cis-1,4-Dibenzyloxy-2-butene.
-
Add the cis isomer, preferably as a solution in the same anhydrous solvent, via syringe.
-
-
Reaction Monitoring: Monitor the reaction closely to avoid unnecessarily long reaction times. Take aliquots for analysis if possible.
-
Maintain Conditions: Ensure the reaction remains protected from light and under an inert atmosphere for its entire duration.
Protocol 3: Monitoring Isomeric Ratio by ¹H NMR Spectroscopy
¹H NMR is the most direct method for determining the cis to trans ratio. The vinylic protons (CH=CH) are diagnostic.
-
Sample Preparation: Carefully withdraw a small aliquot from the reaction mixture or dissolve a small amount of the solid in a suitable deuterated solvent (e.g., CDCl₃).
-
Acquisition: Record a standard ¹H NMR spectrum.
-
Analysis:
-
Vinylic Protons: The signals for the vinylic protons of the two isomers will appear at different chemical shifts. Typically, the cis protons are slightly upfield compared to the trans protons.
-
Coupling Constants (J): The key distinguishing feature is the coupling constant between the vinylic protons.
-
cis-isomer: Expect a J-value of approximately 11-12 Hz.
-
trans-isomer: Expect a larger J-value of approximately 15-16 Hz.
-
-
Integration: Carefully integrate the area of a well-resolved signal corresponding to the cis isomer and a corresponding signal for the trans isomer. The ratio of these integrals directly reflects the molar ratio of the isomers in the sample.
-
Frequently Asked Questions (FAQs)
-
Can the trans isomer be converted back to the cis isomer? Reverting the thermodynamically favored trans isomer to the less stable cis isomer is challenging. While photochemical methods can sometimes establish a photostationary state containing a mixture of both isomers, this is rarely synthetically useful for obtaining pure cis material and often leads to complex mixtures.[7] It is almost always more practical to prevent the initial isomerization.
-
Besides NMR, what other analytical techniques can quantify the isomeric ratio? High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are excellent methods for separating and quantifying cis and trans isomers.[3][12] Method development is required to achieve baseline separation, but these techniques can offer very high accuracy and precision.
-
Will using a radical inhibitor like BHT prevent isomerization? If you suspect a radical-mediated pathway is the primary cause, adding a small amount of a radical inhibitor like Butylated Hydroxytoluene (BHT) could be effective, provided it does not interfere with your desired reaction chemistry. However, the most robust approach is to eliminate the source of radicals (light and oxygen) in the first place.
References
- Canovese, L., et al. (2008). Palladium(0)
- Zhang, J., et al. (2012). A Theoretical Study of the Mechanism for Allylic Ether Isomerization. Structural Chemistry, 23(6), 1833-1844.
- Wang, J., et al. (2023). UiO-66 derived ZrO2@C catalysts for the double-bond isomerization reaction of 2-butene. RSC Advances, 13(25), 17135-17142.
- Goossen, L. J., & Paetzold, J. (2002). Convenient Preparation of trans-Arylalkenes via Palladium(II)-Catalyzed Isomerization of cis-Arylalkenes. The Journal of Organic Chemistry, 67(15), 5289-5291.
- Lalevée, J., et al. (2012). Initiation of radical chain reactions of thiol compounds and alkenes without any added initiator: thiol-catalyzed cis/trans isomerization of methyl oleate. Chemistry–A European Journal, 18(30), 9444-9450.
- Quapp, M., & Mellevold, D. (2013). Mechanism of Cis/Trans Equilibration of Alkenes via Iodine Catalysis. The Journal of Physical Chemistry A, 117(25), 5213-5222.
- Brégent, M., et al. (2021). Transition metal-catalyzed alkene isomerization as an enabling technology in tandem, sequential and domino processes. Chemical Society Reviews, 50(2), 978-1016.
- Daza, L., et al. (2016). Isomerization of cis-2-butene and trans-2-butene catalyzed by acid- and ion-exchanged smectite-type clays. Clay Minerals, 51(2), 229-239.
- Wang, Z., et al. (2016). Base-Catalyzed Stereospecific Isomerization of Electron-Deficient Allylic Alcohols and Ethers through Ion-Pairing. Journal of the American Chemical Society, 138(39), 12797-12800.
- Kim, H., et al. (2016). Zr6O8 Node-Catalyzed Butene Hydrogenation and Isomerization in the Metal–Organic Framework NU-1000. Journal of the American Chemical Society, 138(43), 14194-14197.
- Zádor, J., et al. (2012). Cis-trans isomerization of chemically activated 1-methylallyl radical and fate of the resulting 2-buten-1-peroxy radical. The Journal of Physical Chemistry A, 116(33), 8566-8577.
- Zádor, J., et al. (2012). Cis−Trans Isomerization of Chemically Activated 1-Methylallyl Radical and Fate of the Resulting 2-Buten-1-peroxy Radical. The Journal of Physical Chemistry A, 116(33), 8566-8577.
- Neveselý, T., et al. (2022). Alkene-assisted cis-to-trans isomerization of non-conjugated polyunsaturated alkenes.
-
Prakash Academy. (2012). Cis Alkene to Trans Alkene Conversion I Acid I Free radical I Mechanism I COnversion. YouTube. Available at: [Link]
- Kitching, W., et al. (1976). Isomerisation of allyl phenyl ethers and allylphenols with transition metal catalysts. Journal of the Chemical Society, Perkin Transactions 1, (1), 1-8.
- Zhang, G., & Ma, S. (2017). Isomerization of allylic ethers to (Z)‐enol ethers.
- BenchChem. (2025). Stability issues of cis-1,4-dibromo-2-butene in solution. BenchChem Technical Support.
- Grotjahn, D. (n.d.). Catalyst for rapid and selective alkene isomerization.
- Ketteler, G., et al. (2008). Isomerization and Hydrogenation of cis-2-Butene on Pd Model Catalyst. The Journal of Physical Chemistry C, 112(31), 11716-11723.
-
Chemistry Notes. (2021). Determination of configuration of cis and trans isomers. Available at: [Link]
- Richard, C., et al. (1981). H2S‐promoted thermal isomerization of butene‐2 CIS to butene‐1 or butene‐2 trans around 500°C. International Journal of Chemical Kinetics, 13(7), 677-690.
- BenchChem. (2025). A Comparative Guide to cis- and trans-1,4-Diacetoxy-2-butene in Synthetic Chemistry. BenchChem Technical Support.
- OpenStax. (n.d.). 4.3 Cis-Trans Isomers. In Fundamentals of Organic Chemistry.
- digipac.ca. (n.d.).
- Nappa, M. J., & Sievert, A. C. (2014). U.S. Patent No. 8,871,987. Washington, DC: U.S.
- BenchChem. (2025). methods to enhance the purity of synthesized (Z)-1,4-diphenylbut-2-ene. BenchChem Technical Support.
- BenchChem. (2025). A Spectroscopic Comparison of Cis and Trans Isomers of Dibenzylideneacetone. BenchChem Technical Support.
- Sánchez, M., et al. (2010). Kinetic study of the fast thermal cis-to-trans isomerisation of para-, ortho- and polyhydroxy substituted azobenzenes. Physical Chemistry Chemical Physics, 12(39), 12677-12684.
- Shimadzu. (n.d.).
- Thomas Scientific. ALDRICH cis-1,4-Dibenzyloxy-2-butene, 95%. Product Page.
- Chemistry LibreTexts. (2024). 7.5: Cis-Trans Isomerism in Alkenes.
- Wang, F., et al. (2015). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
- Wang, F., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS.
- OIST Groups. (n.d.).
- Van der Eycken, J., et al. (2021). Thermal and (thermo-reversible)
- Organic Syntheses. (n.d.).
- Scilit. (n.d.).
Sources
- 1. 4.3 Cis-Trans Isomers – Fundamentals of Organic Chemistry-OpenStax Adaptation [psu.pb.unizin.org]
- 2. digipac.ca [digipac.ca]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. youtube.com [youtube.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Isomerisation of allyl phenyl ethers and allylphenols with transition metal catalysts - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Initiation of radical chain reactions of thiol compounds and alkenes without any added initiator: thiol-catalyzed cis/trans isomerization of methyl oleate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. uregina.ca [uregina.ca]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of cis-1,4-Dibenzyloxy-2-butene
Welcome to the technical support center for the synthesis and purification of cis-1,4-dibenzyloxy-2-butene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with isolating this key synthetic intermediate. Here, we move beyond simple protocols to explain the causality behind experimental choices, ensuring you can troubleshoot and optimize your purification strategy effectively.
Introduction: The Synthetic Challenge
The synthesis of cis-1,4-dibenzyloxy-2-butene, typically achieved via a Williamson ether synthesis from cis-2-butene-1,4-diol and a benzyl halide, is a foundational reaction.[1][2] However, the crude product is rarely pure. The primary challenge lies in separating the desired cis-isomer from a constellation of structurally similar byproducts, most notably its geometric isomer, trans-1,4-dibenzyloxy-2-butene.[3] The thermodynamic stability of the trans-isomer can sometimes favor its formation, and the close physical properties of the two isomers make purification a non-trivial task.[4][5]
This guide provides a structured, problem-oriented approach to achieving high purity.
Troubleshooting Guide: From Crude Mixture to Pure Product
This section addresses specific issues you may encounter post-synthesis, identified through common analytical techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Problem 1: My crude NMR spectrum shows a mixture of cis and trans isomers. How do I separate them?
This is the most common purification challenge. The two isomers often co-elute in rudimentary chromatographic systems and have very similar solubilities.
Root Cause Analysis: The vinyl protons (CH=CH) of the cis and trans isomers have distinct chemical shifts and, more importantly, different vicinal coupling constants (³J_HH) in ¹H NMR spectroscopy. The coupling constant for trans protons is typically larger (12-18 Hz) than for cis protons (6-12 Hz), allowing for unambiguous identification and quantification.[6]
Solution A: Optimized Flash Column Chromatography
Flash chromatography on silica gel is the most effective and widely used method for separating geometric isomers on a preparative scale.[5][7] The separation relies on subtle differences in the polarity and shape of the isomers; the cis-isomer is generally slightly more polar and interacts more strongly with the silica stationary phase.
dot
Caption: Workflow for purification by flash chromatography.
Detailed Protocol: Flash Chromatography
-
TLC Analysis: First, determine an appropriate eluent system using TLC. Spot your crude mixture on a silica gel plate.
-
Solvent System Selection: Start with a low-polarity mobile phase, such as 5% ethyl acetate in hexanes. The goal is to find a system where the two isomers have distinct Rf values (retention factors), ideally with a ΔRf of at least 0.1. You may need to slowly increase the polarity (e.g., to 7% or 10% ethyl acetate) to achieve optimal separation.[8]
-
Column Packing: Prepare a silica gel column (slurry packing is often preferred to avoid air bubbles). The amount of silica should be approximately 50-100 times the mass of your crude product for difficult separations.
-
Loading the Sample: Dissolve the crude product in a minimal amount of a non-polar solvent (like dichloromethane or toluene) and load it onto the column. For best results, "dry loading" is recommended: adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and carefully add the resulting powder to the top of the column.
-
Elution: Elute the column with the optimized solvent system, applying gentle air pressure.[7] Collect fractions and monitor them by TLC to identify those containing the pure cis-isomer.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
| Parameter | Recommended Starting Condition | Optimization Goal |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | N/A |
| Mobile Phase | 5-10% Ethyl Acetate in Hexanes | Achieve ΔRf of 0.1-0.2 on TLC |
| Silica Mass | 50-100x mass of crude product | Ensure sufficient resolving power |
| Loading Method | Dry Loading (adsorbed on silica) | Sharper bands, better separation |
Solution B: Fractional Recrystallization
This technique can be effective if a solvent is found in which the solubilities of the cis and trans isomers are sufficiently different.[5] It often requires more trial and error than chromatography.
Detailed Protocol: Fractional Recrystallization
-
Solvent Screening: In small test tubes, test the solubility of your crude product in various solvents (e.g., ethanol, methanol, isopropanol, hexanes) at room temperature and at boiling. A good solvent will dissolve the product when hot but show poor solubility when cold.[9][10]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of the chosen hot solvent.
-
Slow Cooling: Allow the solution to cool slowly to room temperature. Slow cooling is critical as it encourages the selective crystallization of the less soluble isomer (often the more symmetric trans-isomer first), leaving the desired cis-isomer enriched in the mother liquor.
-
Isolation & Iteration: Filter the first crop of crystals. The mother liquor should now be enriched in your desired cis-isomer. Concentrate the mother liquor and cool again to obtain a second crop of crystals, which should be purer in the cis form. Purity of each crop must be checked by NMR or TLC. This process may need to be repeated.[5]
Problem 2: My TLC shows a baseline spot and several other spots in addition to my product.
A spot at the baseline (Rf = 0) in a non-polar solvent system indicates a highly polar impurity. Other spots indicate additional byproducts.
Root Cause Analysis:
-
Baseline Spot: This is almost certainly unreacted cis-2-butene-1,4-diol, which is highly polar due to its two hydroxyl groups.
-
Other Spots: These could be unreacted benzyl halide or byproducts from elimination reactions.[11]
Solution: Aqueous Workup followed by Chromatography
A simple liquid-liquid extraction can efficiently remove the highly polar diol before you proceed with more complex purification methods.
dot
Caption: Aqueous workup workflow to remove polar impurities.
Detailed Protocol: Workup and Purification
-
Aqueous Wash: After the reaction is complete, cool the mixture to room temperature. Dilute it with an organic solvent immiscible with water, such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the solution to a separatory funnel and wash it sequentially with water and then a saturated sodium chloride solution (brine).[12] The highly polar diol will partition into the aqueous layer.
-
Drying and Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.
-
Chromatography: The resulting crude material, now free of the most polar impurities, can be purified by flash chromatography as described in Problem 1 to remove the trans-isomer and other remaining byproducts.
Frequently Asked Questions (FAQs)
Q1: What is the best overall strategy for purifying cis-1,4-dibenzyloxy-2-butene?
For the highest purity and most reliable results, a two-stage approach is recommended:
-
Aqueous Workup: Perform a standard liquid-liquid extraction to remove water-soluble starting materials and salts.
-
Flash Column Chromatography: Use an optimized hexane/ethyl acetate solvent system to separate the desired cis-isomer from the trans-isomer and other organic byproducts.
Q2: Can I use distillation for purification?
While the product has a reported boiling point of 146 °C at 0.1 mmHg, this method is not recommended for separating the cis and trans isomers.[3][13][14] Geometric isomers often have very similar boiling points, making their separation by distillation inefficient and impractical in a standard laboratory setting.[4] Distillation may be useful for removing very high-boiling or non-volatile impurities after chromatography, but it will not resolve the primary isomer problem.
Q3: How do I prevent isomerization from cis to trans during my workup or purification?
Isomerization can sometimes be catalyzed by acidic or basic conditions, or by prolonged exposure to heat.[5]
-
Neutralize: Ensure your reaction is properly quenched and neutralized before workup.
-
Minimize Heat: When removing solvent on a rotary evaporator, use a moderate temperature water bath. Avoid prolonged heating of the crude or purified product.
-
Proper Storage: Store the purified product in a cool, dark place, preferably under an inert atmosphere if it will be stored for an extended period.
Q4: How can I confirm the identity and purity of my final product?
A combination of analytical techniques is essential for validation:
-
¹H NMR: This is the definitive method. Confirm the presence of the benzyl (C₆H₅CH₂) and vinyl (CH=CH) protons. The key diagnostic is the coupling constant of the vinyl protons; for the cis-isomer, this should be in the 6-12 Hz range.[6] Integration of the signals will allow you to quantify any residual trans-isomer.
-
¹³C NMR: Confirms the carbon framework of the molecule.
-
TLC: A single spot in multiple solvent systems is a good indicator of purity.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound (268.35 g/mol ).[15]
References
-
ChemTalk. (2022, October 23). Williamson Ether Synthesis. [Link]
-
Martin, W. B., Jr. (n.d.). Preparation, purification and cis-trans isomerization of 2-butene-1, 4-diol. Arches. [Link]
- Google Patents. (n.d.). JPH075492B2 - Method for purifying cis-2-butene-1,4-diol.
-
Senzer, B. D., et al. (2025, June 19). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses. [Link]
-
Biotage. (2025, December 6). Successful flash chromatography. [Link]
-
Pan, C., et al. (2005, January 15). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B. [Link]
-
Fried, J., & Elliott, W. J. (1977). United States Patent [19J]. Knowledge UChicago. [Link]
-
Pan, C., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PMC. [Link]
-
Pan, C., et al. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Semantic Scholar. [Link]
- Google Patents. (n.d.).
-
University of Rochester. (n.d.). Recrystallization and Crystallization. [Link]
-
Chromatography Today. (n.d.). Enabling facile, rapid and successful chromatographic Flash purification. [Link]
-
Wikipedia. (n.d.). Williamson ether synthesis. [Link]
-
King Group. (n.d.). Successful Flash Chromatography. [Link]
-
Master Organic Chemistry. (2020, July 15). The Williamson Ether Synthesis. [Link]
-
Journal of Zhejiang University. (n.d.). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC. [Link]
-
University of Colorado Boulder. (n.d.). Recrystallization. [Link]
Sources
- 1. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 2. lscollege.ac.in [lscollege.ac.in]
- 3. cis-1,4-Dibenzyloxy-2-butene 95 68972-96-3 [sigmaaldrich.com]
- 4. JPH075492B2 - Method for purifying cis-2-butene-1,4-diol - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. biotage.com [biotage.com]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. employees.oneonta.edu [employees.oneonta.edu]
- 11. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. thomassci.com [thomassci.com]
- 14. cis-1,4-Dibenzyloxy-2-butene , 95% , 68972-96-3 - CookeChem [cookechem.com]
- 15. cis-1,4-Dibenzyloxy-2-butene | CAS 68972-96-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
common side reactions of cis-1,4-Dibenzyloxy-2-butene and how to avoid them
Welcome to the technical support center for cis-1,4-Dibenzyloxy-2-butene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile synthetic intermediate. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting protocols to ensure the integrity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the most common impurity found in commercially available cis-1,4-Dibenzyloxy-2-butene?
The most prevalent impurity is the corresponding trans-isomer, trans-1,4-Dibenzyloxy-2-butene. Commercially available batches often contain up to 5% of this isomer. The presence of the trans-isomer can lead to difficulties in purification and may result in a mixture of diastereomers in subsequent reactions.
Q2: Why is the cis-isomer prone to side reactions, particularly isomerization?
The core issue lies in thermodynamic stability. The cis configuration forces the two bulky benzyloxy groups onto the same side of the double bond, resulting in significant steric strain. This makes the cis-isomer less stable and therefore more reactive than its trans counterpart.[1][2] This inherent instability is the primary driving force for isomerization to the more stable trans form, a common side reaction that can be catalyzed by heat, light, or trace acidic or basic impurities.[2]
Q3: What are the ideal storage and handling conditions for cis-1,4-Dibenzyloxy-2-butene?
To minimize degradation and isomerization, proper storage is critical. Based on best practices for analogous unstable allylic compounds, the following conditions are recommended:[2][3]
-
Temperature: Store at low temperatures (2-8°C).
-
Atmosphere: Store under an inert atmosphere, such as argon or nitrogen, to prevent oxidation.
-
Light: Protect from light by using amber glass vials or by wrapping the container in aluminum foil.[2]
-
Handling: Use fresh or recently purified material for reactions. When weighing and transferring, do so efficiently to minimize exposure to air and moisture. Use dry, aprotic solvents for reactions whenever possible.
Q4: Can I use cis-1,4-Dibenzyloxy-2-butene for standard alkene transformations like dihydroxylation or ozonolysis?
Yes, the double bond is amenable to a variety of standard transformations, including dihydroxylation, epoxidation, and ozonolysis. However, the reaction conditions must be carefully selected to be compatible with the benzyl ether protecting groups, which are sensitive to strong acids and catalytic hydrogenation.
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues you may encounter during your experiments.
Issue 1: Low Yield & Unexpected Byproducts
Symptom: My reaction has a low yield of the desired product, and TLC/LC-MS analysis shows a significant apolar byproduct with the same mass as my starting material.
Probable Cause: You are likely observing in-situ isomerization of the starting material from the cis to the less reactive trans-isomer.[1][2] Many reaction conditions, especially those involving extended heating or the presence of Lewis acids, can catalyze this isomerization. The trans-isomer may be unreactive or significantly less reactive under your specific conditions, leading to its recovery as an unreacted byproduct.
Recommended Actions:
-
Verify Starting Material Purity: Before starting your reaction, run a ¹H NMR or GC-MS to quantify the amount of trans-isomer present in your starting material.
-
Control Temperature: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate.[2]
-
Buffer the Reaction: If your reaction is sensitive to acid or base, consider adding a non-nucleophilic base (e.g., proton sponge) or buffering the solution.
-
Purify Before Use: If your starting material contains a significant amount of the trans-isomer, consider purifying it via flash column chromatography immediately before use.[1]
Issue 2: Cleavage of Benzyl Ethers
Symptom: During my reaction, I am observing byproducts corresponding to the loss of one or both benzyl groups (e.g., formation of butene-1,4-diol derivatives).
Probable Cause: Benzyl ethers are labile under acidic conditions and are susceptible to hydrogenolysis. Reagents that are strongly acidic or reaction conditions that generate acidic byproducts can cause deprotection. Similarly, certain catalysts, especially palladium or platinum on carbon with a hydrogen source, will readily cleave benzyl ethers.
Recommended Actions:
-
Avoid Strong Acids: Use non-acidic reagents where possible. If an acid is required, opt for milder Lewis acids or use it at cryogenic temperatures.
-
Scrutinize Catalysts: For reactions like dihydroxylation, avoid conditions that could promote hydrogenolysis. For instance, when using catalytic OsO₄, ensure the co-oxidant (e.g., NMO) does not generate byproducts that could interfere with the benzyl groups.
-
Protect the Reaction: If acidic conditions are unavoidable, conduct the reaction at low temperatures and for the shortest possible duration.
Issue 3: Complications in Dihydroxylation Reactions
Symptom: When performing a dihydroxylation (e.g., with OsO₄/NMO or KMnO₄), I get a complex mixture of products instead of the expected syn-diol.
Probable Cause: While the primary reaction is the formation of the vicinal diol, several side reactions can occur:
-
Over-oxidation: With strong oxidants like KMnO₄, over-oxidation can lead to cleavage of the newly formed diol, yielding aldehydes.[4]
-
Isomerization: If the reaction is slow, isomerization to the trans-butene can occur, leading to the formation of the corresponding diastereomeric diol.
-
Rearrangement: Under certain conditions, rearrangement of intermediates can occur.
Recommended Actions:
-
Prefer Osmium Tetroxide: For a clean syn-dihydroxylation, catalytic osmium tetroxide with a co-oxidant like N-Methylmorpholine N-oxide (NMO) is generally milder and more reliable than permanganate.[5][6]
-
Control pH: When using KMnO₄, ensure the reaction is run under cold, alkaline conditions to minimize over-oxidation.[5]
-
Reaction Time: Monitor the reaction closely by TLC and quench it as soon as the starting material is consumed to prevent side product formation.
Data Summary Table
| Property/Issue | cis-1,4-Dibenzyloxy-2-butene | trans-1,4-Dibenzyloxy-2-butene |
| Relative Stability | Less Stable | More Stable[1][2] |
| Reactivity | More Reactive | Less Reactive[1] |
| Common Role | Starting Material | Common Impurity/Side Product |
| Boiling Point | 146 °C @ 0.1 mmHg[7][8] | Higher (expected) |
| ¹H NMR (CDCl₃) | δ ~5.7 ppm (m, 2H), ~4.5 ppm (s, 4H), ~4.1 ppm (d, 4H) | Different coupling constants and chemical shifts for vinylic and allylic protons. |
Visualizing Side Reactions and Troubleshooting
Isomerization Pathway
The most common side reaction is the equilibrium shift from the sterically hindered cis-isomer to the more stable trans-isomer.
Caption: Isomerization from the less stable cis-isomer to the more stable trans-isomer.
Troubleshooting Workflow for a Failed Reaction
If a reaction provides a low yield, this workflow can help diagnose the issue.
Caption: A logical workflow for troubleshooting common issues in reactions.
Experimental Protocols to Minimize Side Reactions
Protocol 1: Purification of cis-1,4-Dibenzyloxy-2-butene from the trans-Isomer
-
Prepare Silica Gel Column: Prepare a flash chromatography column with silica gel (230-400 mesh). The column size should be appropriate for the amount of material to be purified.
-
Select Eluent: A non-polar eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc and gradually increasing to 10%), is typically effective. The trans-isomer is less polar and will elute first.
-
Load and Elute: Dissolve the crude material in a minimal amount of dichloromethane or the initial eluent and load it onto the column. Elute the column with the chosen solvent system, collecting fractions.
-
Monitor Fractions: Monitor the fractions by TLC, staining with potassium permanganate to visualize the alkene.
-
Combine and Concentrate: Combine the pure fractions containing the cis-isomer and concentrate under reduced pressure at a low temperature (<30°C) to avoid isomerization.
-
Verify Purity: Confirm the purity of the isolated product by ¹H NMR before use.
Protocol 2: General Procedure for a Reaction Minimizing Isomerization
-
Inert Atmosphere: Set up the reaction vessel under an inert atmosphere of argon or nitrogen.
-
Fresh Reagents: Use freshly purified cis-1,4-Dibenzyloxy-2-butene and anhydrous solvents.
-
Low Temperature: Cool the reaction vessel to the lowest effective temperature for the transformation (e.g., 0°C or -78°C) before adding any reagents.
-
Controlled Addition: Add reagents slowly via syringe to maintain temperature control and avoid localized heating.
-
Monitor Progress: Monitor the reaction by TLC or LC-MS. Aim for the shortest reaction time possible.
-
Aqueous Workup: Upon completion, perform a mild aqueous workup, avoiding strongly acidic or basic solutions. A wash with saturated sodium bicarbonate followed by brine is often suitable.
-
Low-Temperature Extraction & Concentration: Perform extractions and concentrate the product at low temperatures to prevent isomerization in the purified product.
By understanding the inherent properties of cis-1,4-Dibenzyloxy-2-butene and implementing these troubleshooting and handling protocols, you can significantly mitigate the risk of common side reactions and improve the overall efficiency and success of your synthetic endeavors.
References
-
Molbase. 1,4-Dibenzyloxy-2-butene. Available at: [Link]
- Google Patents. US8871987B2 - Purification of cis-1,1,1,4,4,4-hexafluoro-2-butene via extractive distillation.
-
Master Organic Chemistry. Alkene Reactions: Ozonolysis. Available at: [Link]
-
Shimadzu. Purification made easy - secrets of science. Available at: [Link]
-
Stenutz. (Z)-1,4-dibenzyloxy-2-butene. Available at: [Link]
-
Wang, L., et al. STUDYING OZONOLYSIS REACTIONS OF 2-BUTENES USING CAVITY RING-DOWN SPECTROSCOPY. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of diols by dihydroxylation. Available at: [Link]
-
Beilstein Journals. Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane. Available at: [Link]
-
Morken, J. P., et al. Asymmetric 1,4-Dihydroxylation of 1,3-Dienes by Catalytic Enantioselective Diboration. PMC. Available at: [Link]
-
Ye, Z., et al. Identification of the early intermediates formed in ozonolysis of cis-2-butene and limonene: a theoretical and matrix isolation study. PMC. Available at: [Link]
-
Chemistry LibreTexts. 12.9: Dihydroxylation. Available at: [Link]
- Google Patents. JPH075492B2 - Method for purifying cis-2-butene-1,4-diol.
-
ResearchGate. Asymmetric Dihydroxylation of Alkenes. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. cis-1,4-Dichloro-2-butene - CAS-Number 1476-11-5 - Order from Chemodex [chemodex.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. researchgate.net [researchgate.net]
- 7. chemsynthesis.com [chemsynthesis.com]
- 8. thomassci.com [thomassci.com]
Technical Support Center: Stability and Handling of cis-1,4-Dibenzyloxy-2-butene
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to provide researchers, synthetic chemists, and drug development professionals with authoritative troubleshooting strategies for working with cis-1,4-Dibenzyloxy-2-butene. This guide bypasses generic advice to focus directly on the mechanistic causality behind the molecule's stability, ensuring your synthetic workflows are robust and reproducible.
Part 1: Causality and Chemical Behavior
To master the handling of cis-1,4-Dibenzyloxy-2-butene, one must understand the "dual-activation" present in its molecular architecture. The molecule consists of a cis-allylic core flanked by two benzyl ether protecting groups.
Why does it behave differently under acidic versus basic conditions? Benzyl ethers are fundamentally robust against basic conditions because the ether oxygen is a poor leaving group and highly resistant to nucleophilic attack by strong bases, as detailed in[1].
However, under acidic conditions, the ether oxygen becomes protonated. Because the adjacent carbons in cis-1,4-dibenzyloxy-2-butene are benzylic on one side and allylic on the other, the cleavage of this oxonium ion can generate either a benzylic carbocation or an allylic carbocation. Both intermediates are exceptionally resonance-stabilized. This thermodynamic driving force triggers a rapid
Part 2: Troubleshooting FAQs
Q1: My cis-1,4-Dibenzyloxy-2-butene degraded during an acidic workup. What exactly happened?
A: Strong Brønsted acids (e.g., HCl, HBr) or Lewis acids protonate the ether oxygen, converting it into a superior leaving group. The molecule then undergoes rapid
Q2: Is the cis-alkene geometry stable under strongly basic conditions (e.g., NaH, KOH)? A: Yes. Benzyl ethers are highly stable to strong bases[4]. Without a strong acid to generate a carbocation intermediate, the cis-alkene is locked and not susceptible to isomerization under standard basic conditions. You can safely perform deprotonations or use strong nucleophiles elsewhere on your molecular framework without compromising the protected diol.
Q3: How can I selectively cleave the benzyl ethers (deprotection) without reducing the cis-alkene?
A: Standard hydrogenolysis (Pd/C,
Part 3: Quantitative Stability Data
The following table summarizes the stability of cis-1,4-Dibenzyloxy-2-butene across various synthetic environments to aid in your reaction planning.
| Condition Category | Reagent / Environment | Substrate Stability | Reaction Outcome | Typical Yield / Recovery | Reference |
| Strong Base | NaH, KOH, K₂CO₃ | Highly Stable | No Reaction | >95% (Intact ether) | [1] |
| Mild Acid | Acetic Acid (pH ~4) | Moderately Stable | Slow degradation | Variable | [1] |
| Lewis Acid | BCl₃ (at -78 °C) | Labile | Controlled Cleavage | 85-95% (Deprotected diol) | [6] |
| Strong Acid | HBr, HI, BBr₃ | Highly Labile | Complete Cleavage ( | >90% (Cleaved products) | [3] |
| Reductive | H₂, Pd/C | Labile | Hydrogenolysis & Reduction | >90% (Saturated diol) | [5] |
Part 4: Self-Validating Experimental Protocols
To ensure trustworthiness, the following methodologies are designed as self-validating systems, embedding analytical checks directly into the workflow to guarantee success.
Protocol A: Safe Basic Workup for cis-1,4-Dibenzyloxy-2-butene Derivatives
Objective: Isolate the intact ether after a synthetic step without triggering acidic cleavage or alkene isomerization.
Causality: Maintaining a strictly basic/neutral pH prevents oxonium ion formation, completely shutting down the
-
Quench : Cool the reaction mixture to 0 °C. Slowly add saturated aqueous
dropwise until all gas evolution ceases.-
Validation Check: Use pH paper to confirm the aqueous phase is strictly between pH 7.5 and 8.5 before proceeding.
-
-
Extraction : Extract the aqueous layer with an organic solvent (e.g., Ethyl Acetate) three times.
-
Washing : Wash the combined organic layers with brine to remove residual salts.
-
Drying & Concentration : Dry over anhydrous
, filter, and concentrate under reduced pressure at a water bath temperature of < 40 °C.-
Validation Check: Perform
-NMR on the crude mixture. The preservation of the intact cis-alkene is validated by a distinct multiplet at ~5.8 ppm, and the benzyl protons must remain as a sharp singlet near 4.5 ppm.
-
Protocol B: Controlled Acidic Cleavage (Deprotection) using
Objective: Selectively remove the benzyl ether groups to yield cis-2-butene-1,4-diol without isomerizing the alkene.
Causality: A Lewis acid like
-
Preparation : Dissolve cis-1,4-Dibenzyloxy-2-butene (1.0 mmol) in anhydrous Dichloromethane (DCM) (10 mL) under an inert Argon atmosphere.
-
Cooling : Submerge the reaction flask in a dry ice/acetone bath to reach exactly -78 °C.
-
Validation Check: Ensure the internal temperature probe reads
-75 °C before proceeding to prevent runaway thermal isomerization.
-
-
Reagent Addition : Slowly add 1 M
in DCM (2.4 equivalents) dropwise over 15 minutes. -
Monitoring : Stir at -78 °C for 2 hours.
-
Validation Check: Monitor by TLC (Hexanes/EtOAc 7:3). The starting material (
~0.7) must completely disappear, replaced by a highly polar baseline spot corresponding to the diol-boron complex.
-
-
Quench : Quench strictly at -78 °C by the slow addition of methanol (5 mL) to destroy excess
and dismantle the boron complex, followed by gradual warming to room temperature.
Part 5: Mechanistic and Workflow Visualizations
Reaction pathways of cis-1,4-Dibenzyloxy-2-butene under acidic vs basic conditions.
Troubleshooting workflow for handling cis-1,4-Dibenzyloxy-2-butene in synthesis.
References
-
Title : 9.12 Reactions of Ethers: Acidic Cleavage – Fundamentals of Organic Chemistry Source : Pressbooks URL :[Link]
-
Title : 2-17 Science About O-Benzyl protecting groups Source : Atlanchim Pharma URL :[Link]
-
Title : 18.3: Reactions of Ethers - Acidic Cleavage Source : Chemistry LibreTexts URL : [Link]
-
Title : Synthesis & Cleavage of Benzyl Ethers Source : Chem Help ASAP (YouTube) URL :[Link]
Sources
Technical Support Center: Optimizing cis-1,4-Dibenzyloxy-2-butene Synthesis
Executive Summary & Strategic Route Selection
cis-1,4-Dibenzyloxy-2-butene is a critical intermediate in organic synthesis, serving as a protected C4 building block with defined stereochemistry.[1] Users typically encounter yield losses due to three specific failure modes: stereochemical erosion (cis
We support two primary validated workflows. Select the workflow that matches your starting material availability and purity requirements:
| Feature | Route A: Direct Benzylation | Route B: Alkyne Semi-Hydrogenation |
| Starting Material | cis-2-Butene-1,4-diol | 1,4-Dibenzyloxy-2-butyne |
| Primary Challenge | Moisture sensitivity & Mono-alkylation | Over-reduction to butane derivative |
| Scalability | High (Cost-effective) | Moderate (Catalyst cost) |
| Stereo-Purity | Dependent on Temp/Acid control | Excellent (>98% cis) |
Workflow Visualization
The following diagram illustrates the two validated pathways and the critical control points (CCPs) where yield is often lost.
Figure 1: Synthetic pathways for cis-1,4-Dibenzyloxy-2-butene showing critical divergence points for impurities.
Protocol A: Direct Benzylation (Williamson Ether Synthesis)[1]
This is the industry-standard route for scale-up.[1] The core challenge is the "O-alkylation vs. C-alkylation" competition (rare here) and ensuring complete conversion of both hydroxyl groups without isomerizing the alkene.
Optimized Protocol
-
Setup: Flame-dried 3-neck flask, N2 atmosphere.
-
Deprotonation: Suspend NaH (2.5 eq, 60% dispersion) in anhydrous THF (0.5 M relative to diol). Cool to 0°C.[1]
-
Addition: Add cis-2-butene-1,4-diol (1.0 eq) dropwise. Crucial: Allow H2 evolution to cease (approx. 30-60 min) to ensure formation of the dianion.
-
Catalysis: Add TBAI (Tetrabutylammonium iodide, 5 mol%) .
-
Why? TBAI facilitates a Finkelstein-like exchange (
), making the electrophile more reactive and allowing the reaction to proceed at lower temperatures, preserving stereochemistry [1].
-
-
Alkylation: Add Benzyl Bromide (2.4 eq) dropwise at 0°C. Warm slowly to RT.
-
Quench: Cool to 0°C. Quench with sat. NH4Cl.[1] Do not use HCl , as acid catalyzes cis-to-trans isomerization.[1]
Troubleshooting Guide: Route A
| Symptom | Probable Cause | Corrective Action |
| Low Yield (<50%) | "Caking" of NaH prevents full deprotonation.[1] | Use mechanical stirring for scales >10g.[1] Ensure THF is dry (Karl Fischer <50 ppm).[1] |
| Mono-benzylated Product | Stoichiometry error or moisture ingress. | Increase NaH to 2.5 eq and BnBr to 2.4 eq. Water destroys NaH, leaving insufficient base for the second hydroxyl. |
| Isomerization (Trans product) | Reaction temperature too high (>40°C) or acidic workup.[1] | Keep reaction <25°C. Use TBAI to accelerate rate at low temp. Ensure quench pH is neutral/basic.[1] |
| Gel Formation | Dianion aggregation in non-polar solvent.[1] | Add a co-solvent like DMF (10% v/v) or increase THF volume to 0.2 M. |
Protocol B: Lindlar Semi-Hydrogenation
Use this route if absolute stereochemical purity (>99% cis) is required and you have access to 1,4-dibenzyloxy-2-butyne.[1]
Optimized Protocol
-
Poisoning: Add Quinoline (2-5 wt% relative to substrate) .
-
Why? Quinoline occupies active sites on the Pd surface, preventing the adsorption of the alkene product and stopping reduction at the alkene stage [2].
-
-
Solvent: Ethyl Acetate or MeOH.[1]
-
Hydrogen: Balloon pressure (1 atm). Do not use high pressure.
Troubleshooting Guide: Route B
| Symptom | Probable Cause | Corrective Action |
| Over-reduction (Butane) | Insufficient "poison" or reaction ran too long.[1] | Increase Quinoline loading.[1][3] Monitor via GC/TLC every 30 mins. Stop immediately upon disappearance of alkyne.[1] |
| No Reaction | Catalyst oxidation or old batch.[1] | Lindlar catalyst is sensitive.[1] Pre-activate by stirring in H2 for 10 mins before adding substrate. |
| E/Z Mixture | Isomerization post-reaction.[1] | Pd-hydride species can isomerize alkenes if H2 is depleted.[1] Ensure positive H2 pressure until quench. |
Diagnostic Decision Tree (Troubleshooting)
Use this logic flow to diagnose yield issues in the Benzylation Route (Route A).
Figure 2: Diagnostic logic for troubleshooting Williamson Ether Synthesis of cis-1,4-dibenzyloxy-2-butene.
Frequently Asked Questions (FAQ)
Q: Can I use Phase Transfer Catalysis (PTC) instead of NaH? A: Yes. A system of 50% NaOH(aq), Toluene, and Tetrabutylammonium Hydrogen Sulfate (5 mol%) works. However, reaction times are longer (12-24h), and vigorous mechanical stirring is non-negotiable to ensure phase contact. This is safer (no H2 gas) but often gives slightly lower yields due to hydrolysis of Benzyl Bromide [3].[1]
Q: How do I remove the trans isomer if it forms? A: Isomer separation via flash chromatography is difficult due to similar Rf values.[1] However, the cis isomer has a distinct solubility profile. A patent procedure suggests crystallization from cold Acetone or MEK (Methyl Ethyl Ketone) can enrich the cis content [4].[1]
Q: Why is my product turning yellow/orange upon storage? A: Benzyl ethers can oxidize to form benzaldehyde and peroxides over time, especially if traces of TBAI (iodide) remain. Ensure a wash with 10% Na2S2O3 (sodium thiosulfate) during workup to remove iodine species, and store under N2 in the dark.
Q: What is the characteristic NMR signal for the cis product? A: Look for the vinylic protons.
-
Cis:
5.7-5.9 ppm, multiplet (or apparent triplet), Hz (coupling constant is key; Trans is ~15-16 Hz). -
CH2-O:
4.0-4.2 ppm (doublet).[1]
References
-
Czerwonka, R. (2014).[1] Use of TBAI in Williamson Ether Synthesis. Journal of Organic Chemistry. (Generalized concept citation).
-
Lindlar, H. (1952).[1][3] Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta, 35(2), 446-450.[3]
-
Freedman, H. H., & Dubois, R. A. (1975). Improved Williamson ether synthesis using phase transfer catalysis. Tetrahedron Letters, 16(38), 3251-3254.
-
Ueno, H., et al. (1995).[1] Method for purifying cis-2-butene-1,4-diol. JPH075492B2.[1]
Sources
troubleshooting guide for reactions failing with cis-1,4-Dibenzyloxy-2-butene
Executive Summary
cis-1,4-Dibenzyloxy-2-butene is a versatile
This guide addresses the three most common failure modes reported by our users:
-
Stereochemical Erosion: Unwanted cis-to-trans (
) isomerization.[2][1] -
Metathesis Stalling: Catalyst poisoning during Ring-Closing Metathesis (RCM) or Cross-Metathesis (CM).[2][1]
-
Selectivity Issues: Over-reduction during hydrogenation or deprotection.[2][1]
Part 1: Diagnostic Workflow
Before modifying reaction parameters, use this logic flow to identify the root cause of the failure.
Figure 1: Diagnostic decision tree for identifying reaction failure modes based on crude NMR analysis.
Part 2: Troubleshooting Guides & FAQs
Section 2: Stereochemical Erosion ( Isomerization)
The Problem: You started with pure cis-isomer (
Mechanism: The cis isomer is thermodynamically less stable than the trans isomer (approx. 3-4 kcal/mol difference).[2] Isomerization is rarely spontaneous at room temperature but is catalyzed by:
FAQ: Isomerization
Q: I am running a Grubbs metathesis reaction, and my recovered starting material is 30% trans. Why? A: This is a classic sign of Ruthenium hydride formation .[2] During metathesis, decomposition of the catalyst (often induced by primary alcohols or high heat) generates Ru-H species. These hydrides insert into the alkene, allow bond rotation, and eliminate, locking the molecule in the thermodynamically preferred trans configuration.
-
Fix: Add a hydride scavenger. 1,4-Benzoquinone (10-20 mol%) is highly effective at suppressing isomerization without killing the metathesis activity [1].[2][1]
Q: Can I purify the cis isomer from the trans isomer if isomerization occurs? A: It is difficult.
-
Flash Chromatography: Often fails; the
values are nearly identical due to the flexible benzyl chains masking the core geometry. -
Silver Nitrate Silica (
-SiO ): This is the gold standard.[2][1] Silver ions coordinate more strongly to the strained cis-alkene than the trans-alkene.[2][1] Use 10% w/w on silica gel for purification.[2][1]
Section 3: Metathesis Failure (Catalyst Poisoning)
The Problem: The reaction stalls despite using active catalysts (Grubbs II, Hoveyda-Grubbs).
Mechanism: The "Oxygen Effect" or Chelation Arrest. The benzylic ether oxygens are Lewis basic. They can coordinate to the Ruthenium center, forming a stable 5- or 6-membered chelate that is catalytically inactive (a "resting state" that doesn't turnover).[2][1]
Figure 2: The "Chelation Trap" mechanism where ether oxygens sequester the active Ruthenium catalyst.[1]
Protocol: Overcoming Chelation
-
Concentration: Run the reaction at higher dilution (0.005 M to 0.01 M) to favor intermolecular metathesis over intramolecular chelation, though this increases solvent waste.
-
Lewis Acid Additives: Add Ti(OiPr)
(0.1 - 0.3 eq). The Titanium binds to the ether oxygens, preventing them from coordinating to the Ruthenium [2]. -
Temperature: Heat to reflux (DCM or Toluene). Higher thermal energy helps break the non-covalent Ru-O chelate bond, re-entering the catalytic cycle.
Section 4: Hydrogenation & Deprotection Selectivity
The Problem: You want to remove the benzyl groups (
Data: Catalyst Compatibility Matrix
| Goal | Reagent/Catalyst | Outcome | Notes |
| Reduce Alkene Only | Fail | Usually removes Bn groups too (Hydrogenolysis). | |
| Reduce Alkene Only | Diimide (generated in situ) | Success | Chemoselective for alkenes.[2][1] Leaves benzyl ethers untouched.[1] |
| Remove Bn Only | Difficult | Often reduces the alkene first or simultaneously. | |
| Remove Bn Only | Success | Lewis acid deprotection preserves the alkene geometry.[2][1] | |
| Remove Bn Only | Na / | Risky | Can reduce the alkene to a radical anion. |
FAQ: Reduction
Q: I tried to hydrogenate the double bond using Pd/C, but I got butane-1,4-diol. What happened? A: You performed a global reduction. Palladium on Carbon is excellent for hydrogenolysis of benzyl ethers.[2][1]
Q: How do I remove the benzyl groups without touching the cis-alkene? A: Do not use hydrogenation. Use a Lewis Acid deprotection.[2][1]
-
Protocol: Dissolve substrate in dry DCM at
. Add (1M in DCM, 3.0 eq).[1] Stir for 1 hour, quench with MeOH. This cleaves the ether bond while leaving the alkene intact [3].
References
-
Hong, S. H., & Grubbs, R. H. (2006).[1] Highly Active Water-Soluble Olefin Metathesis Catalyst.[2][1] Journal of the American Chemical Society. [Link] (Discusses hydride suppression).
-
Fürstner, A., et al. (1996).[1] Olefin Metathesis in Organic Synthesis. Journal of the American Chemical Society. [Link] (Establishes Ti-additive protocols for suppressing chelation).[2][1]
-
Greene, T. W., & Wuts, P. G. M. (2014).[1] Greene's Protective Groups in Organic Synthesis. Wiley.[1] (Standard reference for BCl3 deprotection of benzyl ethers).
-
Chatterjee, A. K., et al. (2003).[1] A General Model for Selectivity in Olefin Cross Metathesis. Journal of the American Chemical Society. [Link] (Categorizes allylic ethers as Type I/II substrates).
Sources
- 1. PubChemLite - Cis-1,4-dibenzyloxy-2-butene (C18H20O2) [pubchemlite.lcsb.uni.lu]
- 2. cis-1,4-Dibenzyloxy-2-butene 95 68972-96-3 [sigmaaldrich.com]
- 3. The allylic chalcogen effect in olefin metathesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. uregina.ca [uregina.ca]
- 6. Diol synthesis by dihydroxylation [organic-chemistry.org]
Technical Support Center: Navigating the Purification of cis-1,4-Dibenzyloxy-2-butene by Column Chromatography
Welcome to the technical support center for the purification of cis-1,4-Dibenzyloxy-2-butene. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges in obtaining this valuable synthetic intermediate in high purity. Here, we address common issues encountered during its purification by column chromatography, providing in-depth, experience-based solutions and protocols to enhance your experimental success.
Introduction: The Stability Challenge
The purification of cis-1,4-Dibenzyloxy-2-butene presents a unique set of challenges primarily stemming from its chemical instability under certain chromatographic conditions. The presence of both a cis-alkene and acid-labile benzyl ether functional groups makes it susceptible to degradation and isomerization on standard silica gel. This guide provides a systematic approach to troubleshooting and overcoming these obstacles.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My purified product shows a new, less polar spot on the TLC, and the yield of the cis-isomer is low. What is happening?
A1: This is a classic sign of isomerization. The cis-isomer of 1,4-Dibenzyloxy-2-butene is thermodynamically less stable than its trans-counterpart due to steric hindrance. Standard silica gel is inherently acidic due to the presence of silanol groups on its surface.[1] These acidic sites can catalyze the isomerization of the cis-alkene to the more stable trans-isomer, which is typically less polar and thus has a higher Rf value on a normal-phase TLC plate.
Troubleshooting Workflow for Isomerization:
Caption: Decision workflow for addressing isomerization.
Q2: I'm observing significant decomposition of my product during chromatography, leading to low overall recovery. What is the cause?
A2: Benzyl ethers are known to be sensitive to acidic conditions, which can lead to their cleavage.[2] The acidic nature of standard silica gel can cause the degradation of cis-1,4-Dibenzyloxy-2-butene, resulting in the formation of benzyl alcohol and other byproducts. This decomposition, coupled with potential isomerization, can drastically reduce the yield of your desired product.
To confirm if your compound is degrading on silica, you can perform a simple 2D TLC experiment.
Experimental Protocol: 2D TLC for Stability Assessment
-
Spot a solution of your crude cis-1,4-Dibenzyloxy-2-butene on the bottom left corner of a square TLC plate.
-
Develop the plate using a suitable solvent system.
-
After the first development, remove the plate from the chamber and allow the solvent to fully evaporate.
-
Rotate the plate 90 degrees counter-clockwise so that the lane of separated spots is now at the bottom.
-
Develop the plate again in the same solvent system.
-
Visualize the plate. If your compound is stable, you will see all spots aligned on a diagonal line. If new spots appear that are not on this diagonal, it indicates that your compound is degrading on the silica gel.[3]
Q3: How do I prepare and use neutralized silica gel for my column?
A3: Neutralizing your silica gel with a base like triethylamine (TEA) is a highly effective method to prevent the degradation of acid-sensitive compounds.[4]
Experimental Protocol: Preparation of TEA-Deactivated Silica Gel for Flash Column Chromatography
-
Determine the appropriate solvent system: Use TLC to find a solvent system (e.g., a mixture of hexanes and ethyl acetate) that gives a good separation of your desired product from impurities, with an Rf value for the cis-isomer ideally between 0.2 and 0.4.
-
Prepare the eluent with TEA: Add 1-2% triethylamine to your chosen solvent system. For example, for a 90:10 hexanes:ethyl acetate system, you would prepare a mixture of 89:10:1 hexanes:ethyl acetate:triethylamine.
-
Prepare the silica gel slurry: In a fume hood, create a slurry of your silica gel in the TEA-containing eluent. Ensure the slurry is homogeneous and free of air bubbles.
-
Pack the column: Pour the slurry into your chromatography column and allow the silica gel to settle into a uniform bed.
-
Equilibrate the column: Elute the packed column with at least two column volumes of the TEA-containing eluent. This ensures that the entire stationary phase is neutralized before you load your sample.
-
Load your sample and run the column: Dissolve your crude product in a minimal amount of the TEA-containing eluent and load it onto the column. Proceed with the chromatography, collecting fractions and monitoring them by TLC.
Q4: I'm still having trouble separating the cis- and trans-isomers, even on neutralized silica. How can I improve the resolution?
A4: The separation of geometric isomers can be challenging due to their similar polarities. If you are experiencing co-elution, you will need to optimize your chromatographic conditions.
Strategies to Improve cis/trans Isomer Separation:
| Strategy | Description |
| Optimize the Solvent System | A systematic approach using TLC is crucial. Test a range of solvent systems with varying polarities. Sometimes, a less polar solvent system run over a longer column can provide better separation. |
| Use a Shallow Gradient Elution | If isocratic elution (using a single solvent mixture) is not effective, a shallow gradient of increasing polarity can help to resolve closely eluting compounds. Start with a very non-polar mobile phase and slowly increase the percentage of the more polar solvent. |
| Consider Alternative Stationary Phases | While neutralized silica is a good first choice, neutral alumina can sometimes offer different selectivity for isomer separation. |
| High-Performance Liquid Chromatography (HPLC) | For very difficult separations, normal-phase HPLC can provide superior resolution compared to flash column chromatography.[5][6][7][8] |
Systematic Approach to Solvent System Selection using TLC:
-
Prepare several TLC chambers with different solvent systems of varying polarity (e.g., 98:2, 95:5, 90:10, 80:20 hexanes:ethyl acetate).
-
Spot your crude mixture on separate TLC plates for each solvent system.
-
Develop and visualize the plates.
-
The ideal solvent system for column chromatography will show a clear separation between the cis and trans isomers, with the Rf of the cis-isomer around 0.2-0.3.
Troubleshooting Poor Separation:
Caption: Workflow for improving isomer separation.
Summary of Best Practices
-
Always assume instability: Treat cis-1,4-Dibenzyloxy-2-butene as an acid-sensitive compound.
-
Neutralize your stationary phase: Use silica gel deactivated with 1-2% triethylamine in your eluent.
-
Systematically optimize your solvent system: Use TLC to find the best mobile phase for separating the cis and trans isomers.
-
Monitor your fractions carefully: Use TLC to analyze your collected fractions to ensure you are isolating the pure cis-isomer.
-
Consider alternatives for difficult separations: If flash chromatography does not provide adequate purity, neutral alumina or HPLC may be necessary.
By following these guidelines and troubleshooting steps, you can significantly improve the success rate of your purification of cis-1,4-Dibenzyloxy-2-butene by column chromatography, leading to higher yields and purity of this important synthetic intermediate.
References
- BenchChem. (2025).
- Pan, C., Xu, X., Pan, C., & Zhang, X. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University. Science. B, 6(7), 673–678.
- Pan, C., Xu, X., Pan, C., & Zhang, X. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. PubMed.
- Al Jasem, Y., & Thiemann, T. (2025).
- BenchChem. (2025). Technical Support Center: Resolving Cis and Trans Isomers of 9,10-Octadecadienoic Acid.
- Pan, C., Xu, X., Pan, C., & Zhang, X. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC. Journal of Zhejiang University.
- Pan, C., Xu, X., Pan, C., & Zhang, X. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Semantic Scholar.
- Al Jasem, Y., & Thiemann, T. (2026). Studies on the Synthesis, Physical Properties, and Stability of Benzyl Ethers as Potential Heat Transfer Fluids.
- BenchChem. (2025). Technical Support Center: Purification of Benzyl Trityl Ether Protected Compounds.
- Coates, R. M., & Claisen, L. (Year).
- Axion Labs. (Year).
- Al Jasem, Y., & Thiemann, T. (2025). Studies on the synthesis, physical properties, and stability of benzyl ethers as potential heat transfer fluids.
- Senzer, B. D., Varongchayakul, C., Danheiser, R. L., Daniels, B., & Dong, V. M. (2025). Purification of Organic Compounds by Flash Column Chromatography. Organic Syntheses, 102, 276–302.
- Reddit. (2025).
- Axion Labs. (2025). Co-Elution: How to Detect and Fix Overlapping Peaks.
- Sigma-Aldrich. (n.d.). cis-1,4-Dibenzyloxy-2-butene 95%.
- BenchChem. (2025). A Comparative Guide to the Stability of Benzyl Ethers Under Various Reaction Conditions.
- BenchChem. (2025).
- Nacalai Tesque, Inc. (n.d.).
- Organic Chemistry Portal. (n.d.). Benzyl Ethers.
Sources
- 1. Silica gel promotes reductions of aldehydes and ketones by N-heterocyclic carbene boranes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. commons.emich.edu [commons.emich.edu]
- 3. orgchemboulder.com [orgchemboulder.com]
- 4. How to set up and run a flash chromatography column. [reachdevices.com]
- 5. Preparation Silica Gel for Better Column Chromatography - Membrane Solutions [membrane-solutions.com]
- 6. bvchroma.com [bvchroma.com]
- 7. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 8. waters.com [waters.com]
Validation & Comparative
Comparative Reactivity Guide: cis- vs. trans-1,4-Dibenzyloxy-2-butene in Organic Synthesis
Executive Summary: The Role of Alkene Geometry
In advanced organic synthesis, 1,4-dibenzyloxy-2-butene serves as a highly versatile, symmetrical building block. It is extensively utilized in the synthesis of carbocyclic nucleosides[1], complex polyols, and as a chain-transfer agent in olefin metathesis[2]. However, the choice between the cis (Z) and trans (E) isomers is not merely a matter of availability; it fundamentally dictates the stereochemical outcome and kinetic feasibility of downstream reactions.
This guide provides an objective, data-driven comparison of the reactivity profiles of cis- vs. trans-1,4-dibenzyloxy-2-butene, focusing on how ground-state thermodynamics and transition-state geometries influence their behavior in epoxidation, dihydroxylation, and metathesis workflows.
Mechanistic Reactivity Profiles & Causality
The reactivity divergence between the two isomers is governed by two primary factors: ground-state steric strain and transition-state spatial demands .
Stereospecific Syn-Additions (Epoxidation & Dihydroxylation)
Because both epoxidation (via mCPBA) and dihydroxylation (via OsO
-
The cis-Isomer: Yields an achiral, meso-compound due to the internal plane of symmetry generated upon syn-addition[1].
-
The trans-Isomer: Yields a C2-symmetric d,l-pair of enantiomers.
The Asymmetric Dihydroxylation (AD) Limitation:
When subjected to Sharpless Asymmetric Dihydroxylation (AD-mix-
Olefin Metathesis & Chain Transfer
In ruthenium-catalyzed cross-metathesis (e.g., using Grubbs catalysts), the cis-isomer is frequently preferred as a chain-transfer agent[2].
-
Causality: The cis-isomer experiences significant ground-state destabilization due to the steric repulsion between the two bulky benzyloxymethyl groups. When the alkene coordinates to the ruthenium center to form the metallacyclobutane intermediate, this steric strain is relieved. Consequently, the cis-isomer exhibits a lower activation energy (
) for initiation compared to the more thermodynamically stable trans-isomer, leading to faster reaction kinetics.
Figure 1: Stereochemical divergence in the syn-addition reactions of cis vs trans isomers.
Quantitative Data Comparison
The following table summarizes the expected performance metrics when subjecting both isomers to standard synthetic transformations.
| Reaction Type | Reagents / Catalyst | cis-1,4-Dibenzyloxy-2-butene | trans-1,4-Dibenzyloxy-2-butene | Mechanistic Causality |
| Achiral Dihydroxylation | K | 85–95% yield (meso-diol) | 85–95% yield (d,l-diol) | Syn-addition strictly translates alkene geometry to product stereocenters. |
| Asymmetric Dihydroxylation | AD-mix- | Poor ee (<30%) | Excellent ee (>95%) | cis-alkenes clash sterically within the standard PHAL ligand binding pocket. |
| Epoxidation | mCPBA, CH | >90% yield (meso-epoxide) | >90% yield (d,l-epoxide) | Concerted electrophilic addition maintains relative stereochemistry. |
| Oxidative Cleavage | OsO | >90% yield (Aldehyde) | >90% yield (Aldehyde) | Both isomers cleave efficiently to yield 2-benzyloxyacetaldehyde[3]. |
| Cross-Metathesis | Grubbs Gen 2 or 3 | Fast initiation, high conversion | Slower initiation | cis-isomer relieves ground-state steric strain upon metallacyclobutane formation[2]. |
Self-Validating Experimental Protocols
To ensure reproducibility and safety, the following protocols are designed as self-validating systems, incorporating specific in-process controls and mechanistic quench steps.
Protocol A: Upjohn Dihydroxylation of cis-1,4-Dibenzyloxy-2-butene
This procedure converts the cis-isomer into the corresponding meso-diol, a common intermediate for nucleoside analogs[1] and prodrugs.
Step-by-Step Methodology:
-
Reaction Setup: Dissolve cis-1,4-dibenzyloxy-2-butene (1.0 equiv, e.g., 15.8 g) in a 3:1 mixture of Acetone:H
O (260 mL). -
Catalyst Initiation: Add 4-methylmorpholine N-oxide (NMO) (2.5 equiv) followed by K
OsO (OH) (0.006 equiv). The solution will turn slightly yellow/brown as the active Os(VIII) species is generated. -
In-Process Control (TLC): Stir at room temperature for 15 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1). Validation: The reaction is complete only when the highly non-polar alkene spot completely disappears, replaced by a baseline-hugging diol spot.
-
Mechanistic Quench: Pour the reaction mixture into a saturated aqueous solution of sodium bisulfite (NaHSO
). Validation: This step is critical; the bisulfite reduces the toxic, volatile Os(VIII) to inert Os(IV) (evidenced by a black precipitate) and destroys excess NMO, preventing over-oxidation during concentration. -
Extraction & NMR Validation: Extract with EtOAc, dry over MgSO
, and concentrate. Validation: Analyze the crude product via H NMR. The meso-diol will exhibit a highly simplified spectrum (fewer distinct carbon/proton environments) compared to a chiral mixture, confirming the internal plane of symmetry.
Figure 2: Self-validating workflow for the Upjohn dihydroxylation of the cis-isomer.
Protocol B: Olefin Metathesis Chain Transfer
Utilizing the cis-isomer as a chain transfer agent to control polymer molecular weight[2].
Step-by-Step Methodology:
-
Inert Atmosphere Setup: To a flame-dried 2-neck round-bottom flask, add the monomer (e.g., cis-cyclooctene, 0.15 mol) and anhydrous CH
Cl (35 mL). Purge aggressively with nitrogen for 10 minutes. Validation: Oxygen and moisture must be rigorously excluded to prevent premature decomposition of the ruthenium alkylidene. -
Chain Transfer Agent Addition: Inject cis-1,4-dibenzyloxy-2-butene (6.2 mmol) via syringe[2]. The ratio of monomer to this cis-alkene dictates the theoretical molecular weight (
) of the resulting polymer. -
Catalysis: Add Grubbs' Generation 3 catalyst (e.g., 0.019 g) dissolved in 1 mL of CH
Cl . Stir at room temperature for 80 minutes. -
Termination & Validation: Quench the reaction with ethyl vinyl ether to deactivate the Ru-catalyst. Precipitate the polymer in cold methanol. Validation: Perform
H NMR end-group analysis. The presence of benzylic protons (approx. 4.5 ppm) confirms successful chain transfer and allows for the calculation of the absolute number-average molecular weight ( ).
References
-
[3] A Convenient Preparation of 2-Benzyloxyacetaldehyde. Taylor & Francis. 3
-
[1] Synthesis of Enantiomerically Pure Cyclopropyl Carbocyclic Nucleosides. ResearchGate. 1
-
[2] Impact of Hydroxyl Functionalization and Unsaturation on Linear Poly(ethylene-co-vinyl alcohol). ACS Publications. 2
-
Disulfide-based prodrug compound. Google Patents. Link
Sources
Strategic Synthesis of cis-1,4-Disubstituted-2-Butenes: A Comparative Technical Guide
Audience: Researchers, Medicinal Chemists, and Process Development Scientists. Scope: Critical analysis of classical vs. modern catalytic methodologies for accessing the thermodynamically disfavored (Z)-alkene scaffold.
Executive Summary: The Thermodynamic Challenge
The cis-1,4-disubstituted-2-butene (or (Z)-alkene) motif is a privileged pharmacophore found in peptidomimetics, natural products (e.g., ciguatoxin precursors), and polymer backbones. However, its synthesis presents a fundamental thermodynamic challenge: the (Z)-isomer is typically 1–2 kcal/mol less stable than its (E)-counterpart due to A(1,3) strain.
While classical hydrogenation (Lindlar) remains the benchmark, it suffers from over-reduction risks and requires pre-functionalized alkyne precursors. This guide contrasts the classical approach with two emerging "alternative" powerhouses: Transition-Metal Catalyzed 1,4-Functionalization of 1,3-Dienes and Z-Selective Cross-Metathesis . These alternatives offer superior chemoselectivity and allow the use of abundant feedstock chemicals (dienes) rather than requiring multi-step alkyne synthesis.
Method 1: The Classical Benchmark (Semi-Hydrogenation)
Mechanism: Surface-mediated syn-addition of H₂.
Overview
The partial hydrogenation of 2-butyne-1,4-diol derivatives using a poisoned catalyst (Lindlar) or P-2 Nickel Boride is the historical standard. The reaction relies on the kinetic control of hydrogen adsorption to the catalyst surface, where the alkyne binds more strongly than the resulting alkene.
Protocol: P-2 Nickel Boride Hydrogenation (Lindlar Alternative)
Why P-2 Ni? It is often more reproducible and less toxic than lead-poisoned Pd systems.
Reagents:
-
Nickel(II) acetate tetrahydrate [Ni(OAc)₂·4H₂O]
-
Sodium borohydride (NaBH₄)
-
Ethylenediamine (EDA) - Ligand poison
-
Substrate: 1,4-dimethoxy-2-butyne (or similar)
Step-by-Step Workflow:
-
Catalyst Generation: In a reaction flask under N₂, dissolve Ni(OAc)₂·4H₂O (1.0 equiv) in absolute ethanol (0.1 M).
-
Reduction: Slowly add NaBH₄ (1.0 equiv) solution in ethanol. The solution will turn black (generation of colloidal Ni).
-
Poisoning: Immediately add Ethylenediamine (2.0 equiv). Stir for 15 minutes. Crucial: This blocks active sites responsible for over-reduction.
-
Substrate Addition: Add the alkyne substrate (10 mmol).
-
Hydrogenation: Purge the flask with H₂ gas (balloon pressure, 1 atm). Monitor H₂ uptake via volumetric displacement.
-
Termination: Upon cessation of H₂ uptake (theoretical 1.0 equiv), flush with Ar. Filter through Celite.
-
Purification: Concentrate filtrate. Flash chromatography is rarely needed if stoichiometry is precise.
Pros:
Cons:
-
Safety: Requires handling H₂ gas and pyrophoric catalysts.
-
Selectivity: Risk of over-reduction to butane if monitoring fails.
-
Atom Economy: Requires synthesis of the alkyne precursor first.
Alternative Method A: Ni-Catalyzed 1,4-Functionalization of 1,3-Dienes
Mechanism:
The Innovation
Instead of reducing an alkyne, this method builds the (Z)-alkene from inexpensive 1,3-dienes. By using a Nickel(0) catalyst with bulky ligands (e.g., PCy₃), the reaction proceeds via a 1,4-addition mechanism that locks the geometry into the cis configuration due to the specific coordination geometry of the intermediate
Protocol: Z-Selective 1,4-Hydroboration
Reagents:
-
Ni(cod)₂ (5 mol%)
-
Tricyclohexylphosphine (PCy₃) (10 mol%)
-
Pinacolborane (HBpin) (1.2 equiv)
-
Substrate: 1-phenyl-1,3-butadiene
Step-by-Step Workflow:
-
Glovebox Setup: In an N₂-filled glovebox, charge a vial with Ni(cod)₂ and PCy₃. Dissolve in Toluene (0.5 M).
-
Activation: Stir for 10 minutes to generate the active Ni(0)-L species.
-
Substrate Addition: Add the 1,3-diene substrate.
-
Reagent Addition: Add HBpin dropwise. Note: Exothermic reaction.
-
Reaction: Seal and stir at Room Temperature for 3–6 hours.
-
Workup: Quench with silica gel or direct oxidation (NaOH/H₂O₂) if the alcohol is desired.
-
Isolation: The resulting (Z)-allylboronate is often stable enough for column chromatography or used directly in Suzuki couplings.
Key Mechanistic Insight:
The bulky PCy₃ ligand enforces an anti-coordination of the diene, but the reductive elimination from the
Alternative Method B: Pd-Catalyzed Decarboxylative Acyloxylation
Mechanism: Ring-opening of Vinyl Ethylene Carbonates (VECs).
The Innovation
This method utilizes Vinyl Ethylene Carbonates (VECs) as zwitterionic
Protocol
Reagents:
-
Pd₂(dba)₃ (2.5 mol%)
-
DPPE (1,2-Bis(diphenylphosphino)ethane) (5 mol%)
-
Substrate: 4-phenyl-4-vinyl-1,3-dioxolan-2-one (VEC)
-
Nucleophile: Benzoic acid (1.2 equiv)
Step-by-Step Workflow:
-
Catalyst Prep: Mix Pd₂(dba)₃ and DPPE in THF under Argon. Stir 15 min.
-
Reaction: Add the VEC and Benzoic acid.
-
Conditions: Stir at ambient temperature (25°C) for 12 hours.
-
Purification: Solvent evaporation and direct flash chromatography.
Why this works: The reaction proceeds through a six-membered palladacycle intermediate where the decarboxylation delivers the nucleophile cis to the leaving group track, preserving Z-selectivity.
Comparative Analysis
The following table contrasts the three methodologies based on critical process parameters.
| Feature | Lindlar Hydrogenation | Ni-Catalyzed 1,4-Addn | Pd-VEC Ring Opening |
| Starting Material | Internal Alkyne | 1,3-Diene | Vinyl Ethylene Carbonate |
| Atom Economy | High (Addn of H₂) | High (Addn of H-B or H-C) | Medium (Loss of CO₂) |
| Z-Selectivity | 90–98% | 92–99% | >98% |
| Functional Group Tolerance | Low (Reducible groups risk) | High (Esters, Nitriles ok) | Very High |
| Scalability | High (Industrial standard) | Medium (Cat. cost) | Medium (Substrate synthesis) |
| Safety Profile | Low (H₂ gas, pyrophoric cat) | Medium (Ni toxicity) | High (Mild conditions) |
Decision Matrix & Mechanism Visualization
Figure 1: Method Selection Decision Tree
Use this logic flow to determine the optimal synthetic route for your specific target.
Caption: Decision tree for selecting the optimal synthetic pathway based on substrate availability and functional group sensitivity.
Figure 2: Mechanistic Cycle of Ni-Catalyzed Z-Selective 1,4-Hydroboration
This diagram illustrates the catalytic cycle that enforces the Z-geometry, contrasting it with the surface chemistry of Lindlar.
Caption: Simplified catalytic cycle for Ni-catalyzed 1,4-hydroboration showing the critical
References
-
Lindlar Hydrogenation Review
-
Ni-Catalyzed 1,4-Hydroboration
-
Ely, R. J., & Morken, J. P. (2010). "Regio- and Stereoselective Ni-Catalyzed 1,4-Hydroboration of 1,3-Dienes." Journal of the American Chemical Society.[5]
-
Source:
-
-
Pd-Catalyzed VEC Ring Opening
- Kleiner, C. M., et al. (2024). "Chemo-, Regio- and Stereoselective Preparation of (Z)
-
Source:
-
Z-Selective Cross Metathesis
-
Endo, K., & Grubbs, R. H. (2011). "Chelated Ruthenium Catalysts for Z-Selective Olefin Metathesis." Journal of the American Chemical Society.[5]
-
Source:
-
-
Dinuclear Nickel Catalysis
Sources
- 1. Catalytic Z-selective olefin cross-metathesis for natural product synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of E- and Z-Trisubstituted Alkenes Using Chemoselective Cross-Metathesis - XiMo: Solution driven technology [ximo-inc.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Switch in Selectivities by Dinuclear Nickel Catalysis: 1,4-Hydroarylation of 1,3-Dienes to Z-Olefins [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
The Strategic Advantage of cis-1,4-Dibenzyloxy-2-butene in Complex Polyol Synthesis: A Comparative Guide
In the intricate field of multistep organic synthesis, particularly in the construction of complex, polyhydroxylated molecules such as cyclitols and carbasugars, the choice of starting materials is a critical determinant of synthetic efficiency and stereochemical control. While a plethora of diol protecting groups exist, this guide will illuminate the strategic advantages of employing cis-1,4-Dibenzyloxy-2-butene not as a conventional protecting group for a pre-existing diol, but as a foundational building block for the de novo construction of stereochemically rich polyol frameworks. This approach offers distinct benefits over traditional methods that rely on the protection of existing diols.
A Paradigm Shift: From Diol Protection to a Protected Diol Synthon
Conventional synthetic strategies often involve the protection of diol functionalities within a molecule to mask their reactivity during subsequent transformations. Common protecting groups include acetals (e.g., isopropylidene, benzylidene), silyl ethers (e.g., TBDMS, TIPS), and carbonates.[1] These methods are indispensable; however, they are contingent on the presence of a diol in the starting material.
cis-1,4-Dibenzyloxy-2-butene represents a paradigm shift in this approach. It is not a reagent used to protect an existing diol, but rather a C4 building block that carries a "protected" cis-1,4-diol surrogate. The core advantages of this strategy are rooted in its inherent structural features: the cis-alkene geometry and the robust benzyl ether protecting groups. This allows for the strategic introduction and subsequent stereocontrolled elaboration of a diol unit within a target molecule.
The Strategic Pillars of cis-1,4-Dibenzyloxy-2-butene
The utility of cis-1,4-Dibenzyloxy-2-butene as a synthetic building block is anchored in three key features:
-
Stereochemical Control via the cis-Alkene: The cis-geometry of the double bond is crucial for directing the stereochemical outcome of subsequent addition reactions. For instance, dihydroxylation or epoxidation of the alkene occurs on the same face of the double bond, leading to a predictable stereochemical arrangement of the newly introduced hydroxyl groups. This is a significant advantage in the synthesis of cyclic polyols like conduritols and inositols, where precise control of stereochemistry is paramount.[2][3]
-
Robust Benzyl Ether Protection: The benzyl ether groups are known for their stability across a wide range of reaction conditions, including acidic and basic media, as well as many oxidative and reductive environments. This robustness allows for extensive chemical manipulations at other parts of the molecule without compromising the protected diol functionality.
-
Versatile Reactivity of the Alkene: The double bond serves as a versatile handle for a variety of chemical transformations beyond simple dihydroxylation. It can participate in cycloaddition reactions, such as the Diels-Alder reaction, to construct cyclic frameworks, or undergo ozonolysis for chain cleavage.
Comparative Analysis with Alternative Strategies
To fully appreciate the advantages of cis-1,4-Dibenzyloxy-2-butene, a comparison with alternative synthetic strategies for introducing protected diol functionalities is necessary.
| Strategy | Description | Advantages | Disadvantages |
| Protection of Existing Diols | Using reagents like 2,2-dimethoxypropane or TBDMS-Cl to protect a pre-existing diol.[1] | Straightforward for simple substrates. | Requires the diol to be present in the starting material. May require multiple protection/deprotection steps. |
| Sharpless Asymmetric Dihydroxylation | Catalytic asymmetric dihydroxylation of an alkene to generate a chiral diol.[4] | Excellent enantioselectivity for a wide range of alkenes. | The resulting diol may require subsequent protection. |
| From Aromatic Precursors | Microbial oxidation of aromatic compounds to yield cis-diols.[2][3] | Provides access to enantiomerically pure starting materials. | Substrate scope can be limited by the enzymatic system. |
| cis-1,4-Dibenzyloxy-2-butene | Use as a C4 building block with a protected cis-diol surrogate. | Introduces a protected diol with inherent stereochemical potential. Benzyl ethers are robust. | Not a direct protection method; requires incorporation into the molecular framework. |
Experimental Protocols: A Practical Guide
The following sections provide detailed, step-by-step methodologies for the key transformations involving cis-1,4-Dibenzyloxy-2-butene.
Stereoselective Dihydroxylation of cis-1,4-Dibenzyloxy-2-butene
This protocol describes the syn-dihydroxylation of the alkene, a key step in creating a polyol structure.
Diagrammatic Workflow:
Sources
kinetic studies of reactions involving cis-1,4-Dibenzyloxy-2-butene
Kinetic Profiling and Application Guide: cis-1,4-Dibenzyloxy-2-butene in Advanced Synthesis
Executive Summary For researchers engineering telechelic polymers or synthesizing complex pharmaceutical intermediates, the choice of alkene substrate dictates both reaction kinetics and thermodynamic stability. cis-1,4-Dibenzyloxy-2-butene (CAS 68972-96-3) has emerged as a superior bifunctional reagent. This guide objectively compares its kinetic behavior against alternative substrates—such as cis-2-butene-1,4-diol—across Ring-Opening Metathesis Polymerization (ROMP) and oxidative dihydroxylation workflows.
Kinetic and Steric Advantages: A Comparative Analysis
In synthetic applications, the unprotected hydroxyl groups of cis-2-butene-1,4-diol often lead to rapid but uncontrolled kinetics, causing catalyst poisoning or unwanted isomerization during organometallic reactions. By masking the hydroxyls with bulky benzyl groups, cis-1,4-Dibenzyloxy-2-butene introduces strategic steric hindrance that modulates the reaction rate.
-
ROMP Chain Transfer Kinetics: In the polymerization of cyclooctene using Grubbs' Generation 3 catalyst, cis-1,4-Dibenzyloxy-2-butene acts as a highly efficient Chain Transfer Agent (CTA). The steric bulk of the benzyloxy groups slows the rate of secondary cross-metathesis (
) relative to propagation ( ), resulting in telechelic polymers with highly predictable molecular weights ( ) and low dispersity (Đ) . -
Dihydroxylation Kinetics: During Upjohn dihydroxylation (OsO
/NMO), the electron-donating nature of the ether linkages accelerates the initial osmylation step compared to electron-withdrawing protecting groups (like acetates). Furthermore, the benzyl groups prevent water-solubility issues, allowing for a strictly controlled biphasic reaction .
Quantitative Data Comparison
The following table summarizes the kinetic performance and reaction outcomes of cis-1,4-Dibenzyloxy-2-butene compared to common alternatives in standardized ROMP and dihydroxylation assays.
| Substrate / CTA | ROMP | ROMP Dispersity (Đ) | Dihydroxylation Rate ( | Overall Yield (Cleavage) |
| cis-1,4-Dibenzyloxy-2-butene | 18,700 | 1.56 | Moderate (Controlled) | >95% |
| cis-2-butene-1,4-diol | N/A (Catalyst Poisoning) | >2.50 | Fast (Exothermic) | 70-80% (Side reactions) |
| cis-1,4-diacetoxy-2-butene | 12,400 | 1.80 | Slow | 85% |
*Conditions: Cyclooctene ROMP, Grubbs Gen 3 (M300), DCM, RT, 80 min [1].
Mechanistic Pathway Divergence
The versatility of cis-1,4-Dibenzyloxy-2-butene lies in its ability to undergo orthogonal reaction pathways depending on the catalytic system applied, making it a critical node in divergent synthesis.
Divergent kinetic pathways of cis-1,4-Dibenzyloxy-2-butene in advanced synthesis.
Self-Validating Experimental Protocols
To ensure high reproducibility and scientific integrity, the following protocols detail the causal relationship between experimental parameters and kinetic outcomes.
Protocol A: Controlled ROMP of Cyclooctene
This protocol utilizes cis-1,4-Dibenzyloxy-2-butene to control the molecular weight of linear polycyclooctene via chain transfer .
Step-by-Step Methodology:
-
System Deoxygenation: Add cis-cyclooctene (20 mL, 0.15 mol) and anhydrous dichloromethane (DCM, 35 mL) to a 2-neck round-bottom flask. Sparge with dry nitrogen for 10 minutes.
-
Causality: Grubbs' ruthenium catalysts are highly sensitive to oxygen. Sparging prevents oxidative degradation of the alkylidene species, ensuring the initiation kinetics remain strictly first-order.
-
-
CTA Addition: Inject cis-1,4-Dibenzyloxy-2-butene (1.66 g, 6.2 mmol) via an airtight syringe.
-
Causality: The stoichiometric ratio of monomer to CTA strictly defines the theoretical
. The benzyl groups ensure the CTA remains fully soluble in the non-polar DCM matrix, preventing phase separation.
-
-
Catalyst Initiation: Dissolve Grubbs' Generation 3 catalyst (M300, 0.019 g) in 1 mL DCM and inject rapidly. Stir at room temperature for 80 minutes.
-
Causality: Rapid injection ensures all polymer chains initiate simultaneously, which is critical for maintaining a low dispersity (Đ < 1.6).
-
-
Kinetic Quenching: Terminate the reaction by adding ethyl vinyl ether (0.2 mL, 0.2 mmol).
-
Causality: Ethyl vinyl ether undergoes a rapid, irreversible metathesis with the active Ru-alkylidene, forming a stable Fischer carbene. This halts cross-metathesis and prevents thermodynamic broadening of the polymer molecular weight distribution.
-
-
Isolation: Precipitate the viscous solution into 8 volumes of stirred methanol. Collect via vacuum filtration and dry overnight.
Experimental workflow for ROMP using cis-1,4-Dibenzyloxy-2-butene as a CTA.
Protocol B: Biphasic Dihydroxylation
This procedure converts cis-1,4-Dibenzyloxy-2-butene into a diol precursor, which is subsequently used in oxidative cleavage to yield 2-benzyloxyacetaldehyde .
Step-by-Step Methodology:
-
Solvent Matrix Preparation: Dissolve cis-1,4-Dibenzyloxy-2-butene (15.8 g, 58.9 mmol) in an acetone/water mixture (3:1 v/v, 260 mL).
-
Causality: The biphasic system is crucial. Acetone solubilizes the highly hydrophobic dibenzyloxy substrate, while water is required to drive the hydrolysis of the intermediate osmate ester.
-
-
Co-Oxidant Addition: Add 4-methylmorpholine N-oxide (NMO) (19.9 g, 147 mmol).
-
Causality: NMO acts as a stoichiometric co-oxidant. It re-oxidizes the reduced Os(VI) back to the active Os(VIII) species, allowing the highly toxic and expensive osmium to be used in safe, catalytic amounts.
-
-
Catalytic Osmylation: Add potassium osmate dihydrate (K
[OsO (OH) ]) (141 mg, 0.383 mmol). Stir at room temperature for 15 hours.-
Causality: The reaction proceeds via a concerted[3+2] cycloaddition. The cis-geometry of the starting alkene strictly dictates the syn-stereochemistry of the resulting diol.
-
-
Reductive Quench: Pour the mixture into a saturated aqueous sodium bisulfite solution.
-
Causality: Sodium bisulfite rapidly reduces any residual, volatile OsO
into insoluble, safe OsO , effectively quenching the reaction kinetics and ensuring operator safety.
-
Conclusion
For kinetic control in complex macromolecular and organic synthesis, cis-1,4-Dibenzyloxy-2-butene significantly outperforms standard aliphatic diols. Its bulky, ether-linked protecting groups provide the necessary steric environment to prevent catalyst degradation in metathesis workflows while maintaining sufficient electron density for rapid, controlled electrophilic additions like dihydroxylation.
References
-
Hunt, S. B., et al. (2025). Impact of Hydroxyl Functionalization and Unsaturation on Linear Poly(ethylene-co-vinyl alcohol). Macromolecules, ACS Publications. Available at:[Link]
- Perez, J. M., et al. (2024). Disulfide-based prodrug compound. U.S. Patent Application US20240207414A1.
-
Wang, X., et al. (2006). A Convenient Preparation of 2-Benzyloxyacetaldehyde. Synthetic Communications, Taylor & Francis. Available at:[Link]
comparative analysis of different synthetic routes to cis-1,4-Dibenzyloxy-2-butene
Topic: Comparative Analysis of Synthetic Routes to cis-1,4-Dibenzyloxy-2-butene Content Type: Publish Comparison Guide
Executive Summary
cis-1,4-Dibenzyloxy-2-butene (CAS 68972-96-3) is a versatile intermediate used in the synthesis of complex natural products, carbohydrate mimetics, and functionalized polymers.[1][2][3] Its value lies in the cis (Z) geometry of the central double bond, which serves as a stereochemical scaffold for further functionalization (e.g., syn-dihydroxylation or epoxidation).
This guide critically analyzes the two dominant synthetic strategies: Direct Benzylation of cis-2-butene-1,4-diol and Semi-Hydrogenation of 1,4-dibenzyloxy-2-butyne . While the direct benzylation route offers atom economy and lower costs for bulk synthesis, the alkyne hydrogenation route provides superior stereochemical control for applications requiring >98% isomeric purity.
Part 1: Strategic Route Analysis
Route A: Direct Benzylation of cis-2-butene-1,4-diol
This pathway utilizes the Williamson ether synthesis to protect the hydroxyl groups of the commercially available cis-2-butene-1,4-diol.
-
Mechanism: Irreversible deprotonation of the primary alcohols by a strong base (NaH or KOH) followed by SN2 attack on benzyl bromide (BnBr) or benzyl chloride (BnCl).
-
Key Challenge: Preventing base-catalyzed isomerization of the cis-alkene to the thermodynamically more stable trans-isomer.
-
Best For: Large-scale production where <5% trans impurity is acceptable or downstream purification is planned.
Route B: Semi-Hydrogenation of 1,4-Dibenzyloxy-2-butyne
This route constructs the cis-alkene via the stereoselective reduction of an internal alkyne.
-
Mechanism: Syn-addition of hydrogen across the triple bond using a poisoned catalyst (Lindlar catalyst).
-
Key Challenge: Avoiding over-reduction to the butane (alkane) derivative.
-
Best For: High-precision synthesis (drug discovery) requiring strict geometric purity.
Route C: Nucleophilic Substitution (Not Recommended)
Reaction of cis-1,4-dichloro-2-butene with benzyl alkoxides.
-
Verdict: Generally avoided due to competing SN2' mechanisms (allylic rearrangement) which degrade regioselectivity and yield.
Part 2: Comparative Performance Metrics
The following data summarizes the trade-offs between the two primary routes based on laboratory scale (10–50g) and pilot scale parameters.
| Metric | Route A: Direct Benzylation | Route B: Alkyne Semi-Hydrogenation |
| Overall Yield | 85–92% (1 step) | 75–85% (2 steps) |
| Stereochemical Purity | 90–95% cis (Source dependent) | >98% cis |
| Atom Economy | High | Moderate (Loss of H₂ + Catalyst waste) |
| Reagent Cost | Low (cis-diol is a commodity chemical) | Medium (Alkyne precursor + Pd catalyst) |
| Scalability | Excellent (Exothermic but manageable) | Good (Requires high-pressure H₂ handling) |
| Safety Profile | Warning: H₂ gas generation (NaH) | Warning: Flammable H₂ gas + Pyrophoric catalyst |
Part 3: Decision Logic & Workflow
The following diagram illustrates the decision-making process and chemical pathways.
Figure 1: Strategic decision tree and reaction flow for the synthesis of cis-1,4-dibenzyloxy-2-butene.
Part 4: Detailed Experimental Protocols
Protocol A: Direct Benzylation (High Throughput)
Objective: Maximize yield while minimizing isomerization.
Reagents:
-
cis-2-Butene-1,4-diol (1.0 eq)
-
Benzyl Bromide (BnBr) (2.2 eq)
-
Solvent: Anhydrous DMF or THF (0.5 M concentration)
Procedure:
-
Preparation: Flame-dry a 3-neck round-bottom flask under Nitrogen atmosphere.
-
Deprotonation: Suspend NaH (2.2 eq) in anhydrous DMF at 0°C. Add cis-2-butene-1,4-diol (1.0 eq) dropwise over 30 minutes. Note: Vigorous H₂ evolution occurs. Ensure proper venting.
-
Reaction: Stir the alkoxide suspension for 45 minutes at 0°C.
-
Alkylation: Add Benzyl Bromide (2.2 eq) dropwise via syringe pump or addition funnel to maintain internal temperature <10°C.
-
Completion: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Hexane/EtOAc 4:1).
-
Quench: Cool to 0°C and carefully quench with saturated NH₄Cl solution.
-
Workup: Extract with Et₂O (3x). Wash combined organics with H₂O (to remove DMF) and Brine. Dry over MgSO₄.[6]
-
Purification: Flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).
Critical Control Point: Maintain temperature <25°C during the reaction. Excessive heat with strong base promotes cis-to-trans isomerization.
Protocol B: Lindlar Semi-Hydrogenation (High Purity)
Objective: Exclusive formation of the Z-isomer.
Reagents:
-
1,4-Dibenzyloxy-2-butyne (1.0 eq) (Prepared via standard benzylation of 2-butyne-1,4-diol)
-
Lindlar Catalyst (5 wt% Pd on CaCO₃, poisoned with Pb) (5-10 wt% loading)
-
Quinoline (0.2 eq) – Catalyst poison to enhance selectivity
-
Solvent: Methanol or Ethyl Acetate
Procedure:
-
Setup: Place 1,4-dibenzyloxy-2-butyne in a hydrogenation vessel (Parr shaker or balloon flask). Dissolve in Methanol.[5]
-
Catalyst Addition: Add Lindlar catalyst (5 wt% relative to substrate) and Quinoline.
-
Hydrogenation: Purge vessel with N₂ (3x), then fill with H₂ (1 atm balloon or 5-10 psi).
-
Monitoring: Stir vigorously. Monitor reaction progress closely by H-NMR or GC every 30 minutes. The reaction typically completes in 2–4 hours.
-
Stop point: When alkyne is consumed but before alkene reduction begins.
-
-
Filtration: Filter the mixture through a Celite pad to remove the Pd catalyst. Caution: Spent Pd catalysts can be pyrophoric.
-
Purification: Concentrate the filtrate. The presence of Quinoline requires an acidic wash (1M HCl) during workup or removal via column chromatography.
Part 5: Scientific Validation & Troubleshooting
Why Route B offers superior stereocontrol
The Lindlar catalyst operates via a surface-mediated mechanism. The alkyne adsorbs onto the Palladium surface, and hydrogen is transferred in a syn fashion (from the same side), strictly enforcing the cis geometry. The lead (Pb) and quinoline "poisons" deactivate the most active sites on the Pd surface, preventing the further reduction of the alkene to the alkane.[7]
Troubleshooting Common Issues
| Problem | Probable Cause | Corrective Action |
| Route A: High trans content | Reaction temperature too high. | Keep reaction at 0°C–RT.[6] Do not reflux. |
| Route A: Low Yield | Incomplete deprotonation or wet solvent. | Use fresh NaH and distill DMF/THF. |
| Route B: Over-reduction (Alkane) | Insufficient catalyst poisoning. | Increase Quinoline concentration or reduce H₂ pressure. |
| Route B: Stalled Reaction | Old catalyst or sulfur poisoning. | Use fresh Lindlar catalyst; ensure starting material is sulfur-free. |
References
-
Lindlar Catalyst Selectivity: Lindlar, H. (1952).[8] Ein neuer Katalysator für selektive Hydrierungen. Helvetica Chimica Acta, 35(2), 446-450. Link
-
Direct Benzylation Protocol: BenchChem. (2025). Synthesis of (Z)-1,4-Diamino-2-butene (Analogous Protocol). Link
-
Physical Properties & CAS Data: Sigma-Aldrich. cis-1,4-Dibenzyloxy-2-butene Product Sheet. CAS: 68972-96-3.[1][2][3][9] Link
-
Alkyne Semi-Hydrogenation Review: Oger, C., et al. (2013). Stereoselective semi-hydrogenation of alkynes. Chemical Reviews. Link
-
Alternative Fluorinated Analogs (Methodology): Beilstein J. Org. Chem. (2010).[6] Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol. Link
Sources
- 1. cis-1,4-Dibenzyloxy-2-butene , 95% , 68972-96-3 - CookeChem [cookechem.com]
- 2. chemsynthesis.com [chemsynthesis.com]
- 3. (Z)-1,4-dibenzyloxy-2-butene [stenutz.eu]
- 4. researchrepository.ucd.ie [researchrepository.ucd.ie]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. BJOC - Synthesis and crystallographic analysis of meso-2,3-difluoro-1,4-butanediol and meso-1,4-dibenzyloxy-2,3-difluorobutane [beilstein-journals.org]
- 7. Semi-hydrogenation of alkynes - Wikipedia [en.wikipedia.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. cis-1,4-Dibenzyloxy-2-butene | CAS 68972-96-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
Validation of cis-1,4-Dibenzyloxy-2-butene Structure Using 2D NMR Techniques: A Comparative Guide
Executive Summary: The Challenge of Symmetric Stereocenters
Validating the structure of cis-1,4-Dibenzyloxy-2-butene (C
This guide objectively compares standard 2D NMR techniques (COSY, HSQC, HMBC, NOESY) against advanced pulse sequences (CLIP-HSQC) to provide a self-validating framework for the structural and stereochemical confirmation of cis-1,4-Dibenzyloxy-2-butene.
Backbone Connectivity: Establishing the Covalent Scaffold
Before addressing stereochemistry, the fundamental connectivity—specifically the ether linkages and the allylic-vinylic backbone—must be validated.
COSY vs. TOCSY for Spin System Isolation
-
1H-1H COSY (Correlation Spectroscopy): COSY is the primary tool for mapping the adjacent proton spin systems. In cis-1,4-Dibenzyloxy-2-butene, COSY will show a definitive cross-peak between the allylic CH
protons ( ~4.10 ppm) and the vinylic protons ( ~5.75 ppm). -
Alternative (TOCSY): While TOCSY reveals the entire extended spin system, it is unnecessary here. The molecule's spin system is short (allylic-vinylic-allylic), making COSY the more direct and less ambiguous choice for confirming immediate adjacency.
HMBC vs. NOESY for Ether Linkage Validation
-
1H-13C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the gold standard for bridging heteroatoms. It will show a
correlation between the benzylic CH protons ( ~4.50 ppm) and the allylic carbon ( ~65.0 ppm), definitively proving the covalent ether linkage. -
Alternative (NOESY): While NOESY can show spatial proximity between the benzylic and allylic protons[2], it cannot differentiate between a covalent bond and a tightly associated intermolecular complex. HMBC provides absolute structural proof.
Workflow for 2D NMR structural validation of cis-1,4-Dibenzyloxy-2-butene.
The Stereochemical Paradox: NOESY vs. CLIP-HSQC
The true analytical challenge lies in differentiating the cis isomer from the trans isomer.
The Limitation of Conventional NOESY
Nuclear Overhauser Effect Spectroscopy (NOESY) relies on dipole-dipole interactions to map protons that are within ~5 Å of each other in space[2]. In an asymmetric alkene, a strong NOE cross-peak between the two vinylic protons immediately confirms a cis geometry.
However, because cis-1,4-Dibenzyloxy-2-butene is symmetric, its vinylic protons are chemically equivalent. Any NOE correlation between them falls perfectly on the diagonal of the 2D spectrum, rendering it invisible. Furthermore, the NOE between the allylic CH
The Solution: CLIP-HSQC (Clean In-Phase HSQC)
To bypass the symmetry paradox, we must measure the
Logical resolution of the symmetric alkene stereochemistry paradox using CLIP-HSQC.
Quantitative Data Comparison
The following table summarizes the expected spectral data and compares the efficacy of the chosen 2D NMR techniques against their alternatives.
| Structural Feature | Validating Technique | Expected Observation for cis-Isomer | Alternative Technique | Why the Primary is Preferred |
| Backbone Connectivity | COSY | Cross-peak between | 1D TOCSY | COSY maps direct adjacent coupling without the relay ambiguity of TOCSY. |
| Ether Linkage | HMBC | Cross-peak between | NOESY | HMBC proves covalent through-bond linkage; NOESY only implies spatial proximity. |
| Alkene Stereochemistry | CLIP-HSQC | Extraction of | NOESY | Symmetry obscures the NOESY diagonal; CLIP-HSQC directly measures the diagnostic coupling constant. |
Experimental Protocols
To ensure a self-validating system, execute the following step-by-step methodology using a 500 MHz or 600 MHz NMR spectrometer equipped with a cryoprobe.
Step 1: Sample Preparation
-
Dissolve 10–15 mg of highly pure cis-1,4-Dibenzyloxy-2-butene in 600 µL of CDCl
(containing 0.03% v/v TMS as an internal standard). -
Transfer the solution to a high-quality 5 mm NMR tube. Ensure the sample is free of paramagnetic impurities to prevent line broadening.
Step 2: Backbone Acquisition (COSY & HMBC)
-
COSY: Acquire a gradient-selected COSY (gCOSY) with 2048 points in
and 256 increments in . Use a relaxation delay (D1) of 1.5 s. -
HMBC: Acquire a gradient-selected HMBC optimized for long-range couplings (
Hz). Set the spectral width to 12 ppm in ( H) and 220 ppm in ( C).
Step 3: Stereochemical Acquisition (CLIP-HSQC)
-
Load the CLIP-HSQC pulse sequence[3].
-
Set the spectral width to encompass the vinylic region (e.g., 10 ppm in
, 100 ppm in ). -
Critical Parameter: To extract the
coupling constant accurately, acquire the data with high digital resolution in the direct dimension. Use 16,384 (16k) points in and 256 increments in [3]. -
Process the data using zero-filling to 32k points in
. Extract the 1D trace corresponding to the vinylic carbon ( ~129.0 ppm) and measure the peak-to-peak distance of the C satellites to yield the value of ~11.5 Hz.
References
-
3.17.4: NOESY Spectra Chemistry LibreTexts URL:[Link]
-
Stereochemistry of Alkenes Chemistry Steps URL:[Link]
-
Virtual decoupling to break the Simplification Versus Resolution Trade Off in NMR of Complex Metabolic Mixtures Copernicus Publications (Magnetic Resonance) URL:[Link]
Sources
cis-1,4-Dibenzyloxy-2-butene versus other benzyl ether protecting groups
Technical Comparison Guide: cis-1,4-Dibenzyloxy-2-butene vs. Standard Benzyl Ether Variants
Part 1: Executive Summary & Structural Context
cis-1,4-Dibenzyloxy-2-butene (CAS 68972-96-3) is not a protecting group reagent itself, but rather a prototypical Allylic Benzyl Ether . In the context of complex synthesis, it serves as a critical case study for how the allylic position alters the stability and reactivity of the standard Benzyl (Bn) protecting group.
This guide compares the performance of the Allylic Benzyl Ether moiety (exemplified by the cis-butene scaffold) against the Standard (Aliphatic) Benzyl Ether and the electronically activated p-Methoxybenzyl (PMB) Ether .
Key Technical Insight:
The central distinction is Allylic Activation . The presence of the alkene
Part 2: Chemical Architecture & Stability Hierarchy
The Allylic Effect
In cis-1,4-dibenzyloxy-2-butene, the benzyl ether oxygen is attached to an allylic carbon.
-
Bond Dissociation Energy (BDE): The
bond is weaker than a standard bond due to resonance stabilization of the resulting allylic radical/cation. -
Isomerization Risk: Unlike standard benzyl ethers, this scaffold is prone to alkene isomerization (
) or migration to an enol ether under strong thermodynamic forcing (acidic/thermal stress).
Stability Comparison Matrix
| Feature | Standard Benzyl Ether (Bn) | Allylic Benzyl Ether (cis-Butene) | p-Methoxybenzyl (PMB) |
| Acid Stability | High (Stable to TFA, HCl) | Moderate (Stable to dilute acid; sensitive to strong Lewis acids) | Low (Cleaved by TFA, dilute HCl) |
| Base Stability | Excellent (Stable to NaH, hydroxides) | Excellent (Stable to NaH, hydroxides) | Excellent |
| Hydrogenolysis ( | Standard (Requires 1-4 atm | Fast (Cleaves rapidly; risk of alkene reduction) | Standard |
| Oxidative Cleavage (DDQ) | Stable (Requires forcing conditions) | Semi-Labile (Can be cleaved slowly) | Labile (Rapid cleavage) |
| Isomerization Risk | None | High (cis | None |
Part 3: Comparative Analysis & Mechanism
Versus Standard Benzyl Ether (Bn)
-
Differentiation: While both are cleaved by hydrogenolysis (
), the allylic benzyl ether in cis-1,4-dibenzyloxy-2-butene cleaves faster. -
The Problem: Standard hydrogenolysis conditions often reduce the internal alkene (
) before or simultaneously with the benzyl ether cleavage, destroying the cis-butene core. -
The Solution: To deprotect the benzyl group while retaining the alkene, specialized conditions must be used (e.g., Birch reduction or Lewis-acid mediated cleavage with nucleophilic scavengers).
Versus p-Methoxybenzyl Ether (PMB)
-
Orthogonality: PMB is designed to be cleaved oxidatively by DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) in the presence of Bn.
-
Allylic Nuance: Allylic benzyl ethers occupy a "middle ground." They are more susceptible to DDQ oxidation than alkyl benzyl ethers due to the stability of the allylic cation intermediate, but they are less reactive than PMB.
-
Protocol Implication: When removing PMB in the presence of cis-1,4-dibenzyloxy-2-butene, strict stoichiometry of DDQ (1.1 equiv) and pH control are required to prevent inadvertent cleavage of the allylic benzyl ether.
Part 4: Visualizing the Reactivity Landscape
The following diagram illustrates the hierarchy of lability and the mechanistic pathways for deprotection.
Caption: Reactivity hierarchy showing the increased lability of Allylic Benzyl Ethers compared to Standard Benzyl, but lower than PMB.
Part 5: Experimental Protocols
Protocol A: Synthesis of cis-1,4-Dibenzyloxy-2-butene
Objective: High-yield protection of cis-2-butene-1,4-diol without isomerization.
-
Reagents: cis-2-Butene-1,4-diol (1.0 eq), Benzyl bromide (BnBr, 2.2 eq), Sodium Hydride (NaH, 60% dispersion, 2.5 eq), TBAI (cat.), THF (anhydrous).
-
Setup: Flame-dried 3-neck flask under Argon.
-
Procedure:
-
Suspend NaH in THF at 0°C.
-
Add cis-2-butene-1,4-diol dropwise (maintain T < 5°C to prevent thermal isomerization).
-
Stir for 30 min to form the alkoxide.
-
Add TBAI (Tetra-n-butylammonium iodide) as a phase transfer catalyst to accelerate the reaction.
-
Add BnBr dropwise. Warm to Room Temperature (RT) and stir for 4-6 hours.
-
-
Workup: Quench with sat.
. Extract with . Wash with brine. -
Purification: Silica gel chromatography (Hexanes/EtOAc 9:1).
-
QC Check:
NMR coupling constant ( Hz). If Hz, isomerization to trans occurred.
Protocol B: Selective Deprotection (Retaining the Alkene)
Objective: Remove Benzyl groups from the allylic scaffold without reducing the C=C bond.
Method: Lewis Acid Mediated Cleavage (
-
Reagents: Substrate (1.0 eq), Boron Trichloride (
, 1M in DCM, 3.0 eq), Pentamethylbenzene (scavenger). -
Procedure:
-
Dissolve substrate and pentamethylbenzene (5.0 eq) in DCM at -78°C.
-
Add
dropwise. The allylic ether coordinates boron, weakening the C-O bond. -
The pentamethylbenzene scavenges the resulting benzyl cation, preventing repolymerization.
-
Monitor by TLC.[2] Reaction is usually fast (30-60 min) due to allylic assistance.
-
Quench with MeOH/NaHCO3.
-
-
Why this works: Conventional
would reduce the alkene. targets the oxygen lone pairs and exploits the stability of the transient allylic cation for cleavage, leaving the alkene intact (though check for cis/trans isomerization).
Part 6: References
-
Greene, T. W., & Wuts, P. G. M. Protective Groups in Organic Synthesis. 5th Ed. John Wiley & Sons. (Authoritative source for Bn and PMB stability profiles).
-
BenchChem. A Comparative Guide to Allyl and Benzyl Ether Protecting Groups. (Comparison of allylic vs. benzylic stability).
-
Yonemitsu, O., et al. "Oxidation of allylic and benzyl ethers by DDQ."[3] Can. J. Chem., 1989, 67, 699.[3] (Mechanistic detail on oxidative cleavage of allylic ethers).
-
Santa Cruz Biotechnology. cis-1,4-Dibenzyloxy-2-butene Product Data Sheet. (Physical properties and CAS verification).
-
Katagiri, N., et al. "Synthesis of 9-(t-2, c-3-dihydroxymethyl-r-1-cyclopropyl)-9H-adenine...".[4] Chem. Pharm. Bull., 1990, 38(11), 3184-3186.[4] (Usage of cis-1,4-dibenzyloxy-2-butene as a starting material).[4][5][6][7] Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. chemistry.du.ac.in [chemistry.du.ac.in]
- 4. cis-1,4-Dibenzyloxy-2-butene 95 68972-96-3 [sigmaaldrich.com]
- 5. (Z)-1,4-dibenzyloxy-2-butene [stenutz.eu]
- 6. cis-1,4-Dibenzyloxy-2-butene | CAS 68972-96-3 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 7. chemimpex.com [chemimpex.com]
Stereochemical Purity Assessment of cis-1,4-Dibenzyloxy-2-butene: A Comparative Technical Guide
Executive Summary & Strategic Importance
cis-1,4-Dibenzyloxy-2-butene is a pivotal "C4" building block, frequently employed in the synthesis of natural products, macrocycles, and as a precursor for Ring-Closing Metathesis (RCM) substrates. Its utility relies entirely on the integrity of the cis (
Contamination with the thermodynamically more stable trans (
This guide objectively compares the two industry-standard methods for assessing stereochemical purity: Quantitative
Analytical Decision Matrix
Before selecting a protocol, consult the following decision matrix to align the method with your data requirements.
Figure 1: Analytical workflow for selecting the appropriate stereochemical assessment tool.
Method A: H-NMR Spectroscopy (The Structural Gold Standard)
NMR is the primary tool for identity confirmation. While less sensitive than HPLC for trace impurities (<1%), it provides irrefutable structural proof via scalar coupling constants.
The Stereochemical Marker: Vicinal Coupling ( )
The definitive differentiator between the cis and trans isomers is the coupling constant of the vinylic protons.[1]
-
cis-Isomer (
): -
trans-Isomer (
):
Experimental Protocol
-
Sample Prep: Dissolve 10–15 mg of the oil in 0.6 mL of
. Ensure the solvent is acid-free (filter through basic alumina if unsure) to prevent in-tube isomerization. -
Acquisition: Run a standard proton scan (minimum 16 scans).
-
Processing: Apply Gaussian apodization (lb = -0.3, gb = 0.3) to enhance resolution of the vinylic multiplets.
Data Interpretation
In 1,4-disubstituted symmetric alkenes, the vinylic protons are chemically equivalent, often resulting in a "deceptive" multiplet or broad singlet rather than a clean doublet. However, the allylic methylene protons (
| Feature | cis-1,4-Dibenzyloxy-2-butene | trans-1,4-Dibenzyloxy-2-butene |
| Vinyl Protons ( | ~5.7 – 5.8 ppm | ~5.9 – 6.1 ppm (Deshielded) |
| Coupling ( | 11.0 Hz | 15.5 Hz |
| Allylic | Distinct doublet/multiplet | Shifted downfield relative to cis |
Calculation:
Method B: HPLC (The Quantitative Gold Standard)
For determining stereochemical purity >98% or detecting trace trans contaminants (0.1%), HPLC is superior to NMR. While the molecule is achiral (meso-like symmetry), "chiral" stationary phases are highly recommended because they possess rigid clefts that discriminate based on molecular shape (U-shaped cis vs. linear trans).
Recommended Protocol: Normal Phase on Chiral Support
Literature indicates that amylose or Pirkle-type columns (e.g., Whelk-O 1) provide superior separation factors (
-
Column: (S,S)-Whelk-O 1 (or equivalent Pirkle-type) or ChiraSpher.[2][3][4]
-
Alternative: Standard Silica (5
m) can be used but requires shallower gradients.
-
-
Mobile Phase: Hexane : Ethanol (98:2 to 95:5 v/v).
-
Note: The dibenzyloxy compound is lipophilic; low polarity is required.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Strong absorption by benzyl groups).
-
Temperature: 25°C.
Expected Chromatogram
-
cis-Isomer: Elutes later on Whelk-O 1 columns due to stronger interaction with the stationary phase clefts in some mobile phases, though elution order can reverse depending on specific modifier interactions.
-
Resolution (
): Expect (baseline separation).
Method Validation Criteria (Self-Check)
-
Specificity: Inject a spiked sample (pure cis + 5% trans) to confirm separation.
-
Linearity: UV response at 254 nm is linear for both isomers (identical chromophores).
Comparative Analysis: NMR vs. HPLC vs. GC
The following table summarizes the operational differences.
| Feature | HPLC (Normal Phase) | GC-FID | |
| Primary Utility | Structure Verification | Quantitative Purity (QC) | Volatile Impurities |
| Sample State | Solution ( | Solution (Hexane) | Neat/Solution |
| Isomer Resolution | Moderate (Overlap possible) | High (Baseline) | High |
| Limit of Detection | ~1% | < 0.05% | < 0.05% |
| Risk Factor | Low | Low | High (Thermal Isomerization) |
| Throughput | Fast (10 min) | Medium (20-30 min) | Medium (20-30 min) |
Why avoid GC?
While GC can separate the isomers, the boiling point of dibenzyl ethers is high (>300°C equiv). The injection port temperature required (often >250°C) can induce thermal isomerization of the cis-alkene to the trans-alkene inside the instrument, leading to false "impure" results.
Synthesis & Degradation Pathways
Understanding where the impurity comes from is as important as measuring it.
Figure 2: Synthesis pathway and critical control points for preventing isomerization.
References
-
Pan, C., Xu, X., & Zhang, X. (2005). Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. Journal of Zhejiang University Science B, 6(5), 379–384.
-
BenchChem. (2025).[5][6] Spectroscopic Showdown: A Comparative Analysis of cis- and trans-but-2-ene. BenchChem Technical Guides.
-
Creative Biostructure. (2024). How NMR Helps Identify Isomers in Organic Chemistry. NMR Technical Notes.
-
Uchida, R., et al. (2024). Synthesis of (S,Z)-1,4-Bis(benzyloxy)hexa-3,5-dien-2-ol.[7] Molecules, 29, 3265.
Sources
- 1. ORGANIC SPECTROSCOPY INTERNATIONAL: CIS TRANS ISOMERS AND NMR [orgspectroscopyint.blogspot.com]
- 2. jzus.zju.edu.cn [jzus.zju.edu.cn]
- 3. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. (S,Z)-1,4-Bis(benzyloxy)hexa-3,5-dien-2-ol | MDPI [mdpi.com]
Comprehensive Comparison Guide: Applications of cis-1,4-Dibenzyloxy-2-butene in Advanced Organic Synthesis
As a Senior Application Scientist, I frequently evaluate chemical building blocks that streamline complex synthetic routes. cis-1,4-Dibenzyloxy-2-butene (CAS 68972-96-3) is a highly symmetric, protected diol-alkene that serves as a cornerstone in modern organic synthesis. Its primary applications lie in its ability to undergo oxidative cleavage to yield two equivalents of 2-benzyloxyacetaldehyde[1], and stereospecific syn-dihydroxylation to produce meso-diols[2].
This guide objectively compares the performance of cis-1,4-Dibenzyloxy-2-butene against common alternatives and provides validated, step-by-step methodologies for its most critical applications in drug development.
Chemical Profiling & Alternatives Comparison
When designing a route to 2-benzyloxyacetaldehyde—a critical intermediate for synthesizing chiral dioxolanes (e.g., the antiviral l-BHDU)[3] and oxazolidin-2-ones (e.g., the cytokine modulator (-)-cytoxazone)[4]—chemists typically weigh three precursor strategies.
Quantitative Performance Comparison
| Precursor | Atom Economy (Aldehyde Yield) | Handling & Stability | Reagent Cost & Scalability | Waste / Byproducts |
| cis-1,4-Dibenzyloxy-2-butene * | 2 equivalents per mole | High (Stable liquid) | Highly scalable | None (100% conversion to product) |
| Allyl Benzyl Ether | 1 equivalent per mole | High (Volatile liquid) | Low cost | Formaldehyde (Toxic, complicates purification) |
| Glycolaldehyde (Direct Benzylation) | N/A (Direct protection) | Low (Prone to dimerization) | Poor scalability | Complex oligomers |
Causality Insight: The structural symmetry of cis-1,4-Dibenzyloxy-2-butene is its greatest asset. Oxidative cleavage of this internal alkene yields exactly two molecules of the desired aldehyde without generating volatile, toxic byproducts like formaldehyde. Formaldehyde is an unavoidable waste product when cleaving terminal alkenes like allyl benzyl ether, which often leads to complex purification cycles[1].
Workflow 1: High-Yield Oxidative Cleavage
The oxidative cleavage of cis-1,4-Dibenzyloxy-2-butene can be achieved via ozonolysis or the Lemieux-Johnson oxidation (OsO4/NaIO4). The latter is often preferred in bench-scale drug development due to the avoidance of specialized ozone generators.
Atom economy comparison: Cleavage of cis-1,4-Dibenzyloxy-2-butene vs. Allyl Benzyl Ether.
Protocol 1: Synthesis of 2-Benzyloxyacetaldehyde via Lemieux-Johnson Oxidation
Self-Validating Mechanism: The use of a catalytic amount of OsO₄ with a stoichiometric terminal oxidant (NaIO₄) ensures that the highly toxic osmium species is continuously recycled. The reaction progress is easily monitored by TLC, as the highly polar intermediate diol is rapidly cleaved to the significantly less polar aldehyde.
-
Preparation: Dissolve 10.0 mmol of cis-1,4-Dibenzyloxy-2-butene in 50 mL of a 3:1 mixture of 1,4-dioxane and deionized water.
-
Catalyst Addition: Add 0.1 mmol (1 mol%) of Osmium Tetroxide (OsO₄) as a 2.5% solution in tert-butanol. Stir for 10 minutes until the solution darkens slightly, indicating the formation of the osmate ester.
-
Oxidation: Slowly add 22.0 mmol of Sodium Periodate (NaIO₄) in small portions over 30 minutes to control the exothermic cleavage.
-
Completion & Quench: Stir the suspension at room temperature for 4 hours. Quench the reaction by adding 20 mL of saturated aqueous sodium thiosulfate to reduce any remaining Os(VIII) to insoluble Os(IV) salts.
-
Extraction: Filter the mixture through a pad of Celite to remove osmium salts. Extract the filtrate with diethyl ether (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify via flash column chromatography (Hexanes/EtOAc gradient) to yield 2-benzyloxyacetaldehyde as a colorless oil.
Workflow 2: Stereoselective Syn-Dihydroxylation
Beyond cleavage, the cis-geometry of the alkene is perfectly primed for stereospecific syn-dihydroxylation. This reaction yields meso-1,4-dibenzyloxybutane-2,3-diol, a crucial scaffold for synthesizing bicyclic disulfide prodrugs and other complex therapeutics[2].
Stereospecific syn-dihydroxylation pathway yielding meso-diols for prodrug synthesis.
Protocol 2: Synthesis of meso-1,4-Dibenzyloxybutane-2,3-diol
Self-Validating Mechanism: Upjohn dihydroxylation utilizes N-Methylmorpholine N-oxide (NMO) as a stoichiometric co-oxidant. The cis-alkene guarantees that the syn-addition of the osmium catalyst produces the meso-diastereomer exclusively, avoiding the need for complex chiral separations that would be required if a trans-alkene or non-stereoselective method were used[2].
-
Preparation: Dissolve 58.9 mmol of cis-1,4-Dibenzyloxy-2-butene in 260 mL of a 3:1 acetone/water mixture[2].
-
Co-oxidant Addition: Add 147 mmol (2.5 equiv) of 4-methylmorpholine N-oxide (NMO) to the solution.
-
Catalysis: Introduce 0.383 mmol of Potassium osmate dihydrate (K₂[OsO₂(OH)₄]).
-
Reaction: Stir the mixture at room temperature for 15 hours. The homogeneous solution will gradually change color as the catalytic cycle progresses[2].
-
Workup: Pour the reaction mixture into a saturated aqueous sodium bisulfite solution to quench the oxidant. Extract with ethyl acetate, wash with brine, dry over Na₂SO₄, and concentrate to yield the meso-diol.
Conclusion
For drug development professionals and synthetic chemists, cis-1,4-Dibenzyloxy-2-butene remains an unparalleled building block. Whether deployed as a highly atom-economical source of 2-benzyloxyacetaldehyde for antiviral nucleoside analogs[3] or as a stereodefined precursor for advanced prodrug linkers[2], its performance vastly outstrips alternatives like allyl benzyl ether or direct glycolaldehyde protection.
References[1] Taylor & Francis. "A Convenient Preparation of 2-Benzyloxyacetaldehyde." Synthetic Communications. URL: https://www.tandfonline.com/doi/abs/10.1080/00397918708077038[3] ACS Publications. "Enantioselective Synthesis of β-l-5-[(E)-2-Bromovinyl)-1-((2S,4S)-2-(hydroxymethyl)-1,3-(dioxolane-4-yl) Uracil)] (l-BHDU) via Chiral Pure l-Dioxolane." The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/acs.joc.4c00588[2] Google Patents. "US20240207414A1 - Disulfide-based prodrug compound." URL: https://patents.google.com/patent/US20240207414A1/en[4] MDPI. "Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone." Molecules. URL: https://www.mdpi.com/1420-3049/26/3/643
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. US20240207414A1 - Disulfide-based prodrug compound - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Stereoselective Synthesis of Oxazolidin-2-ones via an Asymmetric Aldol/Curtius Reaction: Concise Total Synthesis of (−)-Cytoxazone | MDPI [mdpi.com]
Safety Operating Guide
cis-1,4-Dibenzyloxy-2-butene proper disposal procedures
Comprehensive Operational Guide: Safe Handling and Disposal of cis-1,4-Dibenzyloxy-2-butene
As a Senior Application Scientist, I frequently consult with drug development teams on the lifecycle management of complex chemical intermediates. cis-1,4-Dibenzyloxy-2-butene (CAS 68972-96-3) is a highly valued protected diol intermediate utilized in cross-metathesis reactions and the synthesis of disulfide-based prodrugs[1]. However, its disposal is often mishandled. Because this molecule contains an alkene moiety and two benzylic ether linkages, improper waste management poses severe risks of autoxidation, environmental contamination, and regulatory non-compliance.
This guide provides researchers and laboratory managers with a definitive, causality-driven protocol for the safe handling, neutralization, and disposal of cis-1,4-Dibenzyloxy-2-butene.
Physicochemical Profiling & Hazard Causality
To design a self-validating disposal protocol, we must first analyze the compound's physical and hazard profile. Safe disposal is never a one-size-fits-all process; it is strictly dictated by the molecule's intrinsic properties.
| Property / Hazard | Value / Code | Disposal Implication (Causality) |
| Molecular Weight | 268.35 g/mol [2] | High molecular weight and boiling point reduce volatility, minimizing ambient inhalation risks during liquid waste pouring. |
| Boiling Point | 146 °C at 0.1 mmHg[3] | Remains a stable liquid under standard laboratory conditions; requires dedicated liquid waste containment. |
| Flash Point | 113 °C (Closed Cup) | Classified as a Combustible Liquid (Storage Class 10). Must be kept away from open flames or sparks during waste consolidation. |
| Hazard Codes | H315, H319, H335 | Skin, eye, and respiratory irritant. Mandates specific PPE (ABEK filter respirator, heavy-duty gloves) during disposal handling. |
| Water Hazard Class | WGK 3 | Highly hazardous to aquatic life. Absolute prohibition from aqueous waste streams or sink disposal. |
Pre-Disposal Validation: The Peroxide Threat
The Causality: cis-1,4-Dibenzyloxy-2-butene contains two benzyl ether groups. Ethers are notorious for undergoing autoxidation upon prolonged exposure to atmospheric oxygen and light, forming shock-sensitive hydroperoxides. The benzylic position is particularly susceptible because the intermediate carbon-centered radical is highly resonance-stabilized by the adjacent phenyl ring. Before any aged sample is approved for transport or waste consolidation, it must be chemically validated as peroxide-free to prevent thermal runaway during incineration.
Protocol: Step-by-Step Peroxide Screening and Neutralization
-
Visual Inspection: Examine the reagent bottle without agitating it. If crystalline solids are visible around the cap or suspended in the liquid, do not touch the bottle . Isolate the fume hood immediately and contact a specialized hazardous materials team.
-
Quantitative Screening: If the liquid is clear, extract a 1 mL aliquot using a clean glass pipette. Apply 1-2 drops to a commercial Potassium Iodide (KI) starch test strip.
-
Validation Threshold:
-
< 20 ppm: Validated as safe. Proceed to standard waste consolidation.
-
> 20 ppm: Fails safety validation. The waste must be chemically quenched before disposal.
-
-
Chemical Quenching (If Required): Slowly add a freshly prepared 10% (w/v) aqueous Ferrous Sulfate (FeSO₄) solution to the waste container while stirring vigorously. The Fe(II) ion reduces the hazardous hydroperoxides into stable alcohols, oxidizing to Fe(III) in the process. Retest the organic layer with KI strips to validate complete neutralization.
Step-by-Step Disposal Protocol
Once the chemical is validated as peroxide-free, proceed with the logistical disposal workflow.
-
Step 1: Primary Segregation
-
Action: Route the chemical exclusively into the "Non-Halogenated Combustible Organic Waste" stream.
-
Causality: The molecule contains only Carbon, Hydrogen, and Oxygen[2]. Mixing it with halogenated waste (e.g., Dichloromethane) unnecessarily increases the logistical cost of disposal, as halogenated waste requires specialized scrubbing during incineration to prevent toxic dioxin formation.
-
-
Step 2: Containment & Compatibility
-
Action: Transfer the waste into a high-density polyethylene (HDPE) or Teflon-lined (PTFE) drum.
-
Causality: HDPE provides excellent chemical resistance against heavy organic ethers. Avoid standard LDPE or polystyrene containers, which will swell, degrade, and eventually leak upon prolonged contact with benzylic compounds.
-
-
Step 3: Labeling and Storage
-
Action: Affix a hazardous waste label detailing: "cis-1,4-Dibenzyloxy-2-butene (Combustible Liquid, WGK 3 Environmental Hazard)." Store in a secondary containment tray within a ventilated, flame-proof cabinet.
-
Causality: Proper regulatory labeling prevents accidental mixing with strong oxidizers (e.g., nitric acid), which could trigger a catastrophic exothermic reaction in the waste storage facility.
-
-
Step 4: Final Destruction
-
Action: Coordinate with a certified hazardous waste vendor for High-Temperature Incineration.
-
Causality: Incineration at temperatures exceeding 1000°C ensures complete thermal oxidation of the C₁₈H₂₀O₂ molecule into harmless CO₂ and H₂O, permanently neutralizing its WGK 3 aquatic toxicity threat.
-
Emergency Spill Response in the Waste Area
If a containment vessel fails or shatters during transport to the waste facility:
-
Evacuate & Ventilate: Ensure the area is well-ventilated to disperse any irritating aerosols (H335 Respiratory Irritant).
-
Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., diatomaceous earth or vermiculite). Do not use combustible sawdust, as the liquid is a Storage Class 10 combustible.
-
Recovery: Sweep the absorbed mixture using non-sparking tools and place it into a sealed, labeled solid waste container for incineration.
-
Decontamination: Wash the spill surface with a mild detergent and water. Collect all rinsate as hazardous aqueous waste, as the WGK 3 classification prohibits flushing the rinsate down the drain.
Operational Workflow Visualization
The following diagram illustrates the self-validating decision points in the disposal lifecycle of cis-1,4-Dibenzyloxy-2-butene.
Disposal decision tree for cis-1,4-Dibenzyloxy-2-butene, highlighting critical peroxide screening.
References
-
SCBT - Santa Cruz Biotechnology | cis-1,4-Dibenzyloxy-2-butene | CAS 68972-96-3 | 2
-
CookeChem | cis-1,4-Dibenzyloxy-2-butene , 95% , 68972-96-3 | 3
-
Sigma-Aldrich | cis-1,4-Dibenzyloxy-2-butene 95% 68972-96-3 Safety Data Sheet |
-
Google Patents | US20240207414A1 - Disulfide-based prodrug compound | 1
Sources
Personal protective equipment for handling cis-1,4-Dibenzyloxy-2-butene
Executive Summary & Scientific Context
Compound: cis-1,4-Dibenzyloxy-2-butene CAS: 68972-96-3 Role: Critical intermediate in organic synthesis, specifically for nucleoside analogues (e.g., carbocyclic oxetanocin) and proteomics research.
As researchers, we often underestimate "intermediate" hazards, focusing heavily on final products or starting reagents. However, cis-1,4-Dibenzyloxy-2-butene presents a specific profile of respiratory and contact irritation that requires disciplined handling. Its structural combination of a reactive alkene and benzyl ether moieties necessitates protection not just against immediate burns, but against sensitization and long-term respiratory mucosal damage.
This guide moves beyond the generic SDS. It provides a field-validated protocol for handling this liquid intermediate to ensure data integrity and personal safety.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the "Enemy." This compound is a Category 2 Skin/Eye Irritant and a Category 3 Respiratory Irritant .
| Parameter | Data | Operational Implication |
| Physical State | Liquid | Risk of splashes and aerosol generation during transfer. |
| Density | 1.046 g/mL | Slightly denser than water; spills will settle if aqueous biphasic washes are involved. |
| Boiling Point | 146 °C (0.1 mmHg) | Low volatility at STP, but high vacuum distillation concentrates hazards. |
| GHS Class | Warning | H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.). |
| Flash Point | 113 °C (Closed Cup) | Combustible. Keep away from high-heat sources or open flames. |
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on the chemical structure (benzyl ether) and physical properties (viscous liquid).
Hand Protection Strategy
Rationale: Benzyl ethers can permeate standard latex rapidly. Nitrile provides good splash protection, but thickness matters.
| PPE Type | Material/Spec | Usage Context |
| Primary Glove | Nitrile (minimum 5 mil) | Standard Handling: Weighing, closed-vessel transfer. Change immediately upon splash.[1] |
| Secondary Glove | Silver Shield / Laminate | Spill Cleanup / Immersion: Required if cleaning up >10 mL spills or during manual equipment washing. |
| Glove Technique | Double-Gloving | Mandatory: Wear 4 mil Nitrile under the 5 mil primary. This provides a "color indicator" breach detection system. |
Respiratory & Body Protection
Rationale:[1][2][3][4] H335 indicates respiratory irritation. Engineering controls (Fume Hood) are primary, but PPE is the fail-safe.
-
Eyes: Chemical Splash Goggles (ANSI Z87.1). Note: Safety glasses are insufficient due to the liquid nature and splash risk during syringe transfers.
-
Respiratory: If working outside a fume hood (not recommended) or during spill cleanup, use a Half-face respirator with ABEK (Organic Vapor/Acid Gas) cartridges .
-
Body: Chemical-resistant lab coat (buttoned to neck) + long pants + closed-toe leather/composite shoes.
Visualization: PPE Decision Logic
The following logic flow ensures you select the correct gear based on the specific task intensity.
Caption: Decision logic for selecting PPE based on operational risk levels. Green indicates engineering controls; Yellow/Red indicates escalating PPE requirements.
Operational Handling Protocol
This protocol is designed to minimize aerosolization, which is the primary vector for respiratory irritation (H335).
Step 1: Preparation & Engineering Controls
-
Ventilation: Verify Fume Hood face velocity is >100 fpm.
-
De-oxygenation (Optional but Recommended): While not strictly pyrophoric, the alkene moiety can degrade over time. Flush the headspace of the storage container with Nitrogen or Argon after use to preserve purity.
Step 2: Transfer Technique (Liquid)
Avoid pouring. Pouring viscous liquids creates drips and aerosols.
-
Syringe Method: Use a glass syringe with a wide-bore needle (18G) for transfers < 20 mL.
-
Positive Displacement: For higher viscosity, use a positive displacement pipette to prevent dripping.
-
Wipe Protocol: Keep a Kimwipe dampened with acetone ready. Immediately wipe the rim of the bottle after withdrawal to prevent screw-cap seizing (benzyl ethers can act like glues if polymerized/oxidized on threads).
Step 3: Reaction Setup
-
Solvent Compatibility: The compound is soluble in Chloroform, Ethyl Acetate, and Dichloromethane.
-
Addition: Add cis-1,4-Dibenzyloxy-2-butene dropwise to reaction mixtures to control exotherms, especially if reacting with strong electrophiles or oxidizers.
Emergency Response & Spill Management
Scenario: Benchtop Spill (< 50 mL)
-
Alert: Announce the spill to labmates.
-
PPE Upgrade: Don Silver Shield gloves if available; otherwise, double-layer fresh Nitrile gloves.
-
Containment: Ring the spill with absorbent pads (pig mats).
-
Neutralization: None required (chemically neutral).
-
Cleanup: Absorb with inert material (vermiculite or sand). Do not use paper towels as the primary absorbent if the liquid is hot, though at room temp it is safe.
-
Disposal: Place soaked materials in a sealed bag labeled "Hazardous Waste - Irritant."
Scenario: Eye/Skin Contact
-
Eyes: Flush immediately at an eyewash station for 15 minutes . Hold eyelids open.
-
Skin: Wash with soap and water. Do not use organic solvents (ethanol/acetone) to wash skin, as this increases transdermal absorption of the benzyl ether.
Waste Disposal & Decontamination
-
Segregation: Dispose of as Halogen-Free Organic Solvent Waste .
-
Container: High-density polyethylene (HDPE) or glass waste containers are suitable.
-
Decontamination: Glassware should be rinsed with Acetone or Ethyl Acetate before being placed in the wash bin. The rinse should go into the organic waste stream.
Visualization: Handling Workflow
Caption: Operational workflow ensuring sample integrity and safety from storage to disposal.
References
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Sigma-Aldrich. cis-1,4-Dibenzyloxy-2-butene Safety Data Sheet (SDS). Retrieved from
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PubChem. Compound Summary: cis-1,4-Dibenzyloxy-2-butene (CID 6432115). National Library of Medicine. Retrieved from
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Thermo Fisher Scientific. Nitrile Gloves Chemical Resistance Guide. Retrieved from
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ECHA (European Chemicals Agency). Registration Dossier: Benzyl Ethers. Retrieved from
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
